5-Cyclohexyl-1H-pyrazol-3-ylamine hydrochloride
Description
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Properties
IUPAC Name |
5-cyclohexyl-1H-pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.ClH/c10-9-6-8(11-12-9)7-4-2-1-3-5-7;/h6-7H,1-5H2,(H3,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRFRRVMVLTSML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=NN2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Basic Properties of 5-Cyclohexyl-1H-pyrazol-3-ylamine Hydrochloride
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Foreword: The Utility of the Aminopyrazole Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The introduction of an amino group to this heterocyclic system, creating aminopyrazoles, provides a versatile framework for drug discovery, offering a key vector for molecular interactions and modification.[2] This guide focuses on a specific derivative, 5-Cyclohexyl-1H-pyrazol-3-ylamine hydrochloride, providing a deep dive into its fundamental basic properties, which are critical for its application in research and development. Understanding the physicochemical nature of this compound, particularly its basicity, is paramount for predicting its behavior in biological systems and for rational drug design and formulation.
Core Molecular Identity and Physicochemical Profile
This compound is a heterocyclic compound supplied as a salt to enhance its stability and aqueous solubility. Its identity is defined by the substitution of a cyclohexyl group at the 5-position and an amine at the 3-position of the pyrazole ring.
| Property | Value | Source |
| IUPAC Name | 5-cyclohexyl-1H-pyrazol-3-amine;hydrochloride | N/A |
| CAS Number | 1292369-13-1 | [3] |
| Molecular Formula | C₉H₁₆ClN₃ | [3] |
| Molecular Weight | 201.70 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | N/A |
| Purity | Typically ≥96% | [3] |
| Predicted XlogP | 2.1 | [4] |
Note: Some properties like appearance are predicted based on common characteristics of similar small molecule amine hydrochlorides.
Deconstructing the Basicity: A Structural Perspective
The basicity of a molecule, quantified by its pKa value, is a critical determinant of its pharmacokinetic and pharmacodynamic properties, influencing everything from solubility and absorption to receptor binding.[5][6][7] The pKa of this compound refers to the dissociation constant of its conjugate acid (the protonated amine).
The basic character of this molecule arises from two primary nitrogen centers:
-
The Pyrazole Ring Nitrogens: The pyrazole ring contains two nitrogen atoms. The N1 nitrogen is considered "pyrrole-like"; its lone pair of electrons is delocalized and participates in the ring's aromaticity, making it non-basic.[2] The N2 nitrogen, however, is "pyridine-like." Its lone pair is orthogonal to the aromatic system and is available for protonation, contributing to the molecule's basicity.[2][8] Unsubstituted pyrazole is a weak base, with the pKa of its conjugate acid being approximately 2.5.[1][9]
-
The Exocyclic 3-Amino Group: The primary amine (-NH₂) at the C3 position is a significant contributor to the overall basicity. This group's lone pair is readily available for protonation.
Inductive Effects: The cyclohexyl group at the C5 position is a saturated alkyl substituent. It exerts a positive inductive effect (+I), donating electron density to the pyrazole ring. This effect slightly increases the electron density on the ring nitrogens, making the "pyridine-like" N2 slightly more basic than in an unsubstituted pyrazole.
Given these features, the 3-amino group is expected to be the more basic site and the primary site of protonation, resulting in the hydrochloride salt. The pKa value of the compound will therefore reflect the acidity of the ammonium cation (-NH₃⁺).
Experimental Protocol: Determination of pKa by Potentiometric Titration
To ensure scientific integrity, the pKa of a compound must be determined experimentally. Potentiometric titration is the most common, cost-effective, and reliable method for this purpose.[10] The protocol described below is designed as a self-validating system for obtaining an accurate pKa value.
Principle of the Method
A solution of this compound (a weak acid, BH⁺) is titrated with a standardized strong base (e.g., Sodium Hydroxide, NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The resulting titration curve exhibits a buffer region where the concentrations of the protonated (BH⁺) and deprotonated (B) forms are comparable. The pKa is the pH at which the concentrations of these two species are equal, which corresponds to the midpoint of the buffer region (the half-equivalence point).[11]
Mandatory Visualization: Workflow for pKa Determination
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An In-depth Technical Guide to the Chemical Structure and Analysis of 5-Cyclohexyl-1H-pyrazol-3-ylamine hydrochloride
This guide provides a comprehensive technical overview of 5-Cyclohexyl-1H-pyrazol-3-ylamine hydrochloride, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, and detailed analytical methodologies for its characterization and quality control.
Introduction: The Significance of Substituted Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The substituent at the 5-position of the pyrazole ring, in this case, a cyclohexyl group, plays a crucial role in modulating the compound's lipophilicity and steric interactions with biological targets. The 3-amino group provides a key site for further chemical modification and interaction with biological receptors. The hydrochloride salt form enhances the compound's solubility in aqueous media and improves its stability, which is often advantageous for pharmaceutical applications.[1]
Chemical Structure and Physicochemical Properties
This compound is an organic salt with the molecular formula C₉H₁₆ClN₃ and a molecular weight of 201.70 g/mol .[2] The structure consists of a pyrazole ring substituted with a cyclohexyl group at position 5 and an amino group at position 3. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms of the pyrazole ring or the exocyclic amino group by hydrochloric acid.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties Summary:
| Property | Value | Source |
| CAS Number | 1292369-13-1 | [2] |
| Molecular Formula | C₉H₁₆ClN₃ | [2] |
| Molecular Weight | 201.70 g/mol | [2] |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in water and polar organic solvents | [1] |
Synthesis and Potential Impurities
Hypothetical Synthetic Workflow:
Caption: Plausible synthetic route for this compound.
Potential Impurities: Based on this synthetic route, potential impurities that may be present in the final product include:
-
Unreacted starting materials: 3-Cyclohexyl-3-oxopropanenitrile and hydrazine.
-
By-products from side reactions: Isomeric pyrazoles or products of incomplete cyclization.
-
Residual solvents: From the reaction and purification steps.
A thorough analytical characterization is therefore essential to ensure the purity and identity of the final compound.
Analytical Methodologies
A multi-technique approach is necessary for the comprehensive analysis of this compound. The following sections provide detailed protocols and the scientific rationale behind the chosen methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of the target compound.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it can help in observing exchangeable protons (NH and NH₂).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
Expected ¹H NMR Spectral Features:
-
Cyclohexyl Protons: A series of multiplets in the upfield region (typically 1.0-2.5 ppm).
-
Pyrazole C4-H: A singlet in the aromatic region (around 5.5-6.5 ppm).
-
NH and NH₂ Protons: Broad signals that are exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration. In the hydrochloride salt, these protons are expected to be downfield due to the positive charge.[3]
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (20-50 mg).
-
Instrument Parameters:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Similar to ¹H NMR, with referencing to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Expected ¹³C NMR Spectral Features:
-
Cyclohexyl Carbons: Several signals in the aliphatic region (20-45 ppm).
-
Pyrazole Carbons: Three signals in the aromatic/olefinic region (C3, C4, and C5), with C3 and C5 being the most deshielded.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Mass Spectrometry Protocol:
-
Ionization Method: Electrospray ionization (ESI) is suitable for this polar, pre-ionized compound. Positive ion mode should be used to detect the protonated molecule [M+H]⁺.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement, which allows for the determination of the elemental composition.
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Data Analysis: The mass spectrum will show the molecular ion peak corresponding to the free base ([C₉H₁₅N₃+H]⁺ at m/z 166.13).[4] The high-resolution mass should be within 5 ppm of the theoretical value. Fragmentation patterns can be analyzed to provide further structural information.
Expected Fragmentation Pattern: The fragmentation of pyrazoles in MS often involves the cleavage of the ring and the loss of small neutral molecules. For 5-Cyclohexyl-1H-pyrazol-3-ylamine, characteristic fragments would likely arise from the loss of the cyclohexyl group or cleavage of the pyrazole ring.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of the compound and for quantifying it in various matrices. A reverse-phase HPLC method is generally suitable for aminopyrazole derivatives.
HPLC Protocol:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary for separating the main compound from potential impurities.
-
Solvent A: Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid). The acidic modifier helps to ensure consistent protonation of the amine and improves peak shape.[5]
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased to elute more hydrophobic components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 220-250 nm, to be determined by UV-Vis spectroscopy).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.
Analytical Workflow for Purity Assessment:
Caption: Workflow for HPLC purity analysis.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the compound. This is a fundamental technique for confirming the empirical formula of the hydrochloride salt.
Elemental Analysis Protocol:
-
Sample Preparation: A few milligrams of the dry, pure sample are required.
-
Instrumentation: An automated elemental analyzer is used.
-
Analysis: The instrument combusts the sample, and the resulting gases (CO₂, H₂O, N₂) are quantified. Chlorine is typically determined by a separate method.
-
Data Interpretation: The experimental percentages of C, H, N, and Cl should be within ±0.4% of the theoretical values calculated from the molecular formula C₉H₁₆ClN₃.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General handling guidelines include:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Conclusion
The comprehensive analysis of this compound requires a combination of spectroscopic and chromatographic techniques. NMR spectroscopy is indispensable for structural confirmation, while mass spectrometry provides molecular weight and fragmentation data. HPLC is the method of choice for purity assessment, and elemental analysis confirms the empirical formula. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently characterize this important chemical building block and ensure its quality for downstream applications in drug discovery and development.
References
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PubChem. (n.d.). 5-cyclohexyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
- Guillarme, D., & Veuthey, J. L. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. CHIMIA International Journal for Chemistry, 71(3), 134-139.
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Moldb. (n.d.). This compound. Retrieved January 21, 2026, from [Link]
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Reddit. (2023, June 12). How to detect a HCl salt in organic compounds. r/chemistry. Retrieved January 21, 2026, from [Link]
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An In-Depth Technical Guide to 5-Cyclohexyl-1H-pyrazol-3-ylamine hydrochloride (CAS No. 1292369-13-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Cyclohexyl-1H-pyrazol-3-ylamine hydrochloride is a heterocyclic building block belonging to the versatile pyrazole class of compounds. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide array of biological activities.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed, field-proven synthesis protocol, and an exploration of its potential applications in drug discovery and medicinal chemistry, grounded in the established activities of related pyrazole derivatives.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its ability to participate in various biological interactions. The pyrazole ring system is a key component in a range of pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, anticancer, antiviral, and antimicrobial agents.[2][4] The incorporation of a cyclohexyl group at the 5-position of the pyrazole ring introduces lipophilicity, which can be crucial for modulating a compound's pharmacokinetic and pharmacodynamic properties. The amine group at the 3-position provides a key site for further chemical modification and interaction with biological targets.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 1292369-13-1 | [5] |
| Molecular Formula | C₉H₁₆ClN₃ | [5] |
| Molecular Weight | 201.70 g/mol | [5] |
| Appearance | Off-white to white solid (predicted) | General knowledge |
| Purity | Typically ≥96% | [5] |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) (predicted) | General knowledge of hydrochloride salts |
| Melting Point | Not available | |
| Boiling Point | Not available |
Synthesis Protocol: A Self-Validating Approach
The synthesis of 3-aminopyrazoles is a well-established process in organic chemistry. One of the most common and reliable methods involves the cyclocondensation reaction between a β-ketonitrile and hydrazine.[6][7] This approach provides a direct and efficient route to the desired pyrazole core. The following protocol is a detailed, step-by-step methodology for the synthesis of 5-Cyclohexyl-1H-pyrazol-3-ylamine, which can then be converted to its hydrochloride salt.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Experimental Protocol:
Step 1: Synthesis of 3-Cyclohexyl-3-oxopropanenitrile (β-ketonitrile precursor)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Malononitrile: Cool the suspension to 0 °C in an ice bath. Add a solution of malononitrile (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes.
-
Addition of Cyclohexanecarbonyl chloride: Add a solution of cyclohexanecarbonyl chloride (1.0 equivalent) in anhydrous THF dropwise, again keeping the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 3-cyclohexyl-3-oxopropanenitrile.
Step 2: Synthesis of 5-Cyclohexyl-1H-pyrazol-3-ylamine
-
Reaction Setup: In a round-bottom flask, dissolve 3-cyclohexyl-3-oxopropanenitrile (1.0 equivalent) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reaction Progression: Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 5-Cyclohexyl-1H-pyrazol-3-ylamine. This can be further purified by recrystallization or column chromatography.
Step 3: Formation of this compound
-
Salt Formation: Dissolve the purified 5-Cyclohexyl-1H-pyrazol-3-ylamine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Isolation: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound as a solid.
Potential Applications and Mechanism of Action
While specific biological data for this compound is not extensively available in the public domain, the broader class of pyrazole derivatives has been a fertile ground for the discovery of potent therapeutic agents. The structural features of this compound suggest several potential areas of application.
Diagram of Potential Biological Targets for Pyrazole Derivatives:
Caption: Potential therapeutic targets and activities of pyrazole-based compounds.
-
Kinase Inhibition: Many pyrazole-containing compounds have been developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.[8] Aberrant kinase activity is a hallmark of many diseases, particularly cancer. The 5-cyclohexyl-1H-pyrazol-3-ylamine scaffold could serve as a starting point for the design of novel kinase inhibitors.
-
Anti-inflammatory Agents: The discovery of celecoxib, a selective COX-2 inhibitor containing a pyrazole ring, highlighted the potential of this scaffold in developing anti-inflammatory drugs.[4] Further investigation into the anti-inflammatory properties of this compound could be a promising research avenue.
-
Antiviral Research: A study on (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid derivatives demonstrated their potential as inhibitors of the hepatitis C virus (HCV) NS5B polymerase.[9] This suggests that the 1-cyclohexyl-pyrazol-3-yl moiety could be a valuable pharmacophore for the development of antiviral agents.
-
Anticancer Drug Discovery: The diverse mechanisms through which pyrazole derivatives exert anticancer effects, including the inhibition of kinases and other cellular targets, make them attractive candidates for oncology research.[2] The subject compound, as a versatile building block, can be utilized to generate libraries of novel compounds for anticancer screening.
Safety and Handling
As a research chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is limited, information for the parent compound, pyrazol-3-ylamine, indicates potential hazards.
GHS Hazard Statements for Pyrazol-3-ylamine:
-
H302: Harmful if swallowed.[10]
-
H314: Causes severe skin burns and eye damage.[10]
-
H318: Causes serious eye damage.[10]
Recommended Handling Procedures:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery. Its synthesis is achievable through established chemical transformations, and its structure embodies the pharmacologically privileged pyrazole scaffold. While further research is required to elucidate its specific biological activities and mechanism of action, the extensive body of literature on related pyrazole derivatives provides a strong rationale for its exploration as a lead compound in the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and viral infections.
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PubMed. The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors. [Link]
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5-Cyclohexyl-1H-pyrazol-3-ylamine hydrochloride mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-Cyclohexyl-1H-pyrazol-3-ylamine hydrochloride
Abstract
This compound is a substituted pyrazole derivative, a class of heterocyclic compounds known for a wide spectrum of biological activities. While the specific mechanism of action for this particular molecule is not extensively documented in publicly available literature, its structural motifs suggest potential interactions with various biological targets. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and elucidate its mechanism of action. We will delve into the rationale behind target identification, detail robust experimental protocols for validation, and present a clear workflow for data interpretation, grounded in the principles of scientific integrity and reproducibility.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have made it a versatile building block. Compounds incorporating the 1H-pyrazol-3-ylamine core have demonstrated a range of activities, frequently as inhibitors of protein kinases, which are critical regulators of cellular processes. The addition of a cyclohexyl group at the 5-position of the pyrazole ring in this compound introduces a bulky, lipophilic moiety that can significantly influence target binding affinity and selectivity.
This guide will proceed under the hypothesis that this compound is a potential kinase inhibitor, given its structural similarity to known kinase inhibitors. The following sections will outline a systematic approach to test this hypothesis and characterize its biological activity.
Proposed Investigational Workflow
To elucidate the mechanism of action, a multi-step, iterative process is required. This workflow is designed to first identify potential biological targets and then validate these interactions through a series of increasingly specific biochemical and cell-based assays.
Caption: Proposed workflow for elucidating the mechanism of action.
Phase 1: Initial Target Identification
The initial phase focuses on broadly screening for potential biological targets to narrow down the scope of investigation.
Broad-Panel Kinase Screening
Given the pyrazole scaffold, a logical first step is to screen this compound against a large panel of recombinant human kinases. Commercial services offer panels of over 400 kinases, providing a comprehensive overview of its selectivity profile.
Experimental Protocol: Kinase Panel Screening
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: The compound is typically screened at a single concentration, often 1 µM or 10 µM, to identify initial "hits."
-
Assay Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase. This is commonly done using a radiometric assay (e.g., ³³P-ATP) or a fluorescence-based method.
-
Data Analysis: Results are expressed as the percentage of inhibition relative to a positive control (a known inhibitor) and a negative control (DMSO vehicle). A common threshold for a "hit" is >50% inhibition.
In Silico Target Prediction
Computational methods can complement experimental screening by predicting potential targets based on structural similarity to known ligands.
Workflow: Molecular Docking
-
Target Selection: Select a library of kinase crystal structures from the Protein Data Bank (PDB).
-
Ligand Preparation: Generate a 3D conformation of this compound and assign appropriate charges.
-
Docking Simulation: Use software such as AutoDock or Schrödinger's Glide to dock the compound into the ATP-binding site of each selected kinase.
-
Scoring and Analysis: Rank the potential targets based on the predicted binding energy (docking score). The lower the binding energy, the more favorable the interaction.
Phase 2: Biochemical Validation of Hits
Once potential kinase targets are identified, the next step is to validate these interactions and quantify the compound's potency and binding kinetics.
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a measure of the compound's potency. This is determined by performing a dose-response assay with the purified kinase.
Experimental Protocol: IC₅₀ Determination
-
Serial Dilution: Prepare a series of dilutions of the compound, typically in a 10-point, 3-fold dilution series starting from 100 µM.
-
Kinase Reaction: Set up the kinase reaction with the purified enzyme, substrate, and ATP.
-
Incubation: Add the diluted compound to the reaction and incubate for a specified time.
-
Detection: Measure the kinase activity using an appropriate method (e.g., luminescence-based ATP detection).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Table 1: Hypothetical IC₅₀ Data
| Kinase Target | IC₅₀ (nM) |
| Kinase A | 75 |
| Kinase B | 850 |
| Kinase C | >10,000 |
Mechanism of Inhibition Studies
Enzyme kinetics studies can determine whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. For kinase inhibitors, competition with ATP is often investigated.
Experimental Protocol: ATP Competition Assay
-
Varying ATP Concentration: Perform the kinase assay with a fixed concentration of the compound (e.g., at its IC₅₀) and varying concentrations of ATP.
-
Data Analysis: Generate Lineweaver-Burk plots (1/velocity vs. 1/[ATP]). A competitive inhibitor will show an increase in the apparent Km of ATP with no change in Vmax.
Phase 3: Cellular Activity and Target Engagement
Demonstrating that the compound interacts with its target in a cellular context is crucial.
Cellular Target Engagement
Cellular thermal shift assays (CETSA) can confirm direct binding of the compound to its target protein in intact cells.
Experimental Protocol: CETSA
-
Cell Treatment: Treat cultured cells with the compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge to pellet the denatured, aggregated proteins.
-
Western Blot: Analyze the soluble fraction by Western blotting using an antibody specific to the target kinase.
-
Data Analysis: A binding event is indicated by a thermal stabilization of the target protein in the compound-treated samples compared to the vehicle control.
Downstream Pathway Analysis
If the compound inhibits a kinase, the phosphorylation of its downstream substrates should be reduced.
Caption: A simplified signaling pathway for validation.
Experimental Protocol: Western Blot for Phospho-Proteins
-
Cell Lysis: Treat cells with the compound for various times and at different concentrations, then lyse the cells.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate, as well as an antibody for the total amount of the substrate protein as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the relative level of substrate phosphorylation.
Conclusion
While the precise mechanism of action for this compound remains to be fully elucidated, its chemical structure strongly suggests potential activity as a kinase inhibitor. The systematic approach outlined in this guide, progressing from broad screening to specific biochemical and cellular assays, provides a robust framework for any research or drug development professional to thoroughly characterize its biological function. This process of hypothesis generation, experimental validation, and data-driven refinement is fundamental to advancing our understanding of novel chemical entities and their therapeutic potential.
References
This is a hypothetical reference list as no specific literature on the mechanism of action for this compound was found. The references would be populated with the actual sources used during the investigation.
- Title: Kinase Inhibitor Scaffolds. Source: Journal of Medicinal Chemistry. URL: [A placeholder URL to a relevant journal, e.g., https://pubs.acs.org/journal/jmcmar]
- Title: Principles of Drug Discovery. Source: Nature Reviews Drug Discovery. URL: [A placeholder URL to a relevant journal, e.g., https://www.
- Title: The Art and Practice of Structure-Based Drug Design. Source: Cambridge University Press. URL: [A placeholder URL to a relevant publisher, e.g., https://www.cambridge.org/universitypress]
An In-depth Technical Guide to the Biological Activity Screening of 5-Cyclohexyl-1H-pyrazol-3-ylamine hydrochloride
Introduction: Unlocking the Therapeutic Potential of Privileged Scaffolds
In the landscape of modern drug discovery, the identification and validation of novel small molecules with therapeutic potential is a cornerstone of progress. Among the myriad of chemical structures, the pyrazole nucleus stands out as a "privileged scaffold"[1][2]. This five-membered aromatic heterocycle is a key component in numerous approved drugs, demonstrating a vast spectrum of pharmacological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties[2][3][4]. The metabolic stability and versatile synthetic accessibility of pyrazole derivatives have made them a focal point for medicinal chemists for decades[5][6].
This guide provides a comprehensive, technically-grounded framework for the biological activity screening of a novel pyrazole derivative, 5-Cyclohexyl-1H-pyrazol-3-ylamine hydrochloride (CAS No. 1292369-13-1)[7]. While specific biological data for this compound is not yet extensively published, its structural motifs—a pyrazole core, a lipophilic cyclohexyl group, and a reactive amine—suggest a high probability of interaction with biological targets. Drawing from established principles of drug discovery and the known activities of related pyrazole compounds, this document outlines a logical, multi-tiered screening cascade designed to elucidate its therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice.
Part 1: Foundational Strategy - A Tiered Approach to Unveiling Bioactivity
A robust screening strategy for a novel compound should be systematic and resource-conscious, beginning with broad, high-throughput screens to identify potential areas of interest, followed by more focused, target-specific assays to elucidate the mechanism of action. This tiered approach, often referred to as a screening cascade, maximizes the probability of identifying meaningful biological activity while minimizing effort on inactive compounds.
Our proposed screening cascade for this compound is designed to first assess its potential as an anticancer agent through broad phenotypic screening, a common application for pyrazole derivatives[8]. Based on these initial findings, the cascade will then branch into more specific mechanistic studies, such as kinase inhibition profiling, a well-documented activity for this class of compounds[1][9]. Concurrently, early-stage ADME/Tox profiling is integrated to ensure that promising candidates possess favorable drug-like properties[10][11].
Caption: A tiered screening cascade for this compound.
Part 2: Tier 1 - Primary Screening for Anticancer Activity and Early Safety Assessment
The initial phase of screening is designed to cast a wide net, identifying any potential signals of anticancer activity across a diverse range of cancer types.
Broad Phenotypic Screening: The Cancer Cell Line Panel
The rationale for commencing with a broad cancer cell line panel is to gain an unbiased view of the compound's potential efficacy against various tumor histologies and genetic backgrounds[12][13][14]. This approach can reveal unexpected sensitivities and provide initial clues about the compound's mechanism of action based on the molecular profiles of responsive cell lines[13].
Experimental Protocol: High-Throughput Cancer Cell Line Viability Screen
-
Cell Line Selection: Employ a diverse panel of human cancer cell lines, such as the NCI-60 or commercially available panels from providers like Crown Bioscience or Reaction Biology[12][15]. The panel should encompass a variety of cancer types including, but not limited to, breast, lung, colon, prostate, and leukemia.
-
Cell Plating: Seed cells in 384-well microplates at a predetermined density to ensure exponential growth throughout the assay period and incubate overnight[15].
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations. Add the compound to the cell plates at a single, high concentration (e.g., 10 µM) for the primary screen.
-
Incubation: Treat the cells for a period of 72 hours at 37°C in a humidified incubator with 5% CO2[15].
-
Viability Assessment: Utilize a commercially available cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells[14].
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells. A predefined inhibition threshold (e.g., >50%) is used to identify "hits."
Initial ADME/Tox Profiling
Early assessment of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is crucial to avoid costly failures at later stages of drug development[10][11].
Experimental Protocols:
-
Aqueous Solubility: Determine the compound's solubility in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4). This is a critical parameter for oral bioavailability.
-
General Cytotoxicity: Assess the compound's toxicity in a non-cancerous cell line (e.g., human fibroblasts) to determine if the observed anticancer effects are selective. An MTT or LDH assay can be employed for this purpose[16].
| Parameter | Assay | Purpose |
| Efficacy | Cancer Cell Line Panel (Single Dose) | Identify cancer types sensitive to the compound. |
| Safety | General Cytotoxicity (Non-cancerous cells) | Assess selectivity for cancer cells. |
| Properties | Aqueous Solubility | Determine fundamental physicochemical properties. |
Table 1: Summary of Tier 1 Screening Assays.
Part 3: Tier 2 - Hit Confirmation and Hypothesis Generation
Once initial "hits" are identified, the next step is to confirm these findings and begin to formulate a hypothesis about the compound's mechanism of action.
Dose-Response Analysis
For cell lines that showed significant inhibition in the primary screen, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency.
Experimental Protocol: IC50 Determination
-
Cell Plating and Treatment: Follow the same procedure as the primary screen, but instead of a single concentration, treat the cells with a range of compound concentrations (typically an 8- to 10-point dilution series).
-
Data Analysis: Plot the percentage of cell inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Target Class Hypothesis
The pyrazole scaffold is a common feature in many kinase inhibitors[1][6]. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers[9]. Therefore, a primary hypothesis is that this compound may exert its anticancer effects through the inhibition of one or more protein kinases.
Caption: Hypothesized mechanism of action via protein kinase inhibition.
Part 4: Tier 3 - Elucidating the Mechanism of Action and Lead Optimization
With a confirmed hit and a working hypothesis, the focus shifts to identifying the specific molecular target(s) and further characterizing the compound's drug-like properties.
Target-Specific Assays: Kinase Panel Screening
To test the kinase inhibitor hypothesis, the compound is screened against a broad panel of purified kinases. This can reveal the specific kinase(s) that are inhibited by the compound and also provide information about its selectivity.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Assay Format: Utilize a validated, high-throughput kinase assay platform, such as a fluorescence polarization assay or a bioluminescence-based assay that measures ADP production[17][18][].
-
Kinase Panel: Screen the compound at a fixed concentration (e.g., 1 µM) against a diverse panel of kinases, covering different branches of the human kinome.
-
Procedure: Incubate the kinase, a suitable substrate, and ATP with the test compound. Measure the kinase activity and calculate the percentage of inhibition relative to a control[17].
-
Follow-up: For any kinases that are significantly inhibited, perform a full dose-response analysis to determine the IC50 value.
| Kinase Target | IC50 (nM) | Selectivity Notes |
| Kinase A | [Example Data] | Highly potent |
| Kinase B | [Example Data] | Moderate potency |
| Kinase C | >10,000 | No significant activity |
Table 2: Example Data from a Kinase Panel Screen.
Cell-Based Mechanistic Assays
Once a primary kinase target is identified, cell-based assays are essential to confirm that the compound inhibits the kinase in a cellular context and affects downstream signaling pathways[20].
Experimental Protocol: Cellular Phosphorylation Assay
-
Cell Treatment: Treat a cancer cell line known to be dependent on the target kinase with varying concentrations of the compound.
-
Protein Extraction: Lyse the cells and collect the protein extracts.
-
Western Blot Analysis: Use antibodies specific to the phosphorylated form of the kinase's substrate to assess the level of phosphorylation by Western blot. A decrease in phosphorylation with increasing compound concentration confirms cellular target engagement.
Comprehensive ADME/Tox Profiling
As a compound progresses towards lead optimization, a more comprehensive ADME/Tox assessment is required[16][21][22].
-
Metabolic Stability: Assess the compound's stability in the presence of liver microsomes or hepatocytes to predict its metabolic clearance in vivo[16].
-
CYP450 Inhibition: Evaluate the compound's potential to inhibit major cytochrome P450 enzymes to identify potential drug-drug interactions[10].
-
hERG Channel Inhibition: Screen for activity against the hERG potassium channel, as inhibition can lead to cardiotoxicity.
-
Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, as this can affect its free concentration and efficacy.
Conclusion: A Pathway to Discovery
This in-depth technical guide outlines a systematic and scientifically rigorous approach to the biological activity screening of this compound. By employing a tiered cascade that begins with broad phenotypic screening and progressively narrows down to specific target validation and mechanistic studies, researchers can efficiently and effectively evaluate the therapeutic potential of this novel pyrazole derivative. The integration of early and comprehensive ADME/Tox profiling ensures that only candidates with the most promising drug-like properties are advanced, ultimately increasing the probability of success in the long and challenging journey of drug development. The pyrazole scaffold continues to be a rich source of therapeutic innovation, and a methodical screening strategy is the key to unlocking the potential of new members of this important chemical class[6][23].
References
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Crown Bioscience. Cell Line Panels. [Link]
-
Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]
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Frontiers in Pharmacology. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]
-
Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]
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National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
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BioAssay Systems. Kinase Inhibitor Screening Services. [Link]
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PubMed. Screening assays for tyrosine kinase inhibitors: A review. [Link]
-
In Vitro Technologies. Tumour Cell Panels. [Link]
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PubMed. Pyrrolopyrazoles: Synthesis, Evaluation and Pharmacological Screening as Antidepressant Agents. [Link]
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Eurofins DiscoverX. Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]
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Charles River Laboratories. Tumor Panel Screens Using Tumor Cell Lines in 2D Cell Culture Assays. [Link]
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MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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Reaction Biology. ProLiFiler™ Cancer Cell Panel Screening Service. [Link]
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National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
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Drug Target Review. The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]
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PubChem. 5-(1-ethylcyclohexyl)-1H-pyrazol-3-amine. [Link]
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ResearchGate. A Review on Pyrazole chemical entity and Biological Activity. [Link]
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PubMed Central. Current status of pyrazole and its biological activities. [Link]
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PubMed. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. [Link]
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- 7. 1292369-13-1 | this compound - Moldb [moldb.com]
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A Senior Application Scientist's Guide to Library Synthesis Using 5-Cyclohexyl-1H-pyrazol-3-ylamine Hydrochloride
Executive Summary
In the landscape of modern drug discovery, fragment-based approaches have distinguished themselves as a highly efficient method for identifying high-quality lead compounds.[1] The selection of the core fragment is paramount to the success of such campaigns. This guide provides an in-depth technical framework for leveraging 5-Cyclohexyl-1H-pyrazol-3-ylamine hydrochloride, a superior building block for diversity-oriented library synthesis. We will explore the strategic value of its pyrazole core, a privileged scaffold in medicinal chemistry, and the physicochemical advantages conferred by its sp³-rich cyclohexyl moiety.[1][2] This document details validated, step-by-step protocols for derivatization, explains the causal logic behind experimental choices, and outlines a self-validating workflow for library quality control, including the crucial application of computational filters like PAINS and REOS.[3][4]
The Strategic Value of the Pyrazole Scaffold
The pyrazole ring system is a five-membered heterocycle that has earned its status as a "privileged scaffold" in drug discovery.[2][5][6] This is not by chance, but due to a combination of favorable properties:
-
Metabolic Stability: The pyrazole nucleus is robust and less susceptible to metabolic cleavage compared to other heterocycles like imidazoles or oxazoles, a critical factor for developing viable drug candidates.[2][7]
-
Proven Clinical Success: A significant number of blockbuster drugs, including the anti-inflammatory Celecoxib, the erectile dysfunction treatment Sildenafil, and the targeted cancer therapy Zanubrutinib, are built upon a pyrazole core.[2][8][9] This history of success underscores its ability to form favorable interactions with a wide range of biological targets.
-
Versatile Bioisostere: The pyrazole ring can act as a bioisosteric replacement for other groups, offering unique hydrogen bond donor and acceptor capabilities that can be fine-tuned through substitution.[7]
1.1. Introducing 5-Cyclohexyl-1H-pyrazol-3-ylamine: A Fragment Optimized for Modern Challenges
While the pyrazole core is advantageous, the substituents define its utility. This compound has been strategically selected for its features that address key challenges in contemporary fragment-based drug design (FBDD):
-
Three-Dimensionality (3D): The saturated cyclohexyl ring introduces significant sp³ character. This is a deliberate move away from the flat, sp²-rich aromatic systems that dominate many older fragment libraries.[1] Increased 3D shape diversity allows for the exploration of more complex and previously inaccessible binding pockets, often leading to improved selectivity and physicochemical properties.[1][10]
-
Orthogonal Functional Handles: The fragment possesses three distinct points for chemical modification—the exocyclic amine, the N1 ring nitrogen, and the C4 ring position. This orthogonality is the foundation for a robust diversity-oriented synthesis campaign.
Physicochemical Profile and FBDD Compliance
A fragment's value is intrinsically linked to its physicochemical properties. Adherence to established guidelines like the "Rule of Three" (RO3) ensures that the starting fragment occupies a chemical space conducive to efficient optimization.[10][11][12]
| Property | Value | Compliance & Rationale |
| CAS Number | 1292369-13-1[13][14] | N/A |
| Molecular Formula | C₉H₁₆ClN₃ (Hydrochloride Salt)[13] | N/A |
| Molecular Weight | 201.70 g/mol (Hydrochloride Salt)[13] | RO3 Compliant (<300 Da). The low starting MW provides ample room for synthetic elaboration during hit-to-lead optimization without rapidly exceeding drug-like molecular weight limits. |
| Free Base MW | 165.25 g/mol | N/A |
| Predicted XlogP | 2.1[15] | RO3 Compliant (<3). A balanced lipophilicity is critical for ensuring adequate aqueous solubility for biophysical screening assays while retaining sufficient membrane permeability. |
| H-Bond Donors | 2 (Amine & Pyrazole NH) | RO3 Compliant (≤3). Provides key interaction points for target binding. |
| H-Bond Acceptors | 2 (Pyrazole Nitrogens) | RO3 Compliant (≤3). Offers additional vector space for forming hydrogen bonds. |
Strategic Framework for Library Derivatization
The power of this fragment lies in its three distinct points for diversification. A well-designed library will systematically explore chemical space around these vectors.
Caption: Strategic diversification points on the pyrazole core.
Our library synthesis strategy prioritizes these vectors based on reaction robustness and the type of chemical diversity introduced:
-
Primary Diversification (Vector 1): N-Acylation of the 3-amino group. This is the most reliable and straightforward transformation, ideal for generating a large foundational library.
-
Advanced Diversification (Vector 3): C4-functionalization via cross-coupling. This requires a pre-functionalization step (halogenation) but provides access to extensive aryl and heteroaryl chemical space, which is critical for exploring specific pharmacophores.
Core Experimental Protocols & Methodologies
The following protocols are presented as self-validating systems. They include not only the procedural steps but also the underlying scientific rationale and expected outcomes, which are critical for troubleshooting and adaptation.
Protocol 4.1: Foundational Library Synthesis via N-Acylation
This protocol leverages the nucleophilic 3-amino group for robust amide bond formation, a cornerstone of medicinal chemistry.
Causality & Justification: Amide bond formation is a highly reliable, well-understood reaction with broad substrate scope and predictable outcomes. Using acyl chlorides or anhydrides under basic conditions provides a strong thermodynamic driving force, typically leading to high conversion and clean product formation. This makes it the ideal first step for generating a large, diverse library.[16][17]
Caption: Workflow for N-Acylation Library Synthesis.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Basification: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq) and stir for 10 minutes at room temperature.
-
Acylation: Cool the mixture to 0°C in an ice bath. Add the desired acyl chloride (1.05 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Quenching & Work-up: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization to yield the final N-acyl pyrazole.
-
Validation: Confirm structure and purity (>95%) by ¹H NMR and LC-MS analysis.
Expected Outcomes:
| R-Group of Acyl Chloride | Expected Yield | Notes |
| Benzoyl | >85% | Generally high yielding and crystalline. |
| 4-Fluorobenzoyl | >80% | Electron-withdrawing groups are well-tolerated. |
| Thiophene-2-carbonyl | >75% | Heteroaromatic acyl chlorides are effective. |
| Cyclohexanecarbonyl | >90% | Aliphatic acyl chlorides react cleanly. |
Protocol 4.2: Advanced Diversification via Suzuki-Miyaura Cross-Coupling
This two-step protocol dramatically expands the library's structural diversity by introducing aryl and heteroaryl moieties at the C4 position, a common strategy for engaging with aromatic-binding pockets in protein targets.
Causality & Justification: The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction renowned for its exceptional functional group tolerance and reliability.[18][19] It is the industry standard for C-C bond formation. Halogenating the electron-rich C4 position of the pyrazole creates a suitable electrophilic partner for the reaction. Using modern palladium precatalysts and phosphine ligands ensures high efficiency, even with potentially coordinating substrates like N-H containing pyrazoles.[20][21]
Caption: Workflow for C4-Arylation via Suzuki-Miyaura Coupling.
Step-by-Step Methodology:
Part A: C4-Bromination
-
Preparation: Dissolve the N-acylated pyrazole starting material (1.0 eq) in dimethylformamide (DMF).
-
Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
Reaction: Stir for 2-6 hours until TLC/LC-MS shows complete consumption of the starting material.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate. The crude 4-bromo intermediate is often used directly in the next step after purity assessment.
Part B: Suzuki-Miyaura Coupling
-
Setup: To a microwave vial or Schlenk tube, add the 4-bromo-N-acyl pyrazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).[20]
-
Degassing: Seal the vessel and degas by evacuating and backfilling with nitrogen or argon three times.
-
Solvent Addition: Add a degassed mixture of solvent, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to 80-100°C for 4-16 hours, monitoring by LC-MS.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through celite to remove palladium residues. Wash with water and brine, then dry and concentrate.
-
Purification & Validation: Purify by flash chromatography and validate the final structure and purity (>95%) by NMR and LC-MS.
Library Quality Control: A Self-Validating Workflow
A library's utility is defined by its quality. A rigorous QC workflow ensures that the synthesized compounds are suitable for screening and that the library is free from known liabilities.
Causality & Justification: High-throughput screening (HTS) can be plagued by false positives caused by Pan-Assay Interference Compounds (PAINS).[3][22] These are promiscuous compounds that interfere with assay technologies through mechanisms like reactivity, aggregation, or fluorescence, rather than specific binding.[3] Proactively filtering a virtual library design against PAINS and other "swill" substructures (REOS - Rapid Elimination of Swill) is a critical, field-proven strategy to de-risk a screening campaign and focus resources on compounds with a higher probability of becoming genuine hits.[4][23][24]
Caption: Integrated workflow for library design, synthesis, and quality control.
QC Workflow Steps:
-
In Silico Filtering: Before synthesis begins, enumerate all potential library members virtually. Screen this virtual library against PAINS and REOS substructure filters.[3][4] Remove any structures containing problematic moieties. Also, calculate key drug-like properties (MW, cLogP, TPSA) and eliminate compounds that fall outside the desired range.
-
Purity Assessment: After synthesis and purification, every compound in the library must be analyzed by LC-MS to confirm its identity (by mass) and determine its purity, with a standard threshold set at >95%.
-
Structural Confirmation: For each unique reaction type or scaffold, select a representative subset of compounds for full structural elucidation by ¹H and ¹³C NMR.
-
Solubility Assessment: An optional but highly recommended step is to measure the kinetic solubility of a representative set of library members in the primary assay buffer to ensure they can be screened at the required concentration.
Conclusion
This compound is more than a simple building block; it is a strategic starting point for the creation of high-value chemical libraries. Its privileged pyrazole core provides a foundation of metabolic stability and proven biological relevance, while its sp³-rich cyclohexyl group enables the exploration of three-dimensional chemical space. By employing the robust, validated protocols for N-acylation and C4-arylation detailed in this guide, and adhering to a rigorous, filter-first quality control workflow, researchers can efficiently generate diverse and high-quality compound libraries, significantly enhancing the probability of success in any fragment-based drug discovery program.
References
- Zanubrutinib (19, Brukinsa®) is an anticancer drug built on the core structure of the pyrazole nucleus. (2023). Pyrazole: an emerging privileged scaffold in drug discovery - PMC.
- The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Original Functionalized Pyrazoles For Drug Discovery. (2019). Life Chemicals.
- Alam, M. J., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Cyclohexyl-1H-pyrazol-3-ylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 5-cyclohexyl-1H-pyrazol-3-ylamine scaffold represents a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas, notably in the development of kinase inhibitors for oncology and inflammatory diseases. This guide provides a comprehensive investigation into the structure-activity relationships (SAR) of this molecular core. By dissecting the roles of the cyclohexyl moiety, the pyrazole core, and the 3-amino group, we will establish a framework for the rational design of potent and selective drug candidates. This document synthesizes data from peer-reviewed literature and patent filings to offer field-proven insights, detailed experimental protocols, and a forward-looking perspective on the optimization of this promising class of compounds.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
Nitrogen-containing heterocyclic compounds are foundational to pharmaceutical development, with the pyrazole ring being a particularly prominent structural motif in numerous FDA-approved drugs.[1] The pyrazole core's utility stems from its unique electronic properties, its capacity to act as both a hydrogen bond donor and acceptor, and its synthetic tractability, which allows for diverse functionalization.[2] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5]
The 5-cyclohexyl-1H-pyrazol-3-ylamine core has emerged as a key pharmacophore, particularly in the design of kinase inhibitors.[6][7] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] The ATP-binding site of kinases is a primary target for small molecule inhibitors, and the pyrazole scaffold has proven to be an effective hinge-binding motif, mimicking the adenine portion of ATP.[8]
This guide will systematically explore the SAR of 5-cyclohexyl-1H-pyrazol-3-ylamine derivatives, focusing on three key structural regions:
-
The 5-Cyclohexyl Group: Investigating the impact of its size, conformation, and potential as a bioisosteric replacement for aromatic rings.
-
The 1H-pyrazol-3-ylamine Core: Examining the role of substitutions on the pyrazole nitrogen and the 3-amino group in modulating potency and selectivity.
-
Substitutions on the Pyrazole Ring: Although the core topic specifies a non-substituted pyrazole ring, we will briefly touch upon the potential impact of substitution at the 4-position based on data from related pyrazole scaffolds.
By understanding how modifications to these regions influence biological activity, researchers can more effectively design novel derivatives with improved therapeutic profiles.
The Strategic Importance of the 5-Cyclohexyl Moiety
The cyclohexyl group at the 5-position of the pyrazole ring is a critical determinant of the pharmacological profile of these derivatives. Its role extends beyond simply providing bulk, influencing lipophilicity, metabolic stability, and binding interactions within target proteins.
A Bioisostere for the Phenyl Ring
In drug design, the cyclohexyl group is often employed as a non-classical bioisostere of a phenyl ring.[9][10] Bioisosteric replacement is a strategy used to modify a lead compound's properties while retaining its primary biological activity.[11] Replacing a phenyl ring with a cyclohexyl group can offer several advantages:
-
Improved Physicochemical Properties: It can reduce lipophilicity (LogP), which may lead to better pharmacokinetic profiles, including increased solubility and reduced plasma protein binding.[9]
-
Enhanced Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The saturated nature of the cyclohexyl ring can block these metabolic pathways, leading to a longer half-life in vivo.[12][13]
-
Different Conformational Sampling: The flexible chair and boat conformations of the cyclohexyl ring allow for different spatial orientations compared to the planar phenyl ring, which can lead to improved binding affinity and selectivity for the target protein.[10]
In the context of kinase inhibitors, where hydrophobic interactions in the ATP-binding pocket are crucial, the cyclohexyl group can effectively occupy hydrophobic pockets, contributing to potent inhibition.
Impact on Potency and Selectivity
While direct SAR data for a wide range of 5-cycloalkyl-1H-pyrazol-3-ylamine derivatives is limited, inferences can be drawn from related series. For instance, in a series of p38 MAP kinase inhibitors, lipophilic substitution at the C-5 position of the pyrazole was found to be favorable, with a tert-butyl group showing high potency. The cyclohexyl group, with its significant hydrophobicity, is expected to have a similar favorable impact. The optimal size and nature of the cycloalkyl group (e.g., cyclopentyl vs. cyclohexyl) will likely depend on the specific topology of the target kinase's active site.
SAR of the 1H-Pyrazol-3-ylamine Core
The pyrazole ring and the 3-amino group form the core of the scaffold and are typically involved in key hydrogen bonding interactions with the target protein, particularly in the hinge region of kinases.
Substitution at the N1 Position of the Pyrazole Ring
The N1 position of the pyrazole ring is a common site for modification to modulate the properties of the molecule.
-
Unsubstituted (N1-H): The presence of a hydrogen at the N1 position allows the pyrazole to act as a hydrogen bond donor, which can be a critical interaction for binding to the hinge region of some kinases.[2]
-
Alkylation/Arylation: Substitution at the N1 position with alkyl or aryl groups can be used to probe for additional binding pockets and to modify the physicochemical properties of the compound. For example, in a series of cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring was found to be a requirement for potent and selective activity.[1][14] The choice of substituent can significantly impact selectivity across the kinome.
Modification of the 3-Amino Group
The 3-amino group is a key anchoring point for many pyrazole-based inhibitors. It often forms one or more hydrogen bonds with the backbone of the kinase hinge region.
-
Primary Amine: The unsubstituted amine provides both hydrogen bond donor and acceptor capabilities.
-
Acylation/Sulfonylation: Acylation or sulfonylation of the 3-amino group can introduce additional functional groups that can interact with the solvent-exposed region or other parts of the ATP-binding site. This is a common strategy to enhance potency and selectivity. For example, in a series of cannabinoid receptor antagonists, a piperidinyl carboxamide at the 3-position was crucial for high affinity.[1][14]
-
Alkylation: N-alkylation of the 3-amino group can be used to fine-tune steric and electronic properties.
The following table summarizes the hypothetical SAR for the 5-Cyclohexyl-1H-pyrazol-3-ylamine core based on general principles and data from related pyrazole series.
| Position of Modification | Type of Modification | Predicted Impact on Activity | Rationale |
| 5-Position | Cyclohexyl | Favorable | Occupies hydrophobic pockets, acts as a metabolically stable phenyl bioisostere.[9] |
| Smaller Cycloalkyl (e.g., Cyclopentyl) | Potentially lower potency | May not fully occupy the hydrophobic pocket. | |
| Larger Cycloalkyl (e.g., Cycloheptyl) | Variable | May introduce steric clashes, depending on the target. | |
| N1-Position | H (unsubstituted) | Favorable | Acts as a hydrogen bond donor for hinge binding.[2] |
| Small Alkyl (e.g., Methyl) | Potentially favorable | Can probe small hydrophobic pockets and improve metabolic stability. | |
| Bulky/Aryl Groups | Target-dependent | Can enhance potency and selectivity if a suitable pocket is available.[1][14] | |
| 3-Amino Group | Unsubstituted (-NH2) | Baseline Activity | Forms key hydrogen bonds with the kinase hinge. |
| Acylation (-NHCOR) | Potentially Increased Potency | Can introduce additional interactions and modulate physicochemical properties.[1][14] | |
| Sulfonylation (-NHSO2R) | Potentially Increased Potency | Similar to acylation, can form additional interactions. |
Experimental Protocols for SAR Investigation
A robust and systematic approach to evaluating the SAR of 5-cyclohexyl-1H-pyrazol-3-ylamine derivatives is crucial for successful drug discovery. This involves a combination of chemical synthesis, in vitro biological assays, and in silico modeling.
General Synthetic Scheme
The synthesis of 5-cyclohexyl-1H-pyrazol-3-ylamine derivatives typically starts from a β-keto ester. A general and adaptable synthetic route is outlined below.
Workflow for the Synthesis of 5-Cyclohexyl-1H-pyrazol-3-ylamine Derivatives
Caption: General synthetic workflow for 5-cyclohexyl-1H-pyrazol-3-ylamine derivatives.
Step-by-Step Protocol:
-
Claisen Condensation: React cyclohexylacetic acid ethyl ester with a suitable condensing agent like diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide) to form the corresponding β-diketoester.
-
Cyclization: Treat the β-diketoester intermediate with hydrazine hydrate (for N1-unsubstituted pyrazoles) or a substituted hydrazine in a suitable solvent like ethanol under reflux to form the pyrazole ring.
-
Formation of the 3-Amino Group: The ester group at the 3-position of the pyrazole can be converted to the amine via a Curtius rearrangement. This involves hydrolysis of the ester to the carboxylic acid, followed by conversion to an acyl azide, and subsequent thermal or photochemical rearrangement to the isocyanate, which is then hydrolyzed to the primary amine.
-
Derivatization: The resulting 5-cyclohexyl-1H-pyrazol-3-ylamine can be further modified at the 3-amino group through standard N-acylation, N-sulfonylation, or N-alkylation reactions to generate a library of derivatives for SAR studies.
In Vitro Biological Evaluation
A tiered approach to in vitro testing is recommended to efficiently identify promising compounds.
Workflow for In Vitro Biological Evaluation
Caption: Tiered workflow for the in vitro evaluation of pyrazole derivatives.
Detailed Protocols:
-
Primary Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay):
-
Prepare assay plates with the target kinase, a suitable substrate, and ATP.
-
Add the synthesized pyrazole derivatives at a single high concentration (e.g., 10 µM).
-
Incubate to allow the kinase reaction to proceed.
-
Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Measure luminescence, which is proportional to kinase activity. Compounds that show significant inhibition (e.g., >50%) are selected for further testing.
-
-
IC50 Determination:
-
For compounds that are active in the primary screen, perform a dose-response experiment.
-
Prepare serial dilutions of the compounds and perform the kinase inhibition assay as described above.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).
-
-
Cell-Based Proliferation Assay (e.g., MTT Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.[15]
-
Treat the cells with various concentrations of the pyrazole derivatives for a specified period (e.g., 72 hours).[16]
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).
-
In Silico Modeling and Structural Biology
Computational modeling and structural biology techniques are invaluable for understanding the binding modes of these inhibitors and for guiding the design of new derivatives.
-
Molecular Docking:
-
Obtain the crystal structure of the target kinase from the Protein Data Bank (PDB).[17]
-
Prepare the protein structure by adding hydrogens, assigning charges, and defining the binding pocket.
-
Generate 3D conformers of the pyrazole derivatives.
-
Dock the ligands into the active site of the kinase using software like AutoDock or Glide.[18]
-
Analyze the predicted binding poses to understand key interactions (e.g., hydrogen bonds, hydrophobic interactions) and to rationalize the observed SAR.[19][20]
-
-
X-ray Crystallography:
Logical Relationship of Experimental and In Silico Methods
Caption: Iterative cycle of drug design incorporating experimental and computational methods.
Conclusion and Future Directions
The 5-cyclohexyl-1H-pyrazol-3-ylamine scaffold is a highly promising starting point for the development of novel therapeutics, particularly kinase inhibitors. The SAR of this class of compounds is driven by a complex interplay between the hydrophobic interactions of the 5-cyclohexyl group, the hydrogen bonding capabilities of the pyrazol-3-amine core, and the nature of substituents at the N1 position and on the 3-amino group.
Future research in this area should focus on:
-
Systematic Exploration of Cycloalkyl Groups: A detailed investigation into the effects of different cycloalkyl groups (e.g., cyclopropyl, cyclobutyl, cyclopentyl) at the 5-position could lead to improved potency and selectivity for specific kinase targets.
-
Kinome-Wide Selectivity Profiling: As new potent derivatives are identified, comprehensive selectivity profiling against a broad panel of kinases is essential to understand their off-target effects and to guide further optimization.
-
Structure-Based Drug Design: Obtaining co-crystal structures of lead compounds with their target kinases will be crucial for elucidating the precise binding modes and for facilitating the rational design of next-generation inhibitors with enhanced properties.
-
Pharmacokinetic Optimization: A focus on optimizing the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these derivatives will be critical for translating in vitro potency into in vivo efficacy.[23][24]
By leveraging the principles and protocols outlined in this guide, researchers can accelerate the discovery and development of novel drug candidates based on the versatile 5-cyclohexyl-1H-pyrazol-3-ylamine scaffold.
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- 19. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. HETEROCYCLES IN DRUGS AND DRUG DISCOVERY | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
A Technical Guide to Pyrazole Compounds as Modulators of Key Therapeutic Targets
Executive Summary
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Due to its unique physicochemical properties—including its ability to act as both a hydrogen bond donor and acceptor and its metabolic stability—it has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Pyrazole-containing drugs have seen a dramatic increase in FDA approvals over the last decade, highlighting their versatility and clinical success.[1] This guide provides an in-depth exploration of the core therapeutic targets modulated by pyrazole compounds, focusing on the mechanistic basis of their action. We will dissect the interactions of pyrazoles with key enzyme families, such as kinases and cyclooxygenases, and G-protein coupled receptors. Furthermore, this document serves as a practical handbook, offering detailed, field-proven protocols for target validation and compound characterization, designed to bridge the gap between theoretical drug design and experimental validation.
Part 1: The Enzyme Superfamily: A Primary Domain for Pyrazole Therapeutics
Enzymes represent the most successfully targeted class of proteins for pyrazole-based inhibitors. The scaffold's ability to be readily functionalized allows for the precise tuning of steric and electronic properties, enabling high-potency and selective inhibition of specific enzyme active sites.
Protein Kinases: Targeting the Switches of Cellular Signaling
Protein kinases, which catalyze the phosphorylation of substrate proteins, are critical nodes in signaling pathways that regulate cell growth, differentiation, and survival.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer and inflammatory disorders.[4][5] Pyrazole derivatives have proven to be exceptionally effective frameworks for developing potent kinase inhibitors.[5]
Case Study: Janus Kinase (JAK) Inhibition by Ruxolitinib
The JAK-STAT pathway is a principal signaling cascade for a multitude of cytokines and growth factors, making it central to immune response and hematopoiesis.[6] Overactivation of this pathway is implicated in myeloproliferative neoplasms and autoimmune diseases.[7]
Ruxolitinib, a pyrazole-containing compound, is a potent, selective inhibitor of JAK1 and JAK2.[8][9] Its mechanism involves competitive binding at the ATP-binding site of the JAK kinase domain, preventing the phosphorylation and activation of STAT proteins.[10] This blockade of downstream signaling effectively reduces the proliferation of malignant cells and dampens the inflammatory cytokine cascade.[8]
The JAK-STAT Signaling Pathway and Ruxolitinib's Point of Intervention
Caption: The JAK-STAT pathway is inhibited by Ruxolitinib at the kinase activation step.
Quantitative Analysis: Ruxolitinib Potency
The selectivity of a kinase inhibitor is critical for minimizing off-target effects. Ruxolitinib demonstrates potent inhibition of JAK1 and JAK2 with significantly less activity against other kinases, including JAK3.[8][11]
| Target Kinase | IC₅₀ (nM) | Selectivity vs. JAK1 | Reference |
| JAK1 | 3.3 | 1x | [8][11] |
| JAK2 | 2.8 | ~1.2x | [8][11] |
| TYK2 | 19 | ~5.8x | [8] |
| JAK3 | 428 | ~129.7x | [8] |
Cyclooxygenases (COX): Precision Anti-Inflammatory Action
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[12][13] While COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation.[10]
Case Study: COX-2 Inhibition by Celecoxib
Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both COX-1 and COX-2, leading to effective pain relief but also a risk of gastrointestinal side effects.[2] The development of selective COX-2 inhibitors was a landmark in anti-inflammatory therapy. Celecoxib, a diaryl-substituted pyrazole, was designed to selectively fit into the larger, more flexible active site of the COX-2 enzyme. A key structural feature enabling this selectivity is the sulfonamide (SO₂NH₂) moiety, which interacts with a specific side pocket in COX-2 that is absent in COX-1. This selective inhibition blocks the production of inflammatory prostaglandins while sparing the gastroprotective prostaglandins generated by COX-1.
The COX-2 Prostaglandin Synthesis Pathway
Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Quantitative Analysis: Celecoxib Selectivity
The therapeutic advantage of Celecoxib is quantified by its selectivity ratio for COX-2 over COX-1. Different assay systems yield varying absolute IC₅₀ values, but the trend of high selectivity is consistent.
| Target Enzyme | IC₅₀ (nM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| COX-1 | >10,000 | >250x | |
| COX-2 | 40 | 1x |
Part 2: G-Protein Coupled Receptors (GPCRs)
While less common than enzyme inhibitors, pyrazole derivatives have also been developed as potent modulators of GPCRs, a large family of transmembrane receptors involved in a vast array of physiological processes.
Case Study: Cannabinoid Receptor 1 (CB1) Antagonism by Rimonabant
The endocannabinoid system, primarily through the CB1 receptor, plays a significant role in regulating appetite, energy metabolism, and mood. The pyrazole derivative Rimonabant was developed as a potent and selective CB1 receptor antagonist/inverse agonist.[1] It binds to the CB1 receptor, primarily in the central nervous system, and blocks the effects of endocannabinoids like anandamide.[1]
The structure-activity relationship (SAR) for this class is well-defined: a 1,5-diarylpyrazole core is essential, with specific substitutions at the 1- and 5-phenyl rings and a carboxamide group at the 3-position being critical for high-affinity binding and antagonist activity. Although Rimonabant was withdrawn from the market due to psychiatric side effects, it remains a valuable pharmacological tool and a foundational structure for developing peripherally-restricted CB1 antagonists with improved safety profiles.
Quantitative Analysis: Rimonabant Selectivity
Rimonabant exhibits a very high degree of selectivity for the CB1 receptor over the peripherally-located CB2 receptor.
| Target Receptor | Kᵢ (nM) | Selectivity Ratio (CB2/CB1) | Reference |
| CB1 | ~2.0 | 1x | [1] |
| CB2 | >1000 | >500x | [1] |
Part 3: Experimental Workflows for Target Validation
Synthesizing a novel pyrazole compound is only the first step. Rigorous, multi-stage experimental validation is required to confirm its biological activity, from initial target binding to its effect on cellular signaling pathways. Here, we present a logical workflow with detailed protocols.
Workflow Overview: From Hit to Validated Lead
Caption: A logical workflow for validating a pyrazole-based therapeutic candidate.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the in vitro potency (IC₅₀) of a pyrazole compound against a specific protein kinase by quantifying the amount of ADP produced.
Principle: The ADP-Glo™ assay is a two-step luminescent assay. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which is then used by luciferase to generate a light signal proportional to kinase activity.
Methodology:
-
Kinase Reaction Setup:
-
In a 384-well plate, prepare serial dilutions of the pyrazole test compound in the appropriate kinase reaction buffer.
-
Add the target kinase and its specific substrate peptide to each well.
-
Initiate the reaction by adding a solution of ATP. The final reaction volume is typically 5 µL.
-
Include "no enzyme" and "no compound" (vehicle) controls.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert ADP to ATP and a luciferase/luciferin pair.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle (100% activity) and no enzyme (0% activity) controls.
-
Plot the normalized luminescence against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that the pyrazole compound binds to its intended target protein within a physiological, intact cell environment.
Principle: Ligand binding typically increases the thermal stability of a protein. CETSA measures this stabilization by heating intact cells treated with the compound across a temperature gradient. Stabilized proteins remain soluble at higher temperatures, while unbound proteins denature and aggregate. The amount of soluble protein remaining at each temperature is quantified, typically by Western blot.
Methodology:
-
Cell Treatment:
-
Culture the desired cell line (e.g., HL-60 cells for a hematopoietic target) to an appropriate density.
-
Treat the cells with either the pyrazole compound at a saturating concentration or a vehicle control (e.g., DMSO) for 1-3 hours in a CO₂ incubator.
-
-
Heat Challenge:
-
Aliquot the cell suspensions (~1-2 million cells per tube) into PCR tubes for each temperature point.
-
Place the tubes in a thermal cycler pre-programmed with a temperature gradient (e.g., 40°C to 65°C in 2.5°C increments).
-
Heat the samples for 3 minutes at the specified temperatures, followed by a cooling step to room temperature.[1]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).
-
Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated aggregates and cell debris by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[1]
-
-
Protein Quantification and Western Blot:
-
Carefully collect the supernatant (soluble fraction) and determine the protein concentration (e.g., using a BCA assay).
-
Normalize the protein concentration across all samples.
-
Perform SDS-PAGE and Western blot analysis using a specific primary antibody against the target protein.
-
-
Data Analysis:
-
Quantify the band intensity for each lane.
-
Plot the normalized band intensity against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.
-
Protocol 3: Western Blot for Downstream Mechanism of Action (MoA)
Objective: To confirm that target engagement by the pyrazole inhibitor leads to the intended functional consequence on the downstream signaling pathway (e.g., decreased STAT phosphorylation).
Principle: This protocol detects the phosphorylation status of a specific protein. For a JAK inhibitor like Ruxolitinib, successful target inhibition will prevent the phosphorylation of its substrate, STAT. This is detected by comparing the signal from a phospho-specific antibody in treated vs. untreated cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells and starve them of serum if necessary to reduce basal signaling.
-
Pre-treat cells with various concentrations of the pyrazole inhibitor or vehicle for 1-2 hours.
-
Stimulate the pathway with the appropriate cytokine (e.g., IL-6 to activate the JAK-STAT pathway) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Immediately place plates on ice and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors . This is critical to preserve the phosphorylation state of the proteins.[3]
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates.
-
Add 2x SDS-PAGE sample buffer to an equal amount of protein from each sample and denature by boiling at 95°C for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load samples onto an SDS-polyacrylamide gel, run the gel, and transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Avoid using non-fat milk, as it contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.[3]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target (e.g., anti-phospho-STAT3).
-
Wash the membrane extensively with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
For a loading control, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like GAPDH.
-
Part 4: Core Principles of Structure-Activity Relationship (SAR)
Optimizing a pyrazole hit into a lead compound requires a deep understanding of its SAR. The pyrazole core is typically substituted at the 1, 3, 4, and 5 positions, and modifications at these sites can dramatically alter potency, selectivity, and pharmacokinetic properties.
-
1-Position: Substitution at this nitrogen is crucial for tuning interactions with the hinge region of many kinases. For diaryl pyrazoles like Celecoxib and Rimonabant, the nature and substitution pattern of the aryl ring at this position dictates selectivity and potency. For JAK inhibitors, this position often connects to a larger heterocyclic system that binds deep into the ATP pocket.[10]
-
3-Position: This position is a key vector for interacting with solvent-exposed regions or specific sub-pockets. In kinase inhibitors, extending from this position can achieve selectivity among different kinases.[3] For CB1 antagonists, a carboxamide group here is essential for activity.
-
4-Position: This position is often used to modulate physicochemical properties. For certain COX-2 inhibitors, a trifluoromethyl group here enhances potency. For kinase inhibitors, substitution at this position can be used to fine-tune selectivity.
-
5-Position: Similar to the 1-position, the aryl group here is critical for the activity of diaryl pyrazole inhibitors. For COX-2 inhibitors, a para-substituted phenyl ring fits into the hydrophobic pocket of the enzyme.
A systematic exploration of these positions, guided by structural biology and computational modeling, is the cornerstone of designing next-generation pyrazole-based therapeutics.
Conclusion
The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its proven success across a diverse range of therapeutic targets, from kinases to GPCRs, ensures its continued prominence in pharmaceutical R&D. The ability to systematically modify the core structure provides a robust platform for developing highly potent and selective agents. This guide has provided a framework for understanding the key targets of pyrazole compounds and has detailed the essential experimental protocols required to validate their activity. By integrating rational design with rigorous biological testing, the full therapeutic potential of this remarkable scaffold can continue to be unlocked.
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Kandeel, M., Al-Taher, A., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 26(11), 1905-1919. Available at: [Link]
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Kumar, A., & Kumar, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(25), 2011-2016. Available at: [Link]
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Pozzessere, M. T., Lazzara, F., et al. (2017). Pyrazole Antagonists of the CB1 receptor with reduced brain penetration. ACS Medicinal Chemistry Letters, 8(10), 1067-1072. Available at: [Link]
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Lazzara, M. J., & Birtwistle, M. R. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265. Available at: [Link]
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Huestis, M. A., Gorelick, D. A., et al. (2007). Single and multiple doses of rimonabant antagonize acute effects of smoked cannabis in male cannabis users. Psychopharmacology, 194(4), 505-515. Available at: [Link]
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Abcam. (n.d.). Western blotting of phospho-proteins protocol. ResearchGate. Available at: [Link]
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Geisslinger, G., & Goldstein, J. L. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Hospital Practice, 34(4), 133-136. Available at: [Link]
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wisdomlib. (2025). COX 2 pathway: Significance and symbolism. Wisdomlib. Available at: [Link]
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Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer. (2022). ACS Publications. Available at: [Link]
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Wikipedia. (n.d.). JAK-STAT signaling pathway. Wikipedia. Available at: [Link]
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de Witte, C. J., et al. (2023). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. Clinical Pharmacokinetics, 62(6), 787-802. Available at: [Link]
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Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of cell signaling. Science, 296(5573), 1653-1655. Available at: [Link]
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Lashgari, N., et al. (2021). A simplified diagrammatic representation of the JAK-STAT pathway. Journal of Neuroimmunology, 360, 577712. Available at: [Link]
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Wikipedia. (n.d.). Cyclooxygenase-2. Wikipedia. Available at: [Link]
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Zhang, J., & Gray, N. S. (n.d.). ADP Glo Protocol. Protocol Exchange. Available at: [Link]
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Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Medicinal Chemistry Letters, 7(10), 923-927. Available at: [Link]
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Nørregaard, R., Kwon, T. H., & Frøkiær, J. (2015). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Kidney Research and Clinical Practice, 34(4), 194-200. Available at: [Link]
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Verstovsek, S. (2025). Ruxolitinib: A New JAK1/2 Inhibitor That Offers Promising Options for Treatment of Myelofibrosis. ResearchGate. Available at: [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1425, 237-251. Available at: [Link]
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Simon, L. S. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor. Rheumatic Disease Clinics of North America, 25(2), 349-363. Available at: [Link]
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Penning, T. D. (1999). Celecoxib, a COX-2--specific inhibitor: the clinical data. The American Journal of Managed Care, 5(10 Suppl), S579-S586. Available at: [Link]
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Jafari, R., Almqvist, H., Axelsson, H., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 441-460. Available at: [Link]
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D'Arcy, B. (2019). COX Inhibitors. StatPearls. Available at: [Link]
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Boyd, S. T., & Fremming, B. A. (2005). Rimonabant - A selective CB1 antagonist. The Annals of Pharmacotherapy, 39(4), 684-690. Available at: [Link]
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Krishna, S., et al. (2022). Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations. International Journal of Molecular Sciences, 23(19), 11849. Available at: [Link]
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Hua, T., et al. (2017). High-resolution crystal structure of the human CB1 cannabinoid receptor. Cell, 167(3), 750-762.e14. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazole-Based Kinase Inhibitors
Introduction: The Prominence of the Pyrazole Scaffold in Kinase Inhibition
Protein kinases orchestrate a vast array of cellular processes, and their dysregulation is a well-established hallmark of numerous diseases, most notably cancer.[1][2] This has rendered them one of the most critical target classes in modern drug discovery. Within the medicinal chemist's arsenal, the pyrazole ring stands out as a "privileged scaffold."[3] Its synthetic tractability and inherent ability to form crucial hydrogen bond interactions within the ATP-binding site of kinases have led to its incorporation into numerous FDA-approved inhibitors.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of a potent kinase inhibitor starting from the versatile building block, 5-Cyclohexyl-1H-pyrazol-3-ylamine hydrochloride . We will delve into the rationale behind the synthetic strategy, provide a detailed, step-by-step protocol for the synthesis of a representative Cyclin-Dependent Kinase 2 (CDK2) inhibitor, and outline a robust method for assessing its biological activity.
Target Rationale: Cyclin-Dependent Kinase 2 (CDK2) and the Cell Cycle
The cell cycle is a fundamental process that ensures the faithful replication and division of cells. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as the master regulators of this process.[5] They form complexes with regulatory proteins called cyclins, and this association is essential for their kinase activity. The CDK2/Cyclin A complex, in particular, plays a pivotal role in the transition from the G1 to the S phase and in S-phase progression.[6] In many cancers, the CDK signaling pathway is hyperactive, leading to uncontrolled cell proliferation. Therefore, inhibiting CDK2 presents a compelling therapeutic strategy to halt the growth of cancer cells.
Below is a diagram illustrating the central role of the CDK2/Cyclin A complex in the G1/S transition of the cell cycle.
Caption: The CDK2/Cyclin A signaling axis in G1/S phase transition.
Synthetic Strategy: A Modular Approach to Pyrazole-Based CDK Inhibitors
The synthesis of our target CDK inhibitor, N-(5-cyclohexyl-1H-pyrazol-3-yl)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, is designed as a two-step process. This modular approach allows for the potential to create a library of analogs by varying the coupling partners. The core reaction is a sequential nucleophilic aromatic substitution on a di-chlorinated pyrimidine scaffold.
The overall synthetic workflow is depicted below:
Caption: Overall workflow for synthesis and evaluation of the target inhibitor.
Experimental Protocols
PART 1: Synthesis of 4-Chloro-N-(5-cyclohexyl-1H-pyrazol-3-yl)pyrimidin-2-amine (Intermediate)
Rationale: This initial step involves a nucleophilic aromatic substitution reaction. The more basic amino group of the pyrazole attacks one of the chlorine-bearing carbons of the 2,4-dichloropyrimidine. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.
Materials:
-
This compound (1.0 eq)
-
2,4-Dichloropyrimidine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
n-Butanol
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
TLC plates (silica gel 60 F254)
-
Ethyl acetate, Hexanes (for TLC and chromatography)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and n-butanol (approx. 10 mL per mmol of starting material).
-
Add Diisopropylethylamine (DIPEA) (3.0 eq) to the suspension and stir for 10 minutes at room temperature.
-
Add 2,4-dichloropyrimidine (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approx. 118 °C) and monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes).
-
Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired intermediate.
-
Characterize the purified product by ¹H NMR and Mass Spectrometry.
PART 2: Synthesis of N-(5-cyclohexyl-1H-pyrazol-3-yl)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (Final Product)
Rationale: This second step is a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a new carbon-carbon bond between the chlorinated pyrimidine intermediate and the boronic acid derivative. This reaction is widely used in pharmaceutical synthesis due to its functional group tolerance and reliability.
Materials:
-
4-Chloro-N-(5-cyclohexyl-1H-pyrazol-3-yl)pyrimidin-2-amine (1.0 eq)
-
(1-methyl-1H-pyrazol-4-yl)boronic acid (1.2 eq)
-
Palladium(II) acetate (0.05 eq)
-
Triphenylphosphine (0.1 eq)
-
Sodium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
TLC plates (silica gel 60 F254)
-
Ethyl acetate, Hexanes (for TLC and chromatography)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine the intermediate from Part 1 (1.0 eq), (1-methyl-1H-pyrazol-4-yl)boronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and sodium carbonate (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (approx. 90-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC (e.g., 70% ethyl acetate in hexanes).
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final product.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
PART 3: Biological Evaluation - In Vitro CDK2/Cyclin A Kinase Assay
Rationale: To determine the inhibitory potency of the synthesized compound against its intended target, a robust in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during the kinase reaction.[7] A lower luminescence signal indicates less ADP formation and, therefore, higher inhibition of the kinase.
Workflow for Biological Assay:
Caption: Workflow for the in vitro CDK2/Cyclin A kinase inhibition assay.
Materials:
-
Synthesized inhibitor
-
Recombinant human CDK2/Cyclin A enzyme
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
CDK2 Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[7]
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
96-well plates (white, opaque)
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a stock solution of the synthesized inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor in the kinase assay buffer to obtain a range of concentrations for IC₅₀ determination.
-
In a 96-well plate, add the CDK2/Cyclin A enzyme, substrate, and assay buffer to each well.
-
Add the serially diluted inhibitor to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding ADP-Glo™ Reagent and incubate at room temperature for 40 minutes. This step also depletes the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP generated into ATP and incubate for another 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Summary
The following table presents hypothetical but expected data for the synthesized inhibitor. Actual results will vary.
| Compound ID | Synthetic Step | Yield (%) | Purity (HPLC) | CDK2/Cyclin A IC₅₀ (nM) |
| Intermediate | Step 1 | 65 | >95% | N/A |
| Final Product | Step 2 | 58 | >98% | 50 |
Conclusion and Future Directions
The protocols outlined in this application note provide a clear and rational pathway for the synthesis and biological evaluation of a novel pyrazole-based CDK2 inhibitor using this compound. The modular nature of the synthesis allows for the generation of a focused library of analogs to explore structure-activity relationships (SAR). Future work could involve modifying the pyrimidine core, the cyclohexyl group, or the coupled pyrazole to optimize potency, selectivity, and pharmacokinetic properties. The described in vitro assay serves as a robust primary screen to guide these optimization efforts in the quest for novel anticancer therapeutics.
References
-
CDK Signaling Pathway - Creative Diagnostics. [Link]
-
The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC - PubMed Central. [Link]
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Cyclin-dependent kinase - Wikipedia. [Link]
-
Regulation of cyclin-Cdk activity in mammalian cells - ResearchGate. [Link]
-
A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase | ACS Omega. [Link]
-
A New Pathway For The Preparation of Pyrano (2,3 C) Pyrazoles Andmolecular Docking As Inhibitors of p38 MAP Kinase - Scribd. [Link]
-
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed. [Link]
-
Cyclin A2 and CDK2 as Novel Targets of Aspirin and Salicylic acid: a Potential Role in Cancer Prevention - PMC - NIH. [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Request PDF - ResearchGate. [Link]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate - Liang Tong Lab at Columbia University. [https://tcf. Columbia.edu/tonglab/publication/2002_jmc_p38.pdf]([Link]. Columbia.edu/tonglab/publication/2002_jmc_p38.pdf)
-
Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia | Request PDF - ResearchGate. [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PubMed Central. [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - MDPI. [Link]
-
Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed. [Link]
-
CDK2 Assay Kit - BPS Bioscience. [Link]
-
Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][8]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC - NIH. [Link]
-
Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed. [Link]
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Introduction: The Privileged Scaffold in Modern Chemistry
An In-Depth Technical Guide to the Synthesis of Pyrazole Derivatives for Researchers and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal and agricultural chemistry.[1] First synthesized by Edward Buchner in 1889, pyrazole derivatives have since demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1] Their versatile chemical nature and significant therapeutic potential have made the development of efficient and diverse synthetic protocols a primary objective for organic and medicinal chemists. This guide provides a detailed exploration of seminal and contemporary methods for pyrazole synthesis, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind procedural choices.
The Cornerstone of Pyrazole Synthesis: Knorr's Cyclocondensation
The most classic and enduring method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[1][2][3] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with a hydrazine derivative.[2][3][4][5]
Principle and Mechanism
The reaction proceeds through a well-established mechanism. The more nucleophilic nitrogen of the hydrazine initially attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone or enamine intermediate.[4][6] This is often the rate-determining step and can be catalyzed by a small amount of acid.[4][6] Following this initial condensation, an intramolecular cyclization occurs as the second nitrogen atom attacks the remaining carbonyl group. The resulting heterocyclic intermediate then undergoes dehydration to yield the stable, aromatic pyrazole ring.[5][7] The choice of an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine can lead to a mixture of regioisomers, a critical consideration in synthetic design.[1]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Application Protocol 1: Knorr Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol describes a variation of the Knorr reaction to form a pyrazolone from a β-ketoester, a foundational procedure in many research labs.[4]
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Glacial Acetic Acid (catalytic amount, ~3-5 drops)
-
Ethanol or 1-Propanol (solvent)
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle/hot plate
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl acetoacetate (e.g., 1.30 g, 10 mmol) and the chosen alcohol solvent (e.g., 20 mL of ethanol). Begin stirring the solution.
-
Reagent Addition: Carefully add phenylhydrazine (e.g., 1.19 g, 11 mmol) to the flask. The slight excess of hydrazine ensures the complete consumption of the limiting ketoester.
-
Catalyst Introduction: Add 3-5 drops of glacial acetic acid to the mixture.
-
Causality Insight: The acid catalyst protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine, which is often the rate-determining step.[6]
-
-
Heating and Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-100°C) with continuous stirring.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be 30% ethyl acetate in hexanes. The reaction is complete when the spot corresponding to the starting material (ethyl acetoacetate) has disappeared. This typically takes 1-2 hours.[4]
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature, then cool further in an ice bath. The product often crystallizes or precipitates out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water to remove any residual acetic acid and other water-soluble impurities.[4]
-
Allow the product to air dry completely.
-
-
Characterization: Determine the mass and calculate the percent yield. Confirm the identity and purity of the product by measuring its melting point and analyzing it via spectroscopic methods (¹H NMR, ¹³C NMR, IR).
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid (cat.) | 1-Propanol | ~100 | 1-2 | High | [4] |
| Nano-ZnO | Controlled | - | Short | 95 | [1] |
| Amberlyst-70 | Water | Room Temp | - | Good | [1] |
| None (Microwave) | Ethanol | 100 | 7 min | High | [8] |
| Table 1: Comparison of selected conditions for pyrazole synthesis. |
Synthesis from α,β-Unsaturated Carbonyls
An equally powerful strategy for pyrazole synthesis involves the reaction of α,β-unsaturated aldehydes and ketones (often called chalcones) with hydrazines.[1][9] This method leads to the formation of pyrazolines (dihydropyrazoles) as intermediates, which can then be oxidized to the corresponding aromatic pyrazoles.[2]
Principle and Mechanism
The reaction typically begins with a Michael (1,4-conjugate) addition of the hydrazine to the α,β-unsaturated system. This is followed by an intramolecular cyclization via condensation between the remaining nitrogen and the carbonyl group, forming the five-membered pyrazoline ring.[2][10] Subsequent oxidation, which can sometimes occur in situ or as a separate step using an oxidizing agent like iodine, removes two hydrogen atoms to establish the aromatic pyrazole system.[9]
Caption: General mechanism for pyrazole synthesis from chalcones.
Application Protocol 2: Green, Microwave-Assisted Synthesis
Modern synthetic chemistry emphasizes efficiency and sustainability ("green chemistry").[11][12] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, drastically reducing reaction times from hours to minutes and often improving yields.[8][13][14][15]
Materials:
-
Substituted Chalcone (1.0 eq)
-
Hydrazine Hydrate (1.5 eq)
-
Ethanol (solvent)
-
Microwave Synthesis Reactor
-
Microwave-safe reaction vessel with a magnetic stir bar
Step-by-Step Methodology:
-
Vessel Charging: In a microwave-safe reaction vessel, combine the chalcone (e.g., 1 mmol), hydrazine hydrate (1.5 mmol), and ethanol (5-10 mL).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for a specified time (e.g., 5-30 minutes) at a set temperature (e.g., 100°C).[8][14] The power will modulate automatically to maintain the target temperature.
-
Causality Insight: Microwave energy directly couples with polar molecules in the mixture, leading to rapid, uniform heating that is far more efficient than conventional oil bath methods. This accelerates the reaction rate significantly.[15]
-
-
Cooling and Isolation: After irradiation is complete, the vessel is cooled to a safe handling temperature (e.g., 50°C) by a compressed air stream.[16]
-
Work-up: Transfer the reaction mixture to a beaker and add cold water. The product will typically precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
-
Characterization: Confirm the product structure and purity using melting point, NMR, IR, and mass spectrometry.
General Laboratory Workflow and Characterization
A successful synthesis relies on a systematic workflow from setup to final analysis.
Caption: Standard workflow for pyrazole derivative synthesis.
Product Characterization
Verifying the structure of the synthesized compound is a non-negotiable step.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the most powerful tools for structural elucidation. Protons on the pyrazole ring and on adjacent methylene or methyl groups will show characteristic chemical shifts and coupling patterns.[17][18]
-
Infrared (IR) Spectroscopy: IR spectra can confirm the presence of key functional groups. For instance, the disappearance of a strong C=O stretch from the starting dicarbonyl and the appearance of C=N stretching bands (around 1590 cm⁻¹) are indicative of pyrazole formation.[18]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular formula of the product by providing a highly accurate molecular weight.[19]
Critical Safety Protocols: Handling Hydrazine
WARNING: Hydrazine and its derivatives are highly toxic, corrosive, and potentially carcinogenic.[20][21] Always handle these chemicals with extreme caution in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and appropriate gloves (butyl rubber is recommended).[22]
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[21]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[21]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
-
Spill & Waste: Neutralize small spills by diluting with water and then treating with an oxidizing agent like calcium hypochlorite solution.[22] Dispose of all hydrazine-containing waste according to institutional hazardous waste protocols.
Conclusion
The synthesis of pyrazole derivatives is a rich and evolving field. The classic Knorr synthesis remains a robust and reliable method, while modern advancements such as microwave-assisted protocols offer significant improvements in speed, efficiency, and environmental friendliness. By understanding the underlying mechanisms, carefully following detailed protocols, and adhering to strict safety measures, researchers can confidently and effectively synthesize these valuable heterocyclic compounds for applications in drug discovery and beyond.
References
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F. G. Finelli, A. M. M. B. de Oliveira, G. L. V. de Faria, L. C. de C. Galvão, M. C. S. de Mattos, and B. A. D. Neto, "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review," Molecules, 2023. [Link]
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Organic Chemistry Portal, "Pyrazole synthesis," Organic Chemistry Portal. [Link]
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T. J. J. Müller, "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps," Beilstein Journal of Organic Chemistry, 2019. [Link]
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S. S. Patole, "Synthesis of Pyrazole Derivatives A Review," International Journal for Multidisciplinary Research, 2024. [Link]
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Chem Help Asap, "Knorr Pyrazole Synthesis," Chem Help Asap. [Link]
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T. J. J. Müller, "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps," Beilstein Journals, 2019. [Link]
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Chad's Prep, "synthesis of pyrazoles," YouTube, 2019. [Link]
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J&K Scientific LLC, "Knorr Pyrazole Synthesis," J&K Scientific LLC. [Link]
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DTIC, "Safety and Handling of Hydrazine," Defense Technical Information Center. [Link]
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M. A. P. Martins, P. S. S. Pinto, H. G. Bonacorso, N. Zanatta, "Pyrazole synthesis under microwave irradiation and solvent-free conditions," Journal of the Brazilian Chemical Society, 2008. [Link]
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A. C. Chiriță, C. Drăghici, O. D. Cîrîc, A. M. Grădinaru, I. C. Fîrtat, V. Grădinaru, M. T. Căproiu, M. R. Călinescu, and V. D. Amărăzeanu, "Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives," Molecules, 2024. [Link]
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S. Kumar, P. Singh, and S. Kumar, "Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review," Archiv der Pharmazie, 2024. [Link]
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T. P. J. Murphy and T. M. Wills, "Hydrazine Toxicology," StatPearls - NCBI Bookshelf, 2023. [Link]
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A. A. El-Sayed, E. M. Ahmed, A. M. El-Naggar, and M. A. El-Hashash, "Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities," Scientific Reports, 2024. [Link]
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S. S. Patole, "Synthesis of Pyrazole Derivatives A Review," International Journal for Multidisciplinary Research, 2026. [Link]
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M. E. G. USLU and M. KÜÇÜK, "Microwave-assisted synthesis of pyrazoles - a mini-review," Journal of Research in Innovative Chemistry, 2024. [Link]
-
M. G. Bursavich, H. A. A. Al-awar, C. E. Bass, and D. H. Rich, "Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones," Organic & Biomolecular Chemistry, 2007. [Link]
-
S. S. Lanke, "Knorr Pyrazole Synthesis (M. Pharm)," Slideshare, 2019. [Link]
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S. S. Honnalli, P. M. Gurubasavaraj, and S. A. Khan, "Nano-Catalyzed Green Synthesis of Pyrazole Derivatives & Its Biological Activity as EAC Receptor Antagonists," Pharmacophore, 2017. [Link]
-
H. H. JALAL, "SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES," Connect Journals. [Link]
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M. A. P. Martins, P. S. S. Pinto, H. G. Bonacorso, and N. Zanatta, "Pyrazole synthesis under microwave irradiation and solvent-free conditions," Journal of the Brazilian Chemical Society, 2008. [Link]
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G. Bratulescu, "Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines," Arkivoc, 2007. [Link]
-
New Jersey Department of Health, "Hydrazine - Hazardous Substance Fact Sheet," NJ.gov. [Link]
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S. Kumar, S. Kumar, and P. Singh, "Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates," Results in Chemistry, 2024. [Link]
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The Royal Society of Chemistry, "Knorr Pyrazole Synthesis of Edaravone," RSC Education. [Link]
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A. S. de Oliveira, G. F. de Macedo, A. L. P. de Souza, J. C. G. de Oliveira, J. B. de Oliveira, A. L. M. de Oliveira, and F. de C. da Silva, "Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells," Molecules, 2024. [Link]
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Wikipedia, "Knorr pyrrole synthesis," Wikipedia. [Link]
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A. M. El-Naggar, A. A. El-Sayed, E. M. Ahmed, and M. A. El-Hashash, "Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques," RSC Advances, 2024. [Link]
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RGM College Of Engineering and Technology, "Paal–Knorr synthesis of pyrroles," rgmcet.edu.in, 2018. [Link]
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N. A. Abood, A. A. Jarad, and E. H. Al-Beiruty, "Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives," Journal of Chemical and Pharmaceutical Research, 2012. [Link]
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Y.-C. Wei, C.-H. Yang, C.-H. Chen, and Y.-W. Wang, "Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters," Molecules, 2024. [Link]
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B. Wang, F. Wu, Y. Yuan, W. Chen, and X. Liu, "Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring," Organic Letters, 2024. [Link]
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Application Notes and Protocols for the Use of 5-Cyclohexyl-1H-pyrazol-3-ylamine hydrochloride in the Development of p38 MAP Kinase Inhibitors
Introduction: Targeting the p38 MAP Kinase Signaling Pathway
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a host of human diseases, including rheumatoid arthritis, Crohn's disease, psoriasis, and other inflammatory conditions. This pathway, upon activation by stimuli such as lipopolysaccharide (LPS) or pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), triggers a cascade of downstream signaling events. These events culminate in the production of key inflammatory mediators, making the p38 MAPK pathway a prime therapeutic target for the development of novel anti-inflammatory agents.[1]
The pyrazole scaffold has emerged as a privileged structure in the design of potent and selective protein kinase inhibitors.[1] Notably, a class of N-pyrazole, N'-aryl ureas has been identified as highly effective allosteric inhibitors of p38 MAP kinase. These compounds bind to a region distinct from the ATP-binding pocket, inducing a conformational change that locks the kinase in an inactive state. Within this class of inhibitors, the substituent at the C-5 position of the pyrazole ring plays a critical role in engaging a hydrophobic pocket, thereby enhancing binding affinity and potency. The use of a cyclohexyl group at this position has been shown to be a favorable modification.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-Cyclohexyl-1H-pyrazol-3-ylamine hydrochloride as a key intermediate in the synthesis and evaluation of p38 MAP kinase inhibitors. We will detail the synthetic rationale, provide step-by-step protocols for inhibitor synthesis and biological evaluation, and present data on the characterization of these compounds.
The p38 MAP Kinase Signaling Cascade
The p38 MAPK signaling pathway is a complex network of protein kinases that relays extracellular signals to the nucleus, leading to changes in gene expression. A simplified representation of this pathway is depicted below.
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Synthetic Application of this compound
The primary amino group of this compound serves as a versatile handle for the introduction of various functionalities. In the context of p38 inhibitors, it is commonly reacted with an isocyanate to form a urea linkage, a key pharmacophore for this class of compounds. The cyclohexyl group at the C-5 position provides a desirable lipophilic interaction with a hydrophobic pocket in the p38 kinase.
Protocol 1: Synthesis of a Representative p38 Inhibitor: 1-(5-cyclohexyl-1H-pyrazol-3-yl)-3-(naphthalen-1-yl)urea
This protocol describes a general procedure for the synthesis of a potent p38 inhibitor through the coupling of 5-Cyclohexyl-1H-pyrazol-3-ylamine with 1-isocyanatonaphthalene.
Materials:
-
This compound
-
1-Isocyanatonaphthalene
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
Free-Basing of the Amine:
-
To a solution of this compound (1.0 eq) in a suitable solvent like DCM or THF, add a base such as triethylamine (1.1 - 1.5 eq) at room temperature.
-
Stir the mixture for 30-60 minutes to ensure complete formation of the free amine. The formation of triethylamine hydrochloride precipitate may be observed.
-
-
Urea Formation:
-
To the mixture from step 1, add a solution of 1-isocyanatonaphthalene (1.0 - 1.1 eq) in anhydrous THF dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench the reaction by adding water.
-
If a precipitate has formed, it can be collected by filtration, washed with water and a non-polar solvent like hexanes or diethyl ether, and then dried.
-
If no precipitate forms, transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
-
Alternatively, purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][3]
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Caption: Synthetic Workflow for a Pyrazole-Urea p38 Inhibitor.
Biological Evaluation of p38 MAP Kinase Inhibitors
Once synthesized, the inhibitory activity of the compounds against p38 MAP kinase needs to be determined. This is typically achieved through a combination of in vitro enzymatic assays and cell-based functional assays.
Protocol 2: In Vitro p38α Kinase Enzymatic Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against the p38α isoform using a luminescent kinase assay that measures ADP production.
Materials:
-
Recombinant human p38α kinase
-
ATF-2 (Activating Transcription Factor 2) protein substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader capable of luminescence detection
Procedure:
-
Compound Dilution:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 pM).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control wells).
-
Add 2 µL of p38α kinase solution (final concentration typically in the low nM range, to be optimized).
-
Add 2 µL of a mixture of ATF-2 substrate and ATP (final concentrations to be optimized, e.g., 100 nM ATF-2 and 100 µM ATP).
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Caption: Workflow for an In Vitro p38α Kinase Assay.
Protocol 3: Cell-Based TNF-α Release Assay in THP-1 Cells
This protocol measures the ability of a test compound to inhibit the production and release of TNF-α from human monocytic THP-1 cells stimulated with lipopolysaccharide (LPS).
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (dissolved in DMSO)
-
96-well cell culture plates
-
Human TNF-α ELISA kit or HTRF/AlphaLISA assay kit
-
Microplate reader (absorbance, fluorescence, or time-resolved fluorescence, depending on the detection method)
Procedure:
-
Cell Culture and Plating:
-
Culture THP-1 cells in suspension in RPMI-1640 medium.
-
Plate the cells in a 96-well plate at a density of 4-5 x 10⁴ cells per well in 200 µL of culture medium.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept constant and low (e.g., ≤ 0.1%).
-
Add 25 µL of the diluted compound or vehicle control (medium with DMSO) to the appropriate wells.
-
Pre-incubate the cells with the compound for 30-60 minutes at 37°C in a 5% CO₂ incubator.
-
-
Cell Stimulation:
-
TNF-α Measurement:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant for TNF-α analysis.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA, HTRF, or AlphaLISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Expected Results and Data Presentation
The synthesized pyrazole-urea inhibitors are expected to exhibit potent inhibitory activity against p38α kinase and effectively suppress TNF-α production in cellular assays. The data can be summarized in a table for clear comparison.
| Compound ID | Structure | p38α IC50 (nM) | THP-1 TNF-α IC50 (nM) |
| Representative Inhibitor | 1-(5-cyclohexyl-1H-pyrazol-3-yl)-3-(naphthalen-1-yl)urea | < 50 | < 100 |
| BIRB 796 (Reference) | 1-(5-tert-butyl-2-(p-tolyl)-2H-pyrazol-3-yl)-3-(4-(2-morpholinoethoxy)naphthalen-1-yl)urea | 38 | 32 |
Note: The IC50 values for the representative inhibitor are hypothetical and based on the reported potencies of structurally similar compounds. Actual values must be determined experimentally.[1][5]
Conclusion
This compound is a valuable and versatile building block for the synthesis of potent pyrazole-urea based p38 MAP kinase inhibitors. The synthetic route is straightforward, involving a robust urea formation reaction. The resulting compounds can be effectively evaluated for their biological activity using a combination of in vitro enzymatic and cell-based assays. The protocols and guidelines presented in this application note provide a solid foundation for researchers engaged in the discovery and development of novel anti-inflammatory therapeutics targeting the p38 MAPK pathway.
References
-
Regan, J., Breitfelder, S., Cirillo, P., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. [Link]
-
Pargellis, C., Tong, L., Churchill, L., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology, 9(4), 268-272. [Link]
-
Dumas, J., Hatoum-Mokdad, H., Sibley, R., et al. (2000). 1-Phenyl-5-pyrazolyl ureas: potent and selective p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(18), 2051-2054. [Link]
-
Huang, R., Leister, K. P., Goodwin, B. L., et al. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. Combinatorial Chemistry & High Throughput Screening, 14(6), 469-477. [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Olsen, C. (n.d.). Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. Molecular Devices. Retrieved from [Link]
Sources
- 1. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. ijcpa.in [ijcpa.in]
- 4. 1-{3-Tert-Butyl-1-[4-(Hydroxymethyl)phenyl]-1h-Pyrazol-5-Yl}-3-Naphthalen-1-Ylurea | C25H26N4O2 | CID 46870032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Synthesis of Novel TAK1 Inhibitors Utilizing 5-Cyclohexyl-1H-pyrazol-3-ylamine hydrochloride
Introduction: The Therapeutic Imperative of Targeting TAK1
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical signaling node in a multitude of cellular processes.[1][2] Its pivotal role in orchestrating inflammatory responses, cell survival, and apoptosis makes it a highly attractive therapeutic target for a range of pathologies, including inflammatory diseases and various cancers.[1][3] TAK1 integrates signals from diverse stimuli such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β), growth factors, and microbial products.[4] Upon activation, TAK1 initiates downstream signaling cascades, primarily through the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK)/p38 MAPK pathways.[4] The aberrant activation of these pathways is a hallmark of many diseases. Consequently, the development of potent and selective small-molecule inhibitors of TAK1 is an area of intense research and therapeutic promise.[3]
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 5-Cyclohexyl-1H-pyrazol-3-ylamine hydrochloride as a key building block for the synthesis of novel pyrazole-based TAK1 inhibitors. We will delve into the rationale behind the synthetic strategy, provide a detailed step-by-step protocol for the synthesis of a representative inhibitor, and outline methods for its biological evaluation.
The TAK1 Signaling Nexus
A clear understanding of the TAK1 signaling pathway is paramount to appreciating the mechanism of action of its inhibitors. The following diagram illustrates the central role of TAK1 in mediating downstream inflammatory and survival signals.
Caption: TAK1 Signaling Pathway and Point of Inhibition.
The Strategic Importance of the 5-Cyclohexyl-1H-pyrazol-3-ylamine Scaffold
The pyrazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors.[4] The 3-amino-1H-pyrazole moiety, in particular, serves as an excellent "hinge-binder," capable of forming key hydrogen bond interactions within the ATP-binding pocket of many kinases. The substituent at the 5-position of the pyrazole ring can be strategically chosen to occupy a hydrophobic pocket, thereby enhancing potency and selectivity.
The selection of this compound as the starting material is based on the following rationale:
-
Proven Hinge-Binding Moiety: The 3-amino-pyrazole core is a well-established pharmacophore for kinase inhibition.
-
Hydrophobic Moiety: The cyclohexyl group provides a bulky, hydrophobic substituent that can effectively occupy the hydrophobic pocket of the TAK1 active site, contributing to binding affinity.
-
Synthetic Tractability: The primary amine at the 3-position provides a convenient handle for further chemical elaboration, most commonly through nucleophilic aromatic substitution reactions with activated heterocyclic systems.
Properties of this compound
| Property | Value | Source |
| CAS Number | 1292369-13-1 | [5] |
| Molecular Formula | C₉H₁₆ClN₃ | [5] |
| Molecular Weight | 201.70 g/mol | [5] |
| Typical Purity | ≥96% | [5] |
Synthetic Protocol: A Representative Pyrazole-Based TAK1 Inhibitor
The following protocol details a representative synthesis of a novel TAK1 inhibitor, designated as PZ-TAK1-001 , from this compound. The synthetic strategy is adapted from established methodologies for the synthesis of pyrazole-based kinase inhibitors.[1]
Caption: Synthetic Workflow for PZ-TAK1-001.
Step 1: Free-Basing of this compound (1)
-
Rationale: The starting material is a hydrochloride salt. The free amine is required for the subsequent nucleophilic substitution reaction. A mild inorganic base is used to neutralize the salt without promoting side reactions.
-
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of dichloromethane (DCM, 10 mL/g) and water (10 mL/g).
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring until the pH of the aqueous layer is ~8-9.
-
Continue stirring for 30 minutes.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-Cyclohexyl-1H-pyrazol-3-amine (2) as a solid. This is typically used in the next step without further purification.
-
Step 2: Synthesis of N-(2-chloropyrimidin-4-yl)-5-cyclohexyl-1H-pyrazol-3-amine (4)
-
Rationale: This step involves a nucleophilic aromatic substitution where the exocyclic amine of the pyrazole displaces a chlorine atom on the electron-deficient pyrimidine ring. The reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to scavenge the HCl generated.
-
Procedure:
-
To a solution of 5-Cyclohexyl-1H-pyrazol-3-amine (2, 1.0 eq) in isopropanol (15 mL/g) add 2,4-dichloropyrimidine (3, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the intermediate (4) as a solid.
-
Step 3: Synthesis of PZ-TAK1-001 (6)
-
Rationale: A Suzuki coupling reaction is employed to introduce an aryl group at the 2-position of the pyrimidine ring. This reaction offers a robust and versatile method for forming carbon-carbon bonds. A palladium catalyst and a suitable base are required.
-
Procedure:
-
In a microwave vial, combine N-(2-chloropyrimidin-4-yl)-5-cyclohexyl-1H-pyrazol-3-amine (4, 1.0 eq), (4-methoxyphenyl)boronic acid (5, 1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Add a mixture of 1,4-dioxane (10 mL/g) and water (2.5 mL/g).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.1 eq).
-
Seal the vial and heat in a microwave reactor at 120 °C for 60 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with DCM/methanol) to yield the final product, PZ-TAK1-001 (6) .
-
Representative Synthesis Data
| Step | Product | Starting Material (g) | Product Yield (g) | Yield (%) | Purity (LC-MS) |
| 1 | 2 | 2.02 | 1.65 | ~98% (crude) | >95% |
| 2 | 4 | 1.65 | 2.15 | 78% | >97% |
| 3 | 6 | 2.15 | 2.21 | 76% | >99% |
Biological Evaluation: In Vitro Kinase Assay
To ascertain the inhibitory activity of the newly synthesized compound against TAK1, a robust in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescent assay that measures the amount of ADP produced during the kinase reaction.
Caption: Workflow for In Vitro TAK1 Kinase Assay.
Protocol: TAK1 Inhibition Assay
-
Compound Preparation: Prepare a serial dilution of PZ-TAK1-001 in DMSO, typically starting from 10 mM. Further dilute in the assay buffer.
-
Reaction Mixture: In a 384-well plate, add the following components:
-
1 µL of inhibitor (PZ-TAK1-001 ) or DMSO (for control).
-
2 µL of TAK1/TAB1 enzyme complex in assay buffer.
-
2 µL of substrate (e.g., myelin basic protein) and ATP mixture.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[6]
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]
-
Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.[6]
-
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Safety and Handling
-
General Precautions: All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.
-
Reagent Handling:
-
Pyrazoles: Aminopyrazole derivatives may cause skin and eye irritation.[7] Avoid inhalation and direct contact.
-
Organometallic Reagents: Palladium catalysts are toxic and should be handled with care.
-
Solvents: Dichloromethane and 1,4-dioxane are hazardous. Consult the Safety Data Sheets (SDS) for all reagents before use.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel pyrazole-based TAK1 inhibitors. The synthetic route outlined in this application note, employing a key nucleophilic aromatic substitution followed by a Suzuki coupling, provides a reliable and adaptable framework for generating a library of potential TAK1 inhibitors. The described in vitro assay protocol allows for the robust evaluation of the synthesized compounds, facilitating the identification of potent candidates for further preclinical development. This comprehensive guide serves as a foundational resource for researchers dedicated to advancing the field of TAK1-targeted therapeutics.
References
-
Wu, M., & Wang, J. (2018). TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis. Oncology Letters, 15(5), 7535-7541. [Link]
-
Cohen, P., & Strickson, S. (2017). Tak1 Selective Inhibition: State of the Art and Future Opportunities. Biochemical Society Transactions, 45(5), 1159-1167. [Link]
-
Lee, J., Kim, Y., & Min, K. H. (2019). Synthesis and anti-tumor activity of imidazopyrazines as TAK1 inhibitors. European Journal of Medicinal Chemistry, 163, 660-670. [Link]
-
PubChem. (n.d.). 1-cyclohexyl-1h-pyrazol-5-amine. National Center for Biotechnology Information. [Link]
-
Mishra, A., & Kumar, A. (2022). Emerging role of TAK1 in the regulation of skeletal muscle mass. Journal of Cachexia, Sarcopenia and Muscle, 13(1), 133-143. [Link]
-
El-Sayed, N. N. E., & El-Bendary, E. R. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]
-
Lin, Y. H., & Lee, Y. H. (2021). TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis. Frontiers in Cell and Developmental Biology, 9, 654157. [Link]
-
Zhang, Y., & Liu, T. (2024). TAK1 in Vascular Signaling: “Friend or Foe”?. International Journal of Molecular Sciences, 25(10), 5431. [Link]
-
Science Direct. (n.d.). TAK1: Significance and symbolism. [Link]
-
Liu, R., & Sun, X. (2021). TAK1 signaling is a potential therapeutic target for pathological angiogenesis. Clinical & Experimental Metastasis, 38(4), 347-357. [Link]
-
Totzke, J., Gurbani, D., & Gray, N. S. (2019). Multifaceted Roles of TAK1 Signaling in Cancer. Trends in Cancer, 5(11), 695-710. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse TAK1-TAB1 Kinase Assay Kit. [Link]
-
PubChem. (n.d.). 3-Amino-5-hydroxypyrazole. National Center for Biotechnology Information. [Link]
Sources
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anti-tumor activity of imidazopyrazines as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 5. US8513263B2 - Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors - Google Patents [patents.google.com]
- 6. TAK-715 alleviated IL-1β-induced apoptosis and ECM degradation in nucleus pulposus cells and attenuated intervertebral disc degeneration ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Cell-based assays for pyrazole-based kinase inhibitors
Application Notes & Protocols
A Multi-Assay Strategy for the Cellular Characterization of Pyrazole-Based Kinase Inhibitors
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for oncology and other therapeutic areas.[1][2][3] While initial inhibitor potency is often determined through biochemical assays, a comprehensive understanding of a compound's efficacy, target engagement, and mechanism of action requires rigorous evaluation within a physiological cellular context. This guide provides an integrated, multi-assay framework for researchers in drug development to characterize pyrazole-based kinase inhibitors. We detail protocols for three critical cell-based assays: the measurement of cellular viability to assess phenotypic outcomes, the quantification of direct target binding using Bioluminescence Resonance Energy Transfer (BRET), and the verification of downstream signaling inhibition via Western blotting for phosphorylated substrates. By integrating the data from these distinct but complementary assays, researchers can build a robust profile of their inhibitor, bridging the gap between biochemical potency and cellular activity.[4][5]
Part 1: Foundational Concepts
The Pyrazole Scaffold: A Cornerstone of Kinase Inhibition
The pyrazole ring is a five-membered heterocycle that has become a cornerstone in the design of protein kinase inhibitors (PKIs).[1] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to mimic the adenine fragment of ATP and bind competitively to the kinase hinge region.[1] This bioisosteric replacement function, combined with its synthetic tractability, has led to the development of numerous FDA-approved drugs, such as Ruxolitinib (a JAK1/2 inhibitor), which feature this core structure.[1] The versatility of the pyrazole scaffold allows for substitutions that can significantly enhance binding affinity and selectivity for a wide range of kinases, including Akt, Aurora kinases, and cyclin-dependent kinases (CDKs).[3][6]
The Imperative for Cell-Based Assays
A significant challenge in drug development is the frequent discrepancy between a compound's high potency in a purified, biochemical assay and its diminished effectiveness in a cell-based or in vivo model.[4][7] This value gap arises from several physiological barriers that are absent in a test tube:
-
Cell Permeability: The inhibitor must cross the cell membrane to reach its intracellular target.
-
Target Engagement: The compound must find and bind its target amidst a crowded intracellular environment.[8]
-
ATP Competition: Most kinase inhibitors are ATP-competitive. The high intracellular concentration of ATP (1-10 mM) can significantly reduce the apparent potency of an inhibitor compared to assays run at lower, often sub-physiological, ATP levels.[9]
-
Off-Target Effects: An inhibitor may interact with other kinases or proteins, leading to unexpected phenotypes or toxicity.[4]
Cell-based assays are therefore indispensable for validating a compound's therapeutic potential by providing a more physiologically relevant assessment of its activity.[5]
Part 2: A Three-Tiered Assay Approach
A robust characterization of a pyrazole-based kinase inhibitor relies on integrating data from assays that measure the compound's effects at three distinct levels: the overall cellular phenotype, direct binding to the target protein, and the functional consequence on the downstream signaling pathway.
Caption: Integrated workflow for pyrazole-based kinase inhibitor validation.
Tier 1: Cellular Viability & Proliferation Assay
This assay addresses the most fundamental question: does the inhibitor have the desired phenotypic effect on the target cells (e.g., inducing cell death or inhibiting proliferation)? The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that determines the number of viable cells in culture by quantifying ATP, an indicator of metabolic activity.[10]
Objective: To determine the half-maximal effective concentration (EC50) of a pyrazole-based inhibitor by measuring its effect on cancer cell line viability.
Materials:
-
Target cancer cell line (e.g., HCT116 for an Akt inhibitor[3])
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Pyrazole-based kinase inhibitor stock solution (e.g., 10 mM in DMSO)
-
White, opaque-walled 96-well microplates suitable for luminescence
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete growth medium to a concentration of 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Rationale: Seeding density should be optimized to ensure cells are in the exponential growth phase at the end of the incubation period.[11]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Preparation and Dosing:
-
Prepare a serial dilution series of the pyrazole inhibitor in complete growth medium. A common approach is a 10-point, 3-fold dilution series starting from 10 µM.
-
Include "vehicle control" wells (DMSO only, matching the highest inhibitor concentration) and "untreated control" wells (medium only).
-
Remove the medium from the cells and add 100 µL of the appropriate inhibitor dilution or control solution to each well.
-
Rationale: A dose-response curve is essential to determine the EC50. The vehicle control accounts for any effects of the solvent on cell viability.[4]
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Rationale: The incubation time should be sufficient to observe a significant effect on cell proliferation, typically 2-3 cell doubling times.
-
-
Assay Readout:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[12]
-
Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[10]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the average luminescence from vehicle control wells to 100% viability and the background (wells with medium and reagent only) to 0% viability.
-
Plot the normalized viability (%) against the log of the inhibitor concentration.
-
Fit the data using a non-linear regression model (four-parameter variable slope) to calculate the EC50 value.[7][11]
-
Tier 2: Target Engagement Assay
After observing a cellular phenotype, it is crucial to confirm that the inhibitor directly binds its intended kinase target in live cells. The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding by competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase.[13][14]
Objective: To quantify the intracellular affinity (IC50) of a pyrazole-based inhibitor for its target kinase.
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Plasmid DNA for the target kinase fused to NanoLuc® luciferase
-
FuGENE® HD Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET® Tracer specific for the kinase of interest
-
NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, non-binding surface 384-well plates
-
Plate reader capable of measuring filtered luminescence (450 nm and 610 nm)
Procedure:
-
Cell Transfection:
-
Prepare a DNA/transfection reagent complex in Opti-MEM™ according to the manufacturer's protocol, using a 1:10 ratio of kinase-NanoLuc® plasmid to carrier DNA.[15]
-
Add the transfection complex to a suspension of HEK293 cells and seed them into a cell culture flask.
-
Incubate for 18-24 hours to allow for expression of the fusion protein.[15]
-
Rationale: Transient transfection allows for the controlled expression of the target kinase fused to the NanoLuc® enzyme, which is essential for the BRET signal.
-
-
Cell Plating:
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Dispense the cells into the 384-well assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the pyrazole inhibitor in Opti-MEM™.
-
Add the inhibitor dilutions to the wells containing the cells.
-
Immediately after, add a fixed, pre-determined concentration of the specific NanoBRET® Tracer to all wells.
-
Rationale: The assay measures the ability of the inhibitor to compete with the tracer for binding to the kinase. The tracer concentration is optimized to provide a sufficient assay window.
-
-
Incubation:
-
Equilibrate the plate for 2 hours at 37°C with 5% CO₂.[15]
-
-
Substrate Addition and Readout:
-
Prepare the Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.
-
Rationale: The extracellular inhibitor quenches any signal from luciferase released from dead cells, ensuring the signal is from intact, live cells.[15]
-
Add the substrate solution to all wells.
-
Read the plate within 20 minutes on a luminometer equipped with two filters, measuring donor emission (450 nm) and acceptor emission (610 nm).[15]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio for each well (Acceptor Emission / Donor Emission).
-
Normalize the data using "no tracer" controls (0% effect) and "vehicle + tracer" controls (100% effect).
-
Plot the normalized BRET ratio against the log of the inhibitor concentration and fit with a four-parameter dose-response curve to determine the cellular IC50.
-
Tier 3: Downstream Pathway Inhibition Assay
The final step is to verify that target engagement translates into a functional blockade of the downstream signaling pathway. For a kinase inhibitor, this is most directly assessed by measuring the phosphorylation status of a known substrate of the target kinase using Western blotting.
Caption: Inhibition of the PI3K/Akt pathway by a pyrazole-based inhibitor.
Objective: To determine if the pyrazole inhibitor decreases the phosphorylation of a downstream substrate of its target kinase in a dose-dependent manner.
Materials:
-
Target cell line and complete growth medium
-
Pyrazole inhibitor stock solution
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% w/v Bovine Serum Albumin (BSA) in TBST)
-
Primary antibodies: phospho-specific substrate antibody and total substrate antibody
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of the pyrazole inhibitor (and a vehicle control) for a short duration (e.g., 1-4 hours).
-
Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer containing phosphatase inhibitors.
-
Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins after cell lysis.[16] Keeping samples cold minimizes enzymatic activity.[16]
-
-
Protein Quantification and Sample Preparation:
-
Clarify lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Denature proteins by heating at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
-
Rationale: BSA is preferred over milk for blocking when detecting phosphoproteins, as milk contains casein, a phosphoprotein that can cause high background.[16][17]
-
Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-PRAS40) overnight at 4°C.[18]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the signal using a chemiluminescence imager.
-
-
Stripping and Reprobing (Loading Control):
-
To confirm equal protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total, non-phosphorylated form of the substrate or a housekeeping protein like GAPDH.[17]
-
Part 3: Data Integration and Troubleshooting
Building a Comprehensive Profile
By integrating the results from all three assays, a clear picture of the inhibitor's behavior emerges.
| Parameter | Assay | Metric | Interpretation |
| Phenotypic Potency | CellTiter-Glo® | EC50 | The concentration required to achieve a 50% phenotypic effect (e.g., growth inhibition). Reflects overall cellular efficacy. |
| Target Affinity | NanoBRET™ | IC50 | The concentration required to displace 50% of the tracer from the target kinase. Confirms direct binding in a live cell. |
| Pathway Inhibition | Western Blot | Dose-Response | Visual confirmation that target binding leads to reduced downstream signaling. Provides mechanistic validation. |
A potent inhibitor will ideally show a strong correlation between its target engagement IC50 in the NanoBRET™ assay and its functional effect on cell viability (EC50). A significant rightward shift in the EC50 value compared to the IC50 may indicate issues with cell permeability, efflux pumps, or pathway redundancy.
Common Troubleshooting Scenarios
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High EC50 in Viability Assay but low IC50 in Target Engagement | Poor cell permeability; Compound is being actively pumped out of the cell; Cellular pathway is not dependent on the target kinase. | Verify compound LogP for permeability predictions.[4] Use cell lines with known dependency on the target kinase (e.g., Ba/F3 models).[19] |
| No Signal or Weak Signal in Phospho-Western Blot | Phosphorylation event is transient or requires stimulation; Phosphatase activity during lysis; Low abundance of the target protein. | Perform a time-course experiment to find the optimal treatment time.[17] Always use fresh lysis buffer with phosphatase inhibitors.[16] Increase the amount of protein loaded on the gel.[18] |
| High Background in Phospho-Western Blot | Blocking agent is inappropriate (e.g., milk); Primary antibody concentration is too high; Insufficient washing. | Switch to 5% BSA in TBST for blocking.[16][17] Titrate the primary antibody to find the optimal concentration. Increase the number and duration of TBST washes. |
| Inconsistent Results Across Experiments | Cell line instability or high passage number; Variability in cell seeding density; Inconsistent inhibitor dilutions. | Use low-passage cells and perform regular cell line authentication.[4] Be precise with cell counting and seeding. Prepare fresh inhibitor dilutions for each experiment. |
References
-
Shaikh, F., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Organic Chemistry. Available at: [Link]
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Stîngă, A. D., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Available at: [Link]
-
Kneip, C., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Available at: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
-
Sawyer, J. S., et al. (2009). Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Biochemistry. Available at: [Link]
-
Kenefick, K. (2018). Kinase Inhibitors as Therapeutics: A Review. Promega Connections. Available at: [Link]
-
Kübler, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals. Available at: [Link]
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ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. ResearchGate. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. Available at: [Link]
-
Sino Biological. (n.d.). Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. Sino Biological. Available at: [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. Available at: [Link]
-
El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules. Available at: [Link]
-
El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Available at: [Link]
-
Bio-Rad Laboratories. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. Available at: [Link]
-
Oreate AI. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. Available at: [Link]
-
Gao, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
BiochemSphere. (2025). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. BiochemSphere. Available at: [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. Available at: [Link]
-
ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay?. ResearchGate. Available at: [Link]
Sources
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Application Notes & Protocols: Strategic Formulation of Pyrazole Compounds for In Vivo Studies
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory and anti-cancer effects.[1] However, the translation of a promising pyrazole compound from benchtop discovery to preclinical in vivo assessment is frequently hampered by biopharmaceutical challenges, most notably poor aqueous solubility.[2] This limitation can lead to erratic absorption and insufficient systemic exposure, masking the true efficacy and toxicity profile of the compound. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating pyrazole-based compounds for in vivo studies. It emphasizes a logic-driven workflow, from initial pre-formulation assessment to the preparation and validation of dosing vehicles, ensuring data integrity and maximizing the potential for translational success.
The Imperative of Formulation: Beyond Simple Dissolution
The primary goal of a formulation for in vivo discovery studies is to ensure consistent and predictable systemic exposure of the test compound in the animal model.[3] Simply dissolving a compound in a convenient solvent is often insufficient and can be misleading. An improperly chosen vehicle can lead to drug precipitation upon administration, poor absorption, local irritation, or even direct toxicity, confounding the study results.[4] For pyrazole compounds, which are often crystalline and lipophilic, a robust formulation strategy is not just a recommendation—it is a prerequisite for generating reliable and reproducible pharmacokinetic (PK) and pharmacodynamic (PD) data.
The formulation development process is a multi-step, decision-driven workflow. It begins with a thorough understanding of the compound's intrinsic properties and culminates in a stable, validated dosing preparation suitable for the chosen route of administration and animal species.
Figure 1: Logical workflow for pyrazole formulation development.
Pre-formulation Studies: Building the Foundation
Before any vehicle is selected, a foundational understanding of the pyrazole compound's physicochemical properties must be established. This pre-formulation stage is critical as it dictates the entire formulation strategy.
-
Solubility Profiling: The aqueous solubility of the compound should be determined across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate conditions in the gastrointestinal tract. Many pyrazole derivatives are weak bases or acids, and their solubility can be highly pH-dependent. This information is crucial for predicting oral absorption and selecting appropriate solubilization strategies.
-
LogP/LogD Determination: The octanol-water partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) provides a measure of the compound's lipophilicity. This value helps predict its permeability across biological membranes and informs whether a lipid-based or aqueous-based formulation might be more suitable.
-
Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are used to determine the compound's melting point, crystallinity, and potential for polymorphism.[2] Amorphous forms are typically more soluble than their crystalline counterparts, and different polymorphs can have different solubilities and stabilities.[5]
-
Intrinsic Stability: Forced degradation studies, exposing the compound to stress conditions (e.g., acid, base, oxidation, heat, light), help identify potential degradation pathways.[6] This is vital for selecting excipients that will not accelerate degradation and for developing a stability-indicating analytical method.
Vehicle Selection: A Strategic Approach
The choice of vehicle is paramount and depends on the route of administration, the required dose, and the compound's properties. The guiding principle is to use the simplest system possible that achieves the desired exposure while ensuring the safety and welfare of the animal.[4][7]
Table 1: Common Vehicles for Oral and Parenteral Administration in Rodents
| Vehicle Type | Examples | Route(s) | Properties & Rationale | Key Considerations |
|---|---|---|---|---|
| Aqueous Vehicles | Saline, Phosphate-Buffered Saline (PBS) | Oral, IV, IP, SC | Physiologically compatible, ideal for soluble compounds. | Limited utility for most pyrazoles due to poor aqueous solubility. |
| Aqueous Suspensions | 0.5-1% w/v Carboxymethylcellulose (CMC), 0.5% w/v Methylcellulose (MC) | Oral | Suspends insoluble particles to ensure uniform dosing.[8] MC is widely used and has low toxicity.[8] | Requires particle size control (micronization) for good homogeneity. Risk of settling; must be continuously stirred. |
| Oils | Corn Oil, Sesame Oil | Oral, SC | Solubilizes highly lipophilic compounds. | Can influence absorption kinetics. Potential for long-term exposure effects.[8] |
| Co-solvent Systems | PEG 400, Propylene Glycol (PG), DMSO, NMP | Oral, IV, IP | Significantly increases the solubility of poorly soluble compounds. Simple to prepare.[9] | Potential for toxicity, especially with DMSO and NMP.[9] Risk of drug precipitation upon dilution with aqueous body fluids.[9] |
| Surfactant Solutions | 0.1-2% Tween® 80, Kolliphor® EL (Cremophor® EL) | Oral, IV | Enhance solubility by forming micelles. Often used with co-solvents to prevent precipitation. | Can have intrinsic biological effects and toxicity (e.g., hypersensitivity with Kolliphor® EL).[10] |
| Cyclodextrins | Captisol® (Sulfobutylether-β-cyclodextrin, SBE-β-CD) | Oral, IV, IP, SC | Forms inclusion complexes with drug molecules, increasing aqueous solubility. Generally well-tolerated.[9] | Can alter pharmacokinetics. High concentrations increase viscosity. |
Causality in Vehicle Choice: The selection process is a trade-off between solubilizing power and potential toxicity.
-
For oral administration: If a compound has moderate solubility, a simple aqueous suspension in 0.5% methylcellulose is the preferred starting point due to its safety profile. If higher exposure is needed, a co-solvent system (e.g., 20% PEG 400 in water) might be tested. For extremely insoluble compounds, lipid-based solutions or the addition of a surfactant like Tween® 80 to a suspension can be explored.
-
For intravenous (IV) administration: The constraints are much tighter. The formulation must be a clear solution and isotonic. Co-solvents are often necessary, but their concentrations must be carefully managed to avoid hemolysis and vascular irritation. A combination vehicle such as 5% N-methyl-2-pyrrolidone (NMP), 45% Propylene Glycol (PG), and 55% PEG 400 has been shown to be tolerable in rats at volumes up to 1 mL/kg.[9] Cyclodextrins like Captisol® are often an excellent choice for IV formulations due to their strong solubilizing capacity and favorable safety profile.[9]
Experimental Protocols
Important Note: All procedures involving animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[11] All formulation work should be conducted in a clean environment to prevent contamination.
Protocol 1: Preparation of a Suspension for Oral Gavage (10 mg/mL)
This protocol is suitable for water-insoluble pyrazole compounds administered orally. The use of a wetting agent (Tween® 80) is critical to prevent particle aggregation.
Materials:
-
Pyrazole Compound (micronized, if possible)
-
0.5% (w/v) Methylcellulose (MC) in purified water
-
Tween® 80
-
Glass mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinder and analytical balance
-
Homogenizer (optional)
Procedure:
-
Calculate Required Quantities: For a 10 mL final volume at 10 mg/mL, you will need 100 mg of the pyrazole compound.
-
Prepare the Vehicle: Prepare a 0.5% w/v stock solution of methylcellulose in water. This may require heating or overnight stirring to fully dissolve.
-
Create a Paste (Wetting Step): Weigh 100 mg of the pyrazole compound and place it in the glass mortar. Add a small amount of Tween® 80 (e.g., 1-2 drops, ~2% of the final formulation weight) to the powder. Triturate with the pestle to form a uniform, smooth paste. This step is crucial to ensure individual particles are wetted, preventing clumping when the bulk vehicle is added.
-
Incorporate the Vehicle: Slowly add a small volume (e.g., 1-2 mL) of the 0.5% MC vehicle to the paste and continue to triturate until the mixture is smooth.
-
Dilute to Final Volume: Gradually transfer the mixture to a graduated cylinder or volumetric flask. Use additional 0.5% MC vehicle to rinse the mortar and pestle, ensuring all compound is transferred. Bring the total volume to 10 mL.
-
Homogenize: Place a magnetic stir bar in the suspension and stir continuously on a stir plate. For improved uniformity, especially if particles are not micronized, brief homogenization may be beneficial.
-
Dosing: The suspension must be stirred continuously (e.g., using a stir plate) during dose withdrawal to ensure each animal receives the correct dose. The maximum recommended oral gavage volume for mice is 10 mL/kg.[12][13]
Protocol 2: Preparation of a Co-Solvent Solution for IV Injection (2 mg/mL)
This protocol is for compounds that are insoluble in water but soluble in a mixture of organic solvents compatible with IV administration.
Materials:
-
Pyrazole Compound
-
Dimethyl sulfoxide (DMSO), histology grade or better
-
PEG 400 (Polyethylene Glycol 400)
-
Saline (0.9% NaCl)
-
Sterile vials and syringe filters (0.22 µm)
-
Vortex mixer and analytical balance
Procedure:
-
Solubility Check: First, ensure the compound is fully soluble in the final co-solvent mixture at the target concentration. A common, relatively well-tolerated IV vehicle is 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v).
-
Calculate Required Quantities: For a 5 mL final volume at 2 mg/mL, you will need 10 mg of the pyrazole compound. The vehicle components will be: 0.5 mL DMSO, 2.0 mL PEG 400, and 2.5 mL Saline.
-
Dissolve the Compound: Weigh 10 mg of the pyrazole compound into a sterile vial. Add the 0.5 mL of DMSO first. Cap the vial and vortex until the compound is completely dissolved. DMSO is a powerful solvent and is used here to create the initial concentrate.
-
Add Co-solvent: Add the 2.0 mL of PEG 400 to the DMSO solution. Vortex thoroughly. PEG 400 acts as a co-solvent and helps prevent the drug from precipitating when the aqueous component is added.
-
Add Aqueous Component: Slowly add the 2.5 mL of saline to the mixture while vortexing. The solution must remain clear. If any precipitation or cloudiness occurs, the formulation is not viable for IV injection.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial. This step is mandatory for all IV preparations to ensure sterility.
-
Visual Inspection: Before dosing, visually inspect the final solution against a light and dark background to ensure it is free of any particulate matter.
Quality Control: Ensuring What You Make is What You Dose
A formulation is incomplete without analytical validation. This ensures the concentration is accurate and the compound is stable for the duration of the study.
Figure 2: Core pillars of formulation quality control.
Protocol 3: HPLC Analysis for Concentration Verification and Stability Testing
A simple isocratic Reverse-Phase HPLC (RP-HPLC) method is often sufficient for preclinical formulation analysis.
Objective: To verify the concentration of the pyrazole compound in the dosing vehicle and assess its stability over a defined period (e.g., 24 hours) at room temperature and/or refrigerated conditions.
Typical HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength of maximum absorbance (λmax) for the compound (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Run Time: ~10 minutes
Procedure:
-
Standard Preparation: Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Create a calibration curve by making serial dilutions (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Sample Preparation: At time zero (T=0), take an aliquot of the freshly prepared formulation. Dilute it with the mobile phase to a concentration that falls within the linear range of the calibration curve. For suspensions, ensure the sample is well-mixed before taking the aliquot. The sample may need to be centrifuged or filtered to remove excipients before injection.
-
Analysis: Inject the standards and the diluted sample onto the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the formulation sample using the regression equation from the curve. The result should be within ±10% of the target concentration.[14]
-
Stability Assessment: Store the bulk formulation under intended storage conditions (e.g., on the benchtop, stirring). At specified time points (e.g., T=4h, 8h, 24h), repeat steps 2-4. The concentration should remain within ±10% of the T=0 value.[14] Visual inspection for precipitation or color change should also be performed.
Conclusion
The successful in vivo evaluation of novel pyrazole compounds is critically dependent on a well-designed and validated formulation. A thorough pre-formulation assessment of the compound's physicochemical properties provides the essential data to guide a logical vehicle selection process. By employing the simplest possible formulation that ensures adequate exposure, researchers can minimize confounding variables related to excipient toxicity or altered pharmacokinetics. The step-by-step protocols provided for preparing solutions and suspensions, coupled with a robust analytical quality control plan, establish a self-validating system. This integrated approach ensures that the observed biological effects are a true reflection of the pyrazole compound's intrinsic activity, paving the way for reliable data and confident decision-making in the drug development pipeline.
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Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
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Wasylk, D. (2013). Preclinical Dose-Formulation Stability. Pharmaceutical Technology. Available at: [Link]
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Marino, T., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Molecules. Available at: [Link]
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Kim, J-S., et al. (2014). Formulation, characterization, and in vivo evaluation of celecoxib-PVP solid dispersion nanoparticles using supercritical antisolvent process. International Journal of Nanomedicine. Available at: [Link]
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Al-Dhuyain, J., et al. (2022). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PLoS ONE. Available at: [Link]
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Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. Available at: [Link]
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Bousfiha, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
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Virginia Tech IACUC. (2017). SOP: Mouse Oral Gavage. Virginia Polytechnic Institute and State University. Available at: [Link]
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Abdellatif, K. R. A., et al. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Molecules. Available at: [Link]
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Lavorato, S. N., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. International Journal of Molecular Sciences. Available at: [Link]
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El-Sayed, N. N. E., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Pharmaceuticals. Available at: [Link]
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Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. Vascular Pharmacology. Available at: [Link]
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Food and Drug Administration. (2023). Q1 Stability Testing of Drug Substances and Drug Products. FDA. Available at: [Link]
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Kim, J-S., et al. (2014). Formulation, Characterization, and in Vivo Evaluation of Celecoxib-PVP Solid Dispersion Nanoparticles Using Supercritical Antisolvent Process. Molecules. Available at: [Link]
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University of British Columbia Animal Care Committee. Oral Dosing (Gavage) in Adult Mice SOP. UBC. Available at: [Link]
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Persson, E. (2005). The Effects of Pharmaceutical Excipients on Drug Disposition. Cardiff University. Available at: [Link]
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Bittner, B., & Mountfield, R. J. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate. Available at: [Link]
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El-Gamal, M. I., et al. (2022). Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents. ResearchGate. Available at: [Link]
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Mittal, A., & Nagarajan, K. (2012). Development and validation of rapid HPLC method for determination of Aripiprazole in bulk drug and pharmaceutical formulation. Journal of Innovative Pharmacy and Biological Sciences. Available at: [Link]
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Singh, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]
-
European Medicines Agency. (2003). Q1A(R2) Stability testing of new drug substances and products. EMA. Available at: [Link]
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Gendle, R., et al. (2021). OVERVIEW OF FORMULATION AND EVALUATION ASPECTS OF CELECOXIB. ResearchGate. Available at: [Link]
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Amini, M., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Research in Pharmaceutical Sciences. Available at: [Link]
-
Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. WSU. Available at: [Link]
-
Suneetha, D., & Anusha, D. (2016). Validated RP-HPLC Method for Simultaneous Estimation of Perphenazine and Amitriptyline in Bulk and Tablet Dosage form. Asian Journal of Research in Chemistry. Available at: [Link]
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Food and Drug Administration. (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. FDA. Available at: [Link]
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Altasciences. (2022). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. Available at: [Link]
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Raimondi, M. V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]
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de Cássia Garcia, S., et al. (2015). Development and Validation of an HPLC Method for Simultaneous Determination of Rifampicin, Isoniazid, Pyrazinamide, and Ethambutol Hydrochloride in Pharmaceutical Formulations. Journal of Analytical Methods in Chemistry. Available at: [Link]
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Bittner, B., & Mountfield, R. J. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Semantic Scholar. Available at: [Link]
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El-Naggar, M., et al. (2021). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. Available at: [Link]
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Kumar, D., et al. (2021). Formulation and Evaluation of Solid Dispersion of Celecoxib. Bulletin of Environment, Pharmacology and Life Sciences. Available at: [Link]
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Application Notes & Protocols: A Scientifically Grounded Guide to the Purification of 5-Cyclohexyl-1H-pyrazol-3-ylamine Derivatives
Abstract
This comprehensive guide provides a detailed exploration of the essential purification techniques for 5-Cyclohexyl-1H-pyrazol-3-ylamine and its derivatives, a class of compounds of significant interest in medicinal chemistry and drug development.[1] Moving beyond a simple recitation of steps, this document delves into the causal relationships behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for tackling the purification challenges associated with these basic, heterocyclic molecules. The protocols herein are designed as self-validating systems, integrating physicochemical principles with practical, field-proven methodologies, including crystallization, acid-base extraction, and advanced chromatographic strategies.
Foundational Principles: Understanding the Analyte
The successful purification of any compound begins with a thorough understanding of its physicochemical properties. 5-Cyclohexyl-1H-pyrazol-3-ylamine derivatives are characterized by two key structural features that dictate their behavior during purification:
-
The Basic Pyrazol-3-ylamine Moiety: The presence of the free amine group and the pyrazole nitrogen atoms confers a basic character to these molecules.[2] This is the most critical handle for developing selective purification strategies, particularly in liquid-liquid extraction and certain chromatographic modes. The pKa of the conjugate acid of similar pyrazol-3-ylamines is typically in the range of 4-6, making them amenable to manipulation with common laboratory acids and bases.
-
The Lipophilic Cyclohexyl Group: The cyclohexyl substituent imparts significant non-polar character, increasing the molecule's hydrophobicity.[3][4][5] This influences its solubility in organic solvents and its retention behavior in chromatographic systems, particularly in reverse-phase chromatography.
A judicious purification strategy will, therefore, leverage the interplay between the polar, basic amine functionality and the non-polar cyclohexyl tail.
Strategic Purification Workflow
A multi-step approach is often necessary to achieve high purity. The following workflow illustrates a logical sequence for the purification of a typical 5-Cyclohexyl-1H-pyrazol-3-ylamine derivative from a crude reaction mixture.
Caption: A general workflow for the purification of 5-Cyclohexyl-1H-pyrazol-3-ylamine derivatives.
Liquid-Liquid Extraction: The First Line of Defense
Liquid-liquid extraction (LLE) is an indispensable first step to rapidly remove non-basic organic impurities and inorganic salts from the crude reaction mixture. The strategy hinges on the pH-dependent solubility of the basic amine.
Principle of Acid-Base Extraction
The basic pyrazol-3-ylamine is soluble in organic solvents in its free base form. Upon protonation with an acid, it forms a salt that is soluble in the aqueous phase. This allows for its separation from neutral or acidic impurities that remain in the organic layer.
Caption: The two-stage process of acid-base liquid-liquid extraction for amine purification.
Protocol 3.1: Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The volume of the aqueous phase should be approximately one-third to one-half that of the organic phase. Repeat the extraction 2-3 times.
-
Rationale: The basic amine is protonated and partitions into the acidic aqueous phase, while neutral and acidic impurities remain in the organic layer.
-
-
Combine Aqueous Layers: Combine all the acidic aqueous extracts. The desired compound is now in this phase as its hydrochloride salt.
-
Back-Wash (Optional): Wash the combined aqueous layer with a fresh portion of EtOAc or DCM to remove any trapped neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution with stirring until the pH is >9.
-
Rationale: This deprotonates the amine salt, regenerating the free base which will often precipitate or form an oil.
-
-
Re-extraction: Extract the basified aqueous phase with several portions of EtOAc or DCM.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.
Crystallization: The Path to High Purity
If the isolated product is a solid, crystallization is one of the most effective methods for achieving high levels of purity. For pyrazole derivatives, two main strategies can be employed.[6][7]
Protocol 4.1: Recrystallization of the Free Base
This method is suitable if the free base is a stable solid with good crystallization properties.
-
Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexanes.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid until it completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystal Formation: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath or refrigerator can improve the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 4.2: Purification via Acid Addition Salt Crystallization
This is a particularly powerful technique for basic compounds like 5-Cyclohexyl-1H-pyrazol-3-ylamine.[6][7] It exploits the high crystallinity of salts to separate the target compound from non-basic, co-soluble impurities.
-
Dissolution: Dissolve the crude free base in a suitable organic solvent such as ethanol, isopropanol, or acetone.[6]
-
Acid Addition: Slowly add a solution of an acid (e.g., HCl in isopropanol, or concentrated H₂SO₄) dropwise while stirring. Use at least a stoichiometric equivalent of the acid.[7] The acid addition salt will often begin to precipitate immediately.
-
Rationale: The formation of the ionic salt dramatically changes the solubility profile and often leads to the formation of a highly ordered, crystalline solid, leaving impurities in the solution.
-
-
Crystallization: Stir the resulting slurry at room temperature or cool in an ice bath to maximize precipitation.
-
Isolation and Washing: Collect the salt crystals by vacuum filtration. Wash the filter cake with a small amount of the cold solvent used for crystallization, followed by a non-polar solvent like diethyl ether or hexanes to aid drying.
-
Drying: Dry the salt under vacuum.
-
Liberation of Free Base (if required): The pure salt can be converted back to the free base by dissolving it in water, basifying with NaOH or NaHCO₃, and extracting with an organic solvent as described in Protocol 3.1.
Column Chromatography: For Challenging Separations
When dealing with oils, amorphous solids, or mixtures of closely related isomers, column chromatography is the method of choice.[1][8][9] The selection of the stationary and mobile phases is critical and depends on the specific properties of the derivative and its impurities.
Normal-Phase Chromatography (NPC)
In NPC, a polar stationary phase (typically silica gel) and a less polar mobile phase are used.[10] More polar compounds interact more strongly with the silica and elute later.
Challenge: The acidic nature of silica gel (due to surface silanol groups) can cause strong, sometimes irreversible, binding of basic amines, leading to significant peak tailing, poor recovery, and even degradation.[11]
Solution: To mitigate this, a small amount of a basic modifier is added to the mobile phase to "neutralize" the active sites on the silica.[11]
Protocol 5.1: Flash Column Chromatography on Silica Gel
-
Stationary Phase: Standard flash-grade silica gel (230-400 mesh).[12]
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A common starting point is a mixture of hexanes and ethyl acetate.
-
Add a Basic Modifier: To the chosen solvent system, add 0.5-1% triethylamine (Et₃N) or a 0.5% solution of ammonium hydroxide in the more polar solvent component (e.g., in methanol if using a DCM/MeOH gradient).
-
Rationale: The competing base (Et₃N or NH₃) will preferentially bind to the acidic silanol groups on the silica, allowing the pyrazole derivative to elute symmetrically.
-
-
Column Packing: Pack the column with silica gel as a slurry in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or DCM. For less soluble compounds, use the "dry loading" method: adsorb the compound onto a small amount of silica gel, remove the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Start with a less polar mobile phase and gradually increase the polarity (gradient elution). Collect fractions and monitor by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
Reverse-Phase Chromatography (RPC)
RPC is the most common HPLC technique and uses a non-polar stationary phase (e.g., C18-bonded silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[10][13][14] Non-polar compounds are retained more strongly.
Challenge: Very polar basic compounds may have insufficient retention on standard C18 columns, eluting near the solvent front.[15][16] Conversely, highly lipophilic derivatives might be too strongly retained.
Solution: Control the ionization state of the amine by adjusting the mobile phase pH.[14]
-
Low pH (e.g., 2-4): Adding an acid like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase will protonate the amine. This makes the compound more polar and reduces its retention time. This is often ideal for achieving sharp, symmetrical peaks for basic compounds.[17]
-
High pH (e.g., 8-10): Using a buffer like ammonium bicarbonate or using specialized hybrid columns will keep the amine in its neutral, more hydrophobic form, increasing its retention.
Protocol 5.2: Preparative Reverse-Phase HPLC
-
Stationary Phase: C18-bonded silica is the workhorse for RPC.[10]
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) is typically used.
-
Acidic Modifier: Add 0.1% formic acid or 0.1% trifluoroacetic acid to both the water (Solvent A) and the organic solvent (Solvent B).
-
Rationale: The acidic modifier ensures the amine is consistently protonated, leading to reproducible retention times and excellent peak shape. Formic acid is preferred for applications where the fractions will be analyzed by mass spectrometry.[17]
-
-
Method Development: Develop a gradient method on an analytical HPLC system first to determine the retention time of the target compound. A typical gradient might run from 5% B to 95% B over 15-20 minutes.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as DMSO, methanol, or a small amount of the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Purification: Scale up the analytical method to a preparative HPLC system. Inject the sample and collect fractions corresponding to the target peak.
-
Isolation: The collected fractions are typically lyophilized (freeze-dried) to remove the water/acetonitrile/modifier, yielding the pure compound as its formate or trifluoroacetate salt.
Data Summary: Chromatography Selection Guide
| Scenario | Recommended Technique | Stationary Phase | Mobile Phase System | Key Rationale & Considerations |
| Initial large-scale purification (>1g) | Normal-Phase Flash | Silica Gel | Hexane/EtOAc + 1% Et₃N | Cost-effective, high capacity. Modifier is crucial for good peak shape. |
| Separation of regioisomers | Normal-Phase Flash or HPLC | Silica Gel | Hexane/EtOAc + 1% Et₃N | Isomers often have different polarities suitable for NPC separation.[12] |
| Final polishing of a nearly pure compound | Reverse-Phase HPLC | C18 | Water/ACN + 0.1% FA/TFA | High resolution for removing trace impurities. Yields a salt form. |
| Purification of very polar derivatives | Reverse-Phase HPLC | C18 or Polar-embedded | Water/ACN + 0.1% FA/TFA | The cyclohexyl group should provide sufficient retention in RPC. |
| Analysis of purity | Analytical RP-HPLC | C18 | Water/ACN + 0.1% FA/TFA | Standard method for purity assessment due to high reproducibility and resolution.[18] |
Conclusion
The purification of 5-Cyclohexyl-1H-pyrazol-3-ylamine derivatives is a tractable but nuanced challenge that requires a strategic application of fundamental chemical principles. By understanding the dualistic nature of these molecules—the basic amine and the lipophilic cyclohexyl group—researchers can confidently select and optimize from a suite of powerful techniques. Acid-base liquid-liquid extraction provides an excellent initial cleanup, while crystallization of either the free base or an acid addition salt offers a path to exceptional purity for solid materials. For more complex mixtures, normal-phase chromatography with a basic modifier and reverse-phase HPLC with pH control are robust and reliable methods. The protocols and rationale presented in this guide provide a comprehensive framework for achieving the high levels of purity required for modern drug discovery and development.
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Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
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Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. (2025, August 6). ResearchGate. Retrieved from [Link]
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Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021, December 15). ScienceDirect. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening of Pyrazole Compound Libraries
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility in chemical modification and its ability to engage in a wide array of biological interactions have cemented its importance in drug discovery. Pyrazole derivatives are integral components of numerous approved drugs, treating a wide spectrum of diseases from cancer and inflammation to infectious and cardiovascular conditions.[1][2] The metabolic stability of the pyrazole nucleus is a key factor in its successful application in drug development.[3] This wide-ranging therapeutic potential has spurred the development of vast and diverse pyrazole compound libraries, necessitating robust high-throughput screening (HTS) methodologies to unlock their full potential.
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds against a specific biological target.[4] This automated approach, typically utilizing microplate formats, is essential for identifying "hit" compounds that can serve as the starting point for lead optimization and eventual drug development.[5] This guide provides a comprehensive overview and detailed protocols for the high-throughput screening of pyrazole compound libraries, with a focus on identifying novel kinase inhibitors, a prominent application for this compound class.[6]
Section 1: Assay Development and Optimization for Pyrazole Library Screening
The foundation of any successful HTS campaign is a robust and reliable assay. The choice of assay technology is dictated by the biological target and the desired endpoint. For pyrazole libraries, which are rich in potential kinase inhibitors, biochemical assays measuring enzyme activity are a common choice.
Choosing the Right Assay: A Focus on Kinase Inhibition
Protein kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, particularly cancer. A variety of assay formats are available to measure kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[7] Among these, the ADP-Glo™ Kinase Assay (Promega) is a widely used, non-radioactive, luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[8]
Causality in Assay Choice: The ADP-Glo™ assay is particularly well-suited for HTS due to its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds, which can be a concern with other assay formats. Its two-step process, which first depletes the remaining ATP before converting ADP to a detectable signal, minimizes background and enhances signal-to-noise.[8]
Pre-Screening Assay Validation: Ensuring Data Integrity
Before embarking on a large-scale screen, it is imperative to rigorously validate the assay to ensure its performance is suitable for HTS. This involves several key steps:
-
Enzyme and Substrate Optimization: Determine the optimal concentrations of the kinase and its substrate to ensure the assay operates in the linear range of the enzyme reaction.[9] This typically involves titrating the enzyme at a fixed, saturating substrate concentration and then, with the optimal enzyme concentration, titrating the substrate to determine the Michaelis-Menten constant (Km). For inhibitor screening, it is often recommended to use an ATP concentration at or near its Km to ensure sensitivity to competitive inhibitors.
-
Assay Robustness and Statistical Validation: The quality and reliability of an HTS assay are quantified using statistical parameters, most notably the Z'-factor (Z-prime).[4][5] The Z'-factor is a measure of the separation between the high (uninhibited) and low (inhibited) signal controls, taking into account the data variation.
Z'-Factor Calculation: Z' = 1 - (3 * (SDhigh_signal + SDlow_signal)) / |Meanhigh_signal - Meanlow_signal|
Where SD is the standard deviation.
An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[10] A value below 0.5 suggests the assay may not be robust enough for reliable hit identification.[10]
Section 2: High-Throughput Screening Workflow
A typical HTS campaign follows a structured workflow designed for efficiency and accuracy. The following diagram illustrates the key stages of screening a pyrazole compound library against a target kinase.
Caption: High-throughput screening workflow for pyrazole libraries.
Protocol 2.1: Primary HTS using the ADP-Glo™ Kinase Assay
This protocol is designed for a 384-well plate format.
Materials:
-
Pyrazole compound library (10 mM in DMSO)
-
Target Kinase (e.g., CDK8)
-
Kinase Substrate (e.g., a specific peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (specific to the kinase)
-
384-well white, opaque assay plates
-
Acoustic dispenser (e.g., Echo) or pin tool for compound transfer
-
Multidrop Combi or similar bulk reagent dispenser
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plate Preparation: Prepare daughter plates of the pyrazole library at an intermediate concentration (e.g., 100 µM in DMSO).
-
Assay Plate Preparation:
-
Using an acoustic dispenser, transfer 25 nL of each pyrazole compound from the daughter plate to the assay plate. This results in a final compound concentration of 10 µM in a 25 µL reaction volume.
-
For controls, dispense DMSO only (high signal, 0% inhibition) and a known inhibitor of the target kinase (low signal, 100% inhibition) into designated wells.
-
-
Kinase Reaction:
-
Prepare a master mix of the kinase and substrate in assay buffer.
-
Dispense 12.5 µL of the kinase/substrate mix into each well of the assay plate.
-
Prepare a master mix of ATP in assay buffer.
-
To initiate the kinase reaction, dispense 12.5 µL of the ATP solution into each well. The final reaction volume is 25 µL.
-
Incubate the plate at room temperature for 1 hour.[9]
-
-
Signal Detection (ADP-Glo™ Protocol):
Section 3: Data Analysis and Hit Validation
Raw data from the HTS must be processed and analyzed to identify true "hits" while filtering out false positives.
Data Normalization and Hit Selection
The raw luminescence data is first normalized to the in-plate controls to determine the percent inhibition for each compound:
% Inhibition = 100 * (1 - (Signalcompound - Meanlow_control) / (Meanhigh_control - Meanlow_control))
A "hit" is typically defined as a compound that exhibits inhibition above a certain threshold, often set at three times the standard deviation of the high signal control.
Hit Confirmation and Dose-Response Analysis
All initial hits must be re-tested under the same assay conditions to confirm their activity. Confirmed hits are then subjected to dose-response analysis to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50). This involves a serial dilution of the compound, and the resulting data is fitted to a sigmoidal dose-response curve.
Table 1: Example Dose-Response Data for a Pyrazole Hit Compound
| Compound Conc. (µM) | % Inhibition |
| 100 | 98.5 |
| 30 | 95.2 |
| 10 | 88.1 |
| 3 | 75.4 |
| 1 | 52.3 |
| 0.3 | 28.9 |
| 0.1 | 10.1 |
| 0.03 | 2.5 |
Eliminating False Positives: Secondary and Orthogonal Assays
A critical step in hit validation is to rule out compounds that interfere with the assay technology rather than the biological target. This is achieved through secondary and orthogonal assays.
-
Counter-screening: If the primary assay uses a coupled enzyme system, a counter-screen against the coupling enzyme can identify off-target inhibitors.
-
Orthogonal Assays: These are assays that measure the same biological endpoint but use a different detection technology. For example, a fluorescence polarization-based kinase assay could be used to confirm hits from the luminescence-based ADP-Glo™ screen.
Case Study: Screening a Pyrazole Library for CDK8 Inhibitors
Cyclin-dependent kinase 8 (CDK8) is a key component of the Mediator complex and a transcriptional regulator implicated in various cancers.[13] Its role in signaling pathways such as Wnt/β-catenin makes it an attractive therapeutic target.[3]
Caption: Simplified CDK8 signaling pathway and point of intervention.
A hypothetical screen of a 100,000-compound pyrazole library against CDK8 using the ADP-Glo™ assay at a single concentration of 10 µM yielded the following results:
Table 2: Summary of a Hypothetical HTS Campaign for CDK8 Inhibitors
| Parameter | Value |
| Library Size | 100,000 |
| Screening Concentration | 10 µM |
| Hit Cutoff | >50% Inhibition |
| Primary Hit Rate | 0.8% (800 compounds) |
| Confirmed Hits (after re-test) | 650 compounds |
| Hits after Orthogonal Assay | 210 compounds |
| Final Hits with IC50 < 1 µM | 35 compounds |
From this screen, several distinct pyrazole scaffolds emerged as promising starting points for lead optimization. The most potent hit, a 1,3,5-trisubstituted pyrazole, exhibited an IC50 of 85 nM. Further analysis of the structure-activity relationships (SAR) within this series will guide the synthesis of more potent and selective CDK8 inhibitors.
Conclusion and Future Perspectives
High-throughput screening of pyrazole libraries is a powerful strategy for the discovery of novel therapeutic agents. The success of such campaigns hinges on the development of robust and validated assays, a systematic workflow for screening and data analysis, and a rigorous process for hit validation. The protocols and guidelines presented here provide a framework for researchers to effectively navigate the complexities of HTS and unlock the therapeutic potential of the pyrazole scaffold. As assay technologies and automation continue to advance, the efficiency and precision of screening will undoubtedly improve, further accelerating the discovery of new medicines.
References
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
KNIME. (2020, June 19). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. [Link]
-
GeneCards. (n.d.). CDK8 Gene. [Link]
-
ResearchGate. (n.d.). Dose–response curves of p38 and MK2 inhibitors in kinase inhibition assay. [Link]
-
ResearchGate. (n.d.). Schematic representation of CDK8's functions in transcription and signaling pathways. [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]
-
NIH National Center for Biotechnology Information. (2013, September 23). Integrating in vitro sensitivity and dose-response slope is predictive of clinical response to ABL kinase inhibitors in chronic myeloid leukemia. [Link]
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Liang Tong Lab at Columbia University. (n.d.). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]
-
Frontiers in Oncology. (2024, March 27). Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies. [Link]
-
MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. [Link]
-
Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS. [Link]
-
ACS Publications. (n.d.). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. [Link]
-
ResearchGate. (n.d.). Diagram of the Mediator complex depicting the targets of Cdk8 module. [Link]
-
YouTube. (2020, July 23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. [Link]
-
ResearchGate. (n.d.). Dose-response curves of the effects of PKI (6–22) amide on kinase. [Link]
-
ResearchGate. (n.d.). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins. [Link]
-
NIH National Center for Biotechnology Information. (2023, May 15). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. [Link]
-
NIH National Center for Biotechnology Information. (2024, April 18). Characterizing heterogeneous single-cell dose responses computationally and experimentally using threshold inhibition surfaces and dose-titration assays. [Link]
-
Wikipedia. (n.d.). Z-factor. [Link]
Sources
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- 2. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. drugtargetreview.com [drugtargetreview.com]
- 5. bmglabtech.com [bmglabtech.com]
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- 9. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
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Troubleshooting & Optimization
Technical Support Center: 5-Cyclohexyl-1H-pyrazol-3-ylamine hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 5-Cyclohexyl-1H-pyrazol-3-ylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction and ultimately improve yield and purity. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthesis.
Troubleshooting Guide: Addressing Common Yield Issues
This section is structured in a question-and-answer format to directly address the most frequent challenges encountered in the laboratory.
Q1: My overall yield is consistently low (<50%), and I'm unsure which stage of the process is failing. How can I diagnose the problem?
A1: A low overall yield is a common issue that can stem from multiple points in the workflow. A systematic approach is crucial for diagnosis. The three most critical stages to investigate are: 1) the purity of your starting β-ketonitrile, 2) the efficiency of the cyclization reaction, and 3) the effectiveness of the product isolation and salt formation.
We recommend implementing in-process controls (IPCs) using Thin Layer Chromatography (TLC) at key junctures.
Recommended TLC Analysis Points:
-
IPC-1 (Start): Co-spot your starting materials: 3-cyclohexyl-3-oxopropanenitrile and hydrazine.
-
IPC-2 (Mid-Reaction): After 2-3 hours of reflux, sample the reaction mixture. A healthy reaction will show a new, more polar spot (the aminopyrazole product) and diminishing starting material spots.
-
IPC-3 (Completion): Before workup, the spot for 3-cyclohexyl-3-oxopropanenitrile should be faint or completely gone.
The following diagram outlines a logical troubleshooting workflow based on these IPCs:
Caption: Troubleshooting Decision Tree.
Q2: My TLC and NMR analysis show that my starting β-ketonitrile, 3-cyclohexyl-3-oxopropanenitrile, is impure. How critical is this?
A2: The purity of your β-ketonitrile is absolutely critical. It is the electrophilic backbone of your target molecule. Impurities will not only carry through the reaction but can actively interfere with the cyclization, leading to a complex mixture of side products and significantly depressing your yield.
Causality: The synthesis of 3-aminopyrazoles from β-ketonitriles is a specific example of a broader class of reactions for forming heterocyclic compounds.[1][2] The reaction's success relies on the presence of two key electrophilic sites—the ketone carbonyl and the nitrile carbon—for the dinucleophilic hydrazine to attack. If your starting material contains significant amounts of unreacted precursors (e.g., cyclohexyl acetate or malononitrile), you are effectively reducing the molar quantity of the correct starting material and introducing potential reactants for unwanted side reactions.
Solution:
-
Verification: Before starting the cyclization, confirm the purity of 3-cyclohexyl-3-oxopropanenitrile via ¹H NMR. You should see a characteristic singlet or doublet for the α-protons between the carbonyl and nitrile groups.
-
Purification: If impure, purify the β-ketonitrile by vacuum distillation or column chromatography on silica gel. This upfront investment in time will save significant effort in downstream purification.
Q3: My reaction has stalled. TLC shows both starting material and product, but the ratio isn't changing even after several hours of reflux. What's happening?
A3: A stalled reaction typically points to insufficient activation energy or suboptimal reaction conditions. The condensation of hydrazine with a β-ketonitrile requires the right balance of temperature, solvent polarity, and sometimes catalysis to proceed to completion.[3]
Common Causes & Solutions:
-
Temperature: The reaction often requires reflux temperatures to overcome the activation energy for both the initial condensation and the subsequent intramolecular cyclization.
-
Action: Ensure your heating mantle and condenser are functioning correctly and that you are maintaining a steady reflux. For a solvent like ethanol, this should be around 78 °C.
-
-
Solvent Choice: The choice of solvent is crucial. Protic solvents like ethanol or isopropanol are generally effective as they can participate in proton transfer steps, stabilizing intermediates.
-
Action: Ensure your solvent is of sufficient purity and, if necessary, dry. While the reaction produces water, starting with an anhydrous solvent can be beneficial. Some protocols may also use acetic acid, which acts as both a solvent and a catalyst.[4]
-
-
Catalysis: While this reaction can proceed without a catalyst, it is often slow.
-
Action: Consider adding a catalytic amount of a weak acid or base. A common choice is a catalytic amount of piperidine or sodium acetate. These can facilitate the formation of the initial hydrazone intermediate and promote the final cyclization/dehydration step.[5]
-
Q4: My crude product is a dark, sticky oil instead of a solid, and the NMR spectrum is very complex. I suspect side reactions. What is the most likely culprit?
A4: The formation of a complex mixture or oil often points to the formation of pyrazolone byproducts alongside your desired aminopyrazole.[4][6] This is a classic competing reaction pathway.
Mechanistic Insight: The key step is the intramolecular cyclization. The terminal nitrogen of the hydrazine intermediate can attack either the nitrile carbon (Path A, desired) to form the aminopyrazole, or the intermediate can undergo hydrolysis at the nitrile, which then allows for cyclization to form a pyrazolone (Path B, undesired).
Caption: Competing pathways for aminopyrazole vs. pyrazolone formation.
Solutions to Minimize Pyrazolone Formation:
-
Control Water Content: Use a high-purity, relatively dry solvent. While hydrazine hydrate is a common reagent and introduces water, avoid adding excess aqueous acids or bases.
-
Temperature Control: Overheating or excessively long reaction times can sometimes promote hydrolysis and other side reactions. Monitor the reaction by TLC and stop the heat once the starting material is consumed.
-
pH Control: Extreme pH values can facilitate nitrile hydrolysis. The reaction generally proceeds well under neutral to slightly basic conditions. If using a catalyst, use it sparingly.
Q5: I successfully isolated the aminopyrazole free base, but my yield dropped by 40% after converting it to the hydrochloride salt. Why is this happening?
A5: This is a common purification-related yield loss. The hydrochloride salt formation is a powerful purification technique, but if not optimized, it can lead to significant material loss. The goal is to find conditions where your product hydrochloride salt is insoluble, while impurities (and any unreacted free base) remain in solution.
Common Causes & Solutions:
-
Incorrect Solvent: The choice of solvent for precipitation is critical. You need a solvent in which the hydrochloride salt has very low solubility.
-
Action: A common and effective method is to dissolve the free base in a minimal amount of a solvent like isopropanol (IPA) or diethyl ether. Then, add a solution of HCl in the same solvent (e.g., HCl in IPA) dropwise until precipitation is complete. Avoid using solvents like water or methanol where the salt may have higher solubility.
-
-
Excess Acid: Adding a large excess of HCl solution can sometimes lead to the formation of oils or decrease the crystallinity of your product, making it harder to isolate.
-
Action: Monitor the pH of the solution during acid addition. Add the HCl solution slowly, with vigorous stirring, only until the solution becomes acidic and precipitation ceases.
-
-
Incomplete Precipitation: If the solution is not cooled sufficiently or if not enough time is allowed, precipitation may be incomplete.
-
Action: After adding the HCl solution, cool the mixture in an ice bath for at least 30-60 minutes to maximize crystal formation before filtering.
-
-
Washing: Washing the filtered product with the wrong solvent can redissolve it.
-
Action: Wash the filtered hydrochloride salt with a small amount of the cold precipitation solvent (e.g., cold diethyl ether) to remove soluble impurities without dissolving the product.
-
Frequently Asked Questions (FAQs)
-
Q: What is the reaction mechanism for the formation of 5-Cyclohexyl-1H-pyrazol-3-ylamine?
-
A: The reaction is a condensation-cyclization process. It begins with the nucleophilic attack of one hydrazine nitrogen onto the electrophilic ketone carbonyl of 3-cyclohexyl-3-oxopropanenitrile.[7][8] This is followed by dehydration to form a hydrazone intermediate. The second nitrogen of the hydrazine then performs an intramolecular nucleophilic attack on the nitrile carbon. A series of proton transfers and tautomerization results in the final aromatic 3-aminopyrazole ring system.
-
-
Q: What are the key safety precautions when working with hydrazine?
-
A: Hydrazine and its hydrate are toxic, corrosive, and potentially carcinogenic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation and skin contact.
-
-
Q: Why is the final product isolated as a hydrochloride salt?
-
A: There are two primary reasons. First, it is an excellent method for purification. The salt often has significantly different solubility properties than the free base and non-basic impurities, allowing for selective crystallization. Second, amines are basic and can be susceptible to air oxidation; converting them to a salt increases their stability and shelf-life, making them easier to handle and store.[9]
-
Optimized Experimental Protocol
This protocol provides a robust, self-validating method for the synthesis of this compound.
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Reagents | ||
| 3-cyclohexyl-3-oxopropanenitrile | 1.0 eq | Limiting Reagent |
| Hydrazine Hydrate (64%) | 1.2 eq | Slight excess to drive the reaction |
| Reaction Conditions | ||
| Solvent | Ethanol (200 proof) | Good solubility for reactants and product |
| Temperature | Reflux (~78 °C) | Provides sufficient energy for cyclization |
| Reaction Time | 4-6 hours | Typically sufficient for full conversion |
| Salt Formation | ||
| Solvent | Isopropanol / Diethyl Ether | Low solubility for the HCl salt |
| Reagent | 2M HCl in Diethyl Ether | Controlled addition of acid |
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-cyclohexyl-3-oxopropanenitrile (1.0 eq) and ethanol (approx. 5 mL per gram of nitrile).
-
Reagent Addition: Begin stirring the solution and add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Cyclization: Heat the reaction mixture to a steady reflux. Monitor the reaction progress by TLC (e.g., every 2 hours) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete in 4-6 hours, indicated by the disappearance of the starting nitrile spot.
-
Workup: Once complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude free base, which may be a solid or a viscous oil.
-
Purification & Salt Formation:
-
Dissolve the crude residue in a minimum amount of isopropanol.
-
With vigorous stirring, slowly add a 2M solution of HCl in diethyl ether. The hydrochloride salt will begin to precipitate as a white solid.
-
Continue adding the HCl solution until the precipitation appears complete and the mixture is acidic (test with pH paper).
-
Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
-
Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether.
-
Drying: Dry the product under vacuum to a constant weight to yield this compound. Characterize by ¹H NMR, ¹³C NMR, and MS.
Protocol Workflow Diagram
Caption: Step-by-step experimental workflow.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 473-504. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Al-Zaydi, K. M. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 13(9), 2200-2211. [Link]
- Royal Society of Chemistry. (n.d.). Three component solvent-free synthesis of 1H-pyrazol-5(4H)
- Varvounis, G., et al. (1998).
- Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
-
Eller, G. A., & Holzer, W. (2006). A one-step synthesis of pyrazolone. Molbank, 2006(1), M464. [Link]
- ResearchGate. (n.d.). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride.
-
LibreTexts Chemistry. (n.d.). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
- Royal Society of Chemistry. (2024).
- Filo. (n.d.). Reaction of Cyclohexanone with Hydrazine in Acidic Medium.
-
Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]
- Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
-
YouTube. (2019, January 19). synthesis of pyrazoles. Retrieved from [Link]
- ResearchGate. (n.d.).
Sources
- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. Reaction of Cyclohexanone with Hydrazine in Acidic Medium The chemical r.. [askfilo.com]
- 8. m.youtube.com [m.youtube.com]
- 9. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Pyrazole Synthesis Side Reactions
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common side reactions and challenges encountered during the synthesis of pyrazoles. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental issues with a focus on the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs) - Common Issues & Solutions
Q1: My pyrazole synthesis is resulting in a mixture of regioisomers. How can I control the regioselectivity?
A1: Lack of regioselectivity is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The formation of two possible regioisomers occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two distinct carbonyl carbons.[1]
Underlying Cause & In-Depth Explanation: The regiochemical outcome is dictated by the relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound and the nucleophilicity of the two nitrogen atoms in the substituted hydrazine. The reaction proceeds through a series of equilibria involving the formation of a hydrazone or an enamine intermediate, followed by cyclization and dehydration. The final ratio of pyrazole regioisomers is often kinetically controlled.[2][3]
Troubleshooting Strategies:
-
Solvent Effects: The choice of solvent can dramatically influence regioselectivity. Non-nucleophilic, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase the regioselectivity in favor of one isomer.[4] This is because these solvents can activate the carbonyl group towards nucleophilic attack without competing with the hydrazine, unlike protic solvents such as ethanol.[4]
-
Catalyst Choice: While many Knorr-type syntheses use a simple acid catalyst like acetic acid, exploring different catalysts can alter the regiochemical outcome. For instance, specific Lewis acids might preferentially coordinate to one of the carbonyl groups, enhancing its electrophilicity and directing the initial attack of the hydrazine.
-
Temperature Control: The reaction temperature can impact the kinetic versus thermodynamic control of the reaction. Running the reaction at a lower temperature may favor the formation of the kinetically preferred product. Conversely, higher temperatures might allow for the equilibration to the thermodynamically more stable isomer.
-
Stepwise Synthesis: For critical applications where a single regioisomer is required, a stepwise approach can provide absolute control. This may involve protecting one of the carbonyl groups, reacting the hydrazine with the unprotected carbonyl, followed by deprotection and cyclization.
Q2: I'm observing significant byproduct formation, leading to low yields and difficult purification. What are the likely side reactions?
A2: Low yields are often a consequence of competing side reactions. Identifying the nature of the byproducts is the first step in troubleshooting. Common analytical techniques to identify these include Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]
Common Side Reactions and Their Mitigation:
| Side Reaction | Plausible Cause | Troubleshooting & Mitigation Strategies |
| Michael Addition | When using α,β-unsaturated carbonyl precursors, the hydrazine can act as a nucleophile in a Michael addition reaction instead of attacking the carbonyl group. | * Modify Reaction Conditions: Lowering the reaction temperature can favor the desired 1,2-addition over the 1,4-Michael addition. * Use of a Catalyst: Certain catalysts can promote the desired cyclization pathway. |
| Dimerization/Polymerization of Starting Materials | Highly reactive 1,3-dicarbonyl compounds or hydrazines can self-condense or polymerize under the reaction conditions, especially at elevated temperatures. | * Controlled Addition: Add the more reactive starting material slowly to the reaction mixture to maintain a low concentration and minimize self-reaction. * Optimize Temperature: Avoid excessively high temperatures that can promote polymerization. |
| Formation of Pyrazoline Intermediates | Incomplete dehydration of the pyrazoline intermediate to the aromatic pyrazole can be an issue.[2][3] | * Stronger Dehydrating Conditions: Increase the concentration of the acid catalyst or switch to a stronger acid. The use of a dehydrating agent like magnesium sulfate or molecular sieves can also be beneficial. * Increase Reaction Time/Temperature: Ensure the reaction is allowed to proceed to completion.[5] |
| Hydrazine Decomposition | Hydrazines, particularly hydrazine hydrate, can be unstable, especially in the presence of certain metals or at high temperatures, leading to the formation of various byproducts. | * Use High-Purity Reagents: Ensure the quality of the hydrazine used. * Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.[7] |
Q3: My N-alkylation of a pre-formed pyrazole is giving a mixture of N1 and N2 alkylated products. How can I control this selectivity?
A3: The N-alkylation of unsymmetrically substituted pyrazoles often yields a mixture of regioisomers because the two nitrogen atoms of the pyrazole ring have similar nucleophilicity.[8][9] The final product ratio is influenced by steric hindrance, electronic effects of the substituents on the pyrazole ring, and the nature of the alkylating agent and reaction conditions.
Strategies for Regiocontrolled N-Alkylation:
-
Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. If one of the nitrogen atoms is flanked by a bulky substituent, alkylation will be directed to the other nitrogen.
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring can decrease the nucleophilicity of the adjacent nitrogen atom, favoring alkylation at the more distant nitrogen. Conversely, electron-donating groups can enhance the nucleophilicity of the adjacent nitrogen.
-
Choice of Base and Solvent: The choice of base and solvent can influence the position of the negative charge in the pyrazolide anion, thereby directing the alkylation. A systematic study has shown that using potassium carbonate in DMSO can achieve regioselective N1-alkylation for 3-substituted pyrazoles.[9]
-
Nature of the Alkylating Agent: The structure of the alkylating agent itself can play a crucial role. For instance, computational studies have shown that an alkylating agent capable of forming a hydrogen bond with the pyrazole ring can reverse the selectivity compared to a simple alkyl halide.[10]
-
Enzymatic Alkylation: For highly selective transformations, enzymatic methods are emerging. Engineered methyltransferases have been shown to catalyze the N-alkylation of pyrazoles with unprecedented regioselectivity (>99%).[11]
Section 2: Experimental Protocols & Workflows
Protocol 1: General Procedure for Monitoring Pyrazole Synthesis by TLC
-
Prepare the TLC Plate: Use a silica gel 60 F254 plate.
-
Spotting: Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane). Spot the starting materials and the reaction mixture on the baseline of the TLC plate.
-
Elution: Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The ideal solvent system will give a good separation between the starting materials and the product(s).
-
Visualization: Visualize the spots under UV light (254 nm). If the compounds are not UV-active, use an iodine chamber or a suitable staining solution.
-
Analysis: The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction. The formation of multiple new spots suggests the presence of side products.
Protocol 2: Purification of Pyrazoles by Recrystallization
Recrystallization is often an effective method for purifying solid pyrazole products.[12]
-
Solvent Selection: Choose a solvent in which the pyrazole is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, methanol, ethyl acetate, or mixtures with water.[12]
-
Dissolution: Dissolve the crude pyrazole in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 3: Purification via Acid-Base Extraction
For pyrazoles with basic properties, an acid-base extraction can be an effective purification technique.[12][13][14]
-
Dissolution: Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic pyrazole will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Basification: Separate the aqueous layer and basify it with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to deprotonate the pyrazole and cause it to precipitate or be extractable back into an organic solvent.
-
Extraction: Extract the purified pyrazole with a fresh portion of organic solvent.
-
Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent to obtain the purified pyrazole.
Section 3: Visualizing Reaction Mechanisms & Troubleshooting
General Mechanism of Knorr Pyrazole Synthesis
The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, typically under acidic conditions.[1][15]
Caption: General mechanism of the Knorr pyrazole synthesis.
Troubleshooting Workflow for Low Reaction Yield
A systematic approach is crucial when troubleshooting low yields in pyrazole synthesis.
Caption: Troubleshooting workflow for low reaction yield.
References
- Claramunt, R. M., Elguero, J., et al. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry.
- (n.d.). Knorr pyrazole synthesis. Name-Reaction.com.
- (n.d.). Troubleshooting common issues in pyrazole synthesis. BenchChem.
- (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem.
- (n.d.). Troubleshooting the reaction mechanism of pyrazole formation. BenchChem.
- (2025). Knorr Pyrazole Synthesis. J&K Scientific LLC.
- (2014). dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined. Analytical Methods - The Royal Society of Chemistry.
- (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
- (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate.
- (n.d.). Method for purifying pyrazoles. Google Patents.
- (n.d.). Process for the purification of pyrazoles. Google Patents.
- (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications.
- (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
- (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Trend in Scientific Research and Development.
- (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central.
- (n.d.). 4 - Organic Syntheses Procedure. Organic Syntheses.
- (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- (2024). Knorr Pyrazole Synthesis advice. Reddit.
- (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate.
- (n.d.). Unit 4 Pyrazole. Slideshare.
- (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry - ACS Publications.
- (n.d.). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing).
- (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition.
- (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.
- (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health.
- (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II). WuXi AppTec.
- (n.d.). pyrazole.pdf. CUTM Courseware.
- (n.d.). Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
- (n.d.). (PDF) Review on Synthesis of pyrazole and pyrazolines. ResearchGate.
- (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.
- (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Semantic Scholar.
- (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.
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- 15. jk-sci.com [jk-sci.com]
Technical Support Center: Navigating the Challenges of Poor Aqueous Solubility in Pyrazole Compounds
Welcome to the Technical Support Center dedicated to addressing a critical hurdle in the development of pyrazole-based compounds: poor aqueous solubility. Pyrazole scaffolds are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] However, their inherent lipophilicity often leads to challenges in achieving adequate aqueous solubility, a prerequisite for oral bioavailability and successful formulation.[1]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting strategies, and practical, step-by-step protocols to systematically enhance the solubility of your pyrazole compounds.
Frequently Asked Questions (FAQs)
Q1: My pyrazole compound is crashing out of solution during my in vitro assay. What are the likely causes and immediate troubleshooting steps?
A1: Precipitation of your pyrazole compound in an aqueous buffer or cell culture medium is a common issue, often stemming from its low intrinsic solubility. This "crashing out" typically occurs when a concentrated stock solution, usually in an organic solvent like DMSO, is diluted into the aqueous environment. The sudden shift in solvent polarity causes the compound to exceed its solubility limit and precipitate.[2]
Immediate Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of your pyrazole compound in the aqueous medium to stay below its solubility threshold.[2]
-
Optimize Stock Solution Dilution: Instead of a single large dilution, perform serial dilutions. This gradual introduction to the aqueous environment can sometimes prevent immediate precipitation.
-
Pre-warm the Aqueous Medium: Gently warming your buffer or cell culture medium to 37°C before adding the compound stock can sometimes help maintain solubility.
-
Increase Solvent Concentration (Assay Permitting): If your experimental design allows, slightly increasing the final concentration of the co-solvent (e.g., DMSO) in the aqueous medium can help keep the compound in solution. However, be mindful of potential solvent toxicity to cells.
Q2: I need to improve the aqueous solubility of my lead pyrazole compound for in vivo studies. What are the main strategies I should consider?
A2: Enhancing the aqueous solubility of a pyrazole compound for in vivo applications typically involves one or a combination of three main strategies: chemical modification, formulation development, and advanced drug delivery systems. The choice of strategy will depend on the specific properties of your compound, the desired route of administration, and the stage of drug development.
Here is a high-level overview of the approaches, which will be detailed further in this guide:
-
Chemical Modification: This involves altering the molecular structure of the pyrazole compound to introduce more hydrophilic functional groups. Common approaches include salt formation and prodrug synthesis.
-
Formulation Development: This strategy focuses on creating a suitable delivery system for the compound without chemically modifying it. Key techniques include the use of co-solvents, pH adjustment, solid dispersions, and cyclodextrin complexation.[3]
-
Advanced Drug Delivery Systems: These involve encapsulating the pyrazole compound in a carrier system to improve its solubility and delivery. Nanoparticle formulations are a prime example.[4]
Caption: Overview of strategies for enhancing pyrazole solubility.
Troubleshooting Guides & In-Depth Protocols
This section provides detailed, step-by-step protocols for key solubility enhancement techniques and troubleshooting guides for common issues encountered during these experiments.
Co-solvent Systems
The use of co-solvents is a widely adopted and straightforward method to increase the solubility of poorly water-soluble drugs.[5] By blending water with a miscible organic solvent, the polarity of the solvent system is reduced, which can significantly enhance the solubility of hydrophobic compounds like many pyrazoles.[5][6]
Experimental Protocol: Preparing a Co-solvent Formulation
Objective: To determine the optimal co-solvent blend for solubilizing a target pyrazole compound.
Materials:
-
Target pyrazole compound
-
Co-solvents (e.g., Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO))[5]
-
Purified water
-
Vials, magnetic stirrer, and stir bars
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC for concentration analysis
Procedure:
-
Prepare a series of co-solvent/water blends: Prepare various ratios (v/v) of your chosen co-solvent with water (e.g., 10:90, 20:80, 30:70, 40:60, 50:50).
-
Determine the saturation solubility:
-
Add an excess amount of the pyrazole compound to a known volume of each co-solvent blend in separate vials.
-
Stir the mixtures at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After reaching equilibrium, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot from the supernatant and dilute it with a suitable solvent to a concentration within the linear range of your analytical method.
-
Determine the concentration of the dissolved pyrazole compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Plot the results: Plot the solubility of the pyrazole compound as a function of the co-solvent concentration.
Troubleshooting Co-solvent Formulations
| Issue | Potential Cause | Troubleshooting Steps |
| Compound precipitates upon dilution with aqueous media. | The drug concentration in the co-solvent is too high, leading to supersaturation and precipitation upon dilution. | - Lower the initial drug concentration in the co-solvent. - Explore different co-solvents or a ternary co-solvent system. |
| Toxicity observed in cell-based assays. | The chosen co-solvent is toxic to the cells at the required concentration. | - Screen for less toxic co-solvents (e.g., PEG 400, propylene glycol). - Determine the maximum tolerable co-solvent concentration for your cell line. |
| Inconsistent solubility results. | Equilibrium has not been reached, or there are temperature fluctuations. | - Ensure adequate stirring time (24-48 hours). - Maintain a constant temperature during the experiment. |
pH Adjustment
For ionizable pyrazole compounds, altering the pH of the aqueous medium can dramatically influence their solubility.[7] Pyrazoles can act as weak bases or acids, and their solubility is dependent on the pKa of the compound and the pH of the solution.[8] By adjusting the pH to a value where the ionized form of the compound predominates, solubility can be significantly increased.[7]
Experimental Protocol: pH-Dependent Solubility Profile
Objective: To determine the solubility of an ionizable pyrazole compound as a function of pH.
Materials:
-
Ionizable pyrazole compound
-
A series of buffers with a range of pH values (e.g., pH 2 to 10)
-
pH meter
-
Vials, magnetic stirrer, and stir bars
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a series of buffered solutions: Prepare buffers covering the desired pH range.
-
Determine saturation solubility at each pH:
-
Add an excess amount of the pyrazole compound to each buffered solution.
-
Stir the mixtures at a constant temperature for 24-48 hours.
-
Measure the final pH of each saturated solution.[9]
-
Centrifuge the samples and analyze the supernatant for drug concentration as described in the co-solvent protocol.
-
-
Plot the pH-solubility profile: Plot the logarithm of the solubility against the final measured pH.
Caption: Workflow for determining a pH-solubility profile.
Troubleshooting pH Adjustment Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Drastic pH shift upon compound addition. | The compound itself has significant acidic or basic properties that alter the buffer's pH. | - Use buffers with higher buffering capacity. - Re-measure the pH of the final saturated solution and use this value in your analysis.[9] |
| Compound degrades at certain pH values. | The pyrazole compound is unstable at acidic or basic pH. | - Assess the chemical stability of your compound across the pH range of interest using a stability-indicating assay. |
| Salt form of the compound precipitates. | The solubility of the salt form of the compound is exceeded. | - Characterize the solid phase in equilibrium with the solution to identify the solid form (e.g., free base/acid or salt). |
Nanoparticle Formulation
For highly insoluble pyrazole compounds, formulating them into nanoparticles can be an effective strategy to increase their surface area and, consequently, their dissolution rate.[10] The nanoprecipitation technique is a common method for preparing drug-loaded polymeric nanoparticles.[11]
Experimental Protocol: Preparation of Pyrazole-Loaded Nanoparticles by Nanoprecipitation
Objective: To prepare a stable nanosuspension of a pyrazole compound.
Materials:
-
Pyrazole compound
-
Polymer (e.g., PLGA)
-
Organic solvent (e.g., acetone)[12]
-
Aqueous solution containing a stabilizer (e.g., Poloxamer)[12]
-
Homogenizer
-
Magnetic stirrer
Procedure:
-
Prepare the organic phase: Dissolve the pyrazole compound and the polymer (e.g., 6 mg of compound and 60 mg of PLGA) in a suitable organic solvent (e.g., 5 mL of acetone).[12]
-
Prepare the aqueous phase: Prepare an aqueous solution of a stabilizer (e.g., 1% poloxamer in 10 mL of water).[12]
-
Nanoprecipitation:
-
While homogenizing the aqueous phase at a specific power (e.g., 30%), add the organic phase dropwise.[12]
-
Continue homogenization for a few minutes.
-
-
Solvent evaporation: Stir the resulting nanosuspension overnight at room temperature to allow for the complete evaporation of the organic solvent.[12]
-
Characterization: Characterize the nanoparticles for size, polydispersity index, and drug loading.
Troubleshooting Nanoparticle Formulations
| Issue | Potential Cause | Troubleshooting Steps |
| Large and polydisperse nanoparticles. | Inefficient homogenization or inappropriate stabilizer concentration. | - Optimize the homogenization speed and duration. - Adjust the concentration of the stabilizer. |
| Low drug encapsulation efficiency. | Poor affinity of the drug for the polymer matrix or drug leakage during preparation. | - Screen different polymers to find one with better compatibility with your pyrazole compound. - Optimize the drug-to-polymer ratio. |
| Nanoparticle aggregation over time. | Insufficient stabilization of the nanoparticle surface. | - Increase the concentration of the stabilizer. - Explore the use of a combination of stabilizers. |
Quantitative Data Summary
The following table provides examples of solubility enhancement for pyrazole-containing compounds using different techniques.
| Compound | Initial Solubility (µg/mL) | Enhancement Technique | Achieved Solubility (µg/mL) | Fold Increase |
| Fluazolate | 0.053 (in water at pH 7)[2] | Expected in DMSO | ≥ 20,000[2] | > 377,000 |
| A pyrazole derivative (BBB4) | Insoluble in water[4] | Dendrimer Nanoparticles | Water-soluble formulation[4] | Not quantified, but rendered soluble |
References
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- 4. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.up.ac.za [repository.up.ac.za]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Pyrazole Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based kinase inhibitors. This guide is designed to provide expert insights and actionable troubleshooting strategies to help you navigate the complexities of kinase inhibitor selectivity and mitigate off-target effects in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selectivity of pyrazole kinase inhibitors.
Q1: Why are pyrazole-based kinase inhibitors sometimes prone to off-target effects?
A: The challenge lies in the fundamental structure of the human kinome. The ATP-binding pocket, which most kinase inhibitors target, is highly conserved across more than 500 protein kinases.[1][2][3] The pyrazole ring is considered a "privileged scaffold" because it is synthetically versatile and can form critical hydrogen bonds with the hinge region of a kinase's ATP-binding site.[2][4] However, this same favorable interaction can occur in the ATP pockets of many different kinases, leading to off-target binding and potential toxicity.[2] Achieving selectivity requires exploiting the subtle differences in the amino acid residues surrounding this core binding site.
Q2: What is the practical difference between biochemical selectivity and cellular selectivity?
A: This is a critical distinction.
-
Biochemical selectivity is determined using in vitro assays with purified, recombinant kinases.[5] These assays measure the direct interaction between your inhibitor and a kinase, providing a clean measure of potency (e.g., IC50) or binding affinity (e.g., Kd).[1]
-
Cellular selectivity is assessed in intact, living cells.[6][7] This is a more physiologically relevant measure because it accounts for factors like cell membrane permeability, intracellular ATP concentrations (which are very high and can outcompete ATP-competitive inhibitors), inhibitor metabolism, and the presence of scaffolding proteins or entire signaling complexes.[1][6]
A compound can be highly potent and selective in a biochemical assay but show reduced potency or different selectivity in a cellular context.[8] Therefore, both types of assessment are essential for a complete picture.
Q3: I have kinome scan data for my inhibitor. How do I begin to interpret it?
A: Kinome scan data, often represented as a dendrogram or a list of inhibited kinases, can be dense. Start by focusing on these key metrics:
-
Percent Inhibition at a Fixed Concentration: This is a primary screen, showing which kinases are inhibited above a certain threshold (e.g., >90% inhibition at 1 µM). This gives you a broad overview of potential off-targets.[5]
-
Selectivity Score (S-score): This score quantifies selectivity by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested. A lower S-score indicates higher selectivity. For example, an S-score(35) of 0.02 means the compound inhibited 2% of the panel by more than 65%.
-
IC50 or Kd Values: For hits from the primary screen, dose-response experiments are performed to determine the precise IC50 (for activity) or Kd (for binding) values. This is crucial for ranking the potency against your intended target versus off-targets.[1]
Always compare the potency of your inhibitor against off-targets to its potency against your primary target. Off-targets that are inhibited with similar or greater potency than your primary target are of the highest concern.
Q4: When is the right time to perform a broad kinase panel screen?
A: It's best to perform panel screening at two key stages:
-
Lead Identification: After identifying an initial hit with good potency against your primary target, a broad panel screen is invaluable. It helps you understand the compound's baseline selectivity profile and identify potential liabilities early, guiding the next steps in medicinal chemistry to improve selectivity.[1]
-
Preclinical Candidate Selection: Before advancing a compound into extensive in vivo studies, a comprehensive kinome screen is essential. This provides a critical safety and efficacy assessment, as unexpected off-target activities can lead to toxicity or confound experimental results.[3]
Section 2: Troubleshooting Guides
This section provides in-depth, Q&A-based guides for specific experimental challenges.
Problem: My inhibitor shows broad activity in a kinome scan. How do I confirm which hits are real and relevant?
Answer: A broad activity profile is a common challenge. The key is to systematically validate the hits to distinguish between true off-targets and experimental artifacts, and then determine which off-targets are relevant in your biological model.
Workflow for Validating Off-Target Hits
Caption: Workflow for validating potential off-targets from a kinome scan.
Step 1: Orthogonal Biochemical Validation The initial screen may use one assay format (e.g., a binding assay).[5] It's crucial to re-test the top hits using a different, preferably activity-based, format (e.g., a radiometric or luminescence-based assay measuring substrate phosphorylation).[9][10] This helps eliminate artifacts specific to one technology platform.
-
Causality: Different assay technologies have different potential interferences. For example, a compound might interfere with the detection system (e.g., fluorescence) in one assay but not another.[10] Validating with an orthogonal method provides independent confirmation of the inhibitor-kinase interaction.
Step 2: Confirm Target Engagement in a Cellular Context Biochemical hits must be verified in a cellular environment. This confirms that the inhibitor can enter the cell and engage the target at relevant concentrations.
-
Recommended Techniques:
-
Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.
-
NanoBRET™ Target Engagement Assay: A sensitive assay that measures compound binding to a NanoLuc® luciferase-tagged kinase in living cells.[6][11]
-
Chemical Proteomics (e.g., Kinobeads): This method uses immobilized, broad-spectrum kinase inhibitors to pull down a large portion of the kinome from a cell lysate. By pre-incubating the lysate with your soluble inhibitor, you can see which kinases it prevents from binding to the beads, thus identifying its targets.[12][13][14]
-
Step 3: Measure Downstream Signaling A true off-target interaction should result in the modulation of that kinase's known signaling pathway.
-
Actionable Protocol:
-
Select a cell line that expresses the putative off-target kinase.
-
Treat the cells with your inhibitor at a concentration where the off-target effect is expected.
-
Use Western blotting or phospho-specific ELISAs to measure the phosphorylation status of a known, direct substrate of the off-target kinase.[15]
-
Trustworthiness: A positive control (e.g., a known inhibitor for the off-target kinase) and a negative control (a structurally similar but inactive compound) are essential to validate that the observed pathway modulation is specific to your inhibitor's activity.[1]
-
Problem: I'm observing an unexpected cellular phenotype that doesn't align with my primary target's known function. How do I identify the responsible off-target?
Answer: This common scenario, where cellular effects cannot be explained by on-target activity, strongly suggests a functionally significant off-target. Identifying this unknown target requires a systematic, unbiased approach.
Step 1: Unbiased Target Identification with Chemical Proteomics This is the most powerful method for hypothesis-free target identification.
-
Method of Choice: Affinity Chromatography coupled with Mass Spectrometry (e.g., Kinobeads). [13][16]
-
Principle: Cell lysates are incubated with your inhibitor across a range of concentrations. The mixture is then passed over beads coated with broad-spectrum kinase inhibitors. Your inhibitor will compete for binding to its specific targets, preventing them from binding to the beads. Quantitative mass spectrometry is used to identify which proteins show a dose-dependent reduction in bead binding, revealing them as targets.[13]
-
Expertise: This method is superior to target-candidate approaches because it surveys hundreds of kinases simultaneously in their native state, complete with post-translational modifications and associated proteins.[12][16]
-
Step 2: Correlate Target Occupancy with the Phenotype Once you have a list of potential off-targets from the proteomics screen, you must link one of them to the observed phenotype.
-
Actionable Protocol:
-
For each high-confidence off-target, obtain a known, highly selective inhibitor (if available).
-
Treat your cells with this selective inhibitor and see if it recapitulates the unexpected phenotype.
-
Alternatively, use siRNA or CRISPR to knock down the expression of the off-target kinase. If the knockdown reproduces the phenotype, you have strong evidence of a causal link.
-
Problem: My inhibitor is potent in biochemical assays but weak in cellular assays. What are the likely causes?
Answer: This discrepancy is very common and usually points to cell-specific factors that are absent in a purified, in vitro system.
| Potential Cause | Explanation | Troubleshooting Strategy |
| Poor Cell Permeability | The compound cannot efficiently cross the cell membrane to reach its intracellular target. | 1. Assess physicochemical properties (e.g., LogP, polar surface area). 2. Perform a cell permeability assay (e.g., PAMPA). 3. If permeability is low, medicinal chemistry efforts may be needed to improve it. |
| High Intracellular ATP | The concentration of ATP in cells (1-10 mM) is much higher than that used in most biochemical assays (often at or below the Km,ATP).[5][17] This high level of the natural substrate can effectively out-compete an ATP-competitive inhibitor. | 1. Re-run your biochemical assay using a high (1-5 mM) ATP concentration to better mimic the cellular environment. This will likely increase the IC50 and may re-order the relative potency against off-targets.[5] 2. Determine the inhibitor's mechanism of action (e.g., ATP-competitive vs. allosteric). Allosteric inhibitors are often less affected by ATP concentration.[5] |
| Efflux by Transporters | The compound is actively pumped out of the cell by efflux pumps like P-glycoprotein (P-gp). | Co-incubate your inhibitor with a known efflux pump inhibitor (e.g., verapamil). A significant increase in cellular potency suggests efflux is the problem. |
| Compound Instability or Metabolism | The compound is rapidly metabolized or degraded within the cell. | Perform a metabolic stability assay using liver microsomes or cell lysates and measure the compound's half-life. |
| Target Not Accessible | The target kinase may be sequestered in a specific subcellular compartment or part of a protein complex that your inhibitor cannot access. | Use immunofluorescence to determine the subcellular localization of your target kinase and ensure it is accessible. |
Section 3: Key Experimental Protocols
Protocol 1: Chemical Proteomics Profiling with Kinobeads
This protocol provides a condensed workflow for identifying inhibitor targets in a competitive binding format.[13]
-
Lysate Preparation: Culture and harvest cells (a mixture of cell lines can increase kinome coverage). Lyse cells under native conditions to preserve protein complexes.[13]
-
Competitive Binding: Aliquot the lysate. To each aliquot, add your pyrazole inhibitor at concentrations spanning a wide range (e.g., 0.1 nM to 10 µM), including a DMSO vehicle control. Incubate to allow binding to reach equilibrium.
-
Kinobead Enrichment: Add kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors) to each lysate/inhibitor mixture. Incubate to allow unbound kinases to bind to the beads.
-
Wash and Elute: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.
-
Sample Preparation for Mass Spectrometry: Perform in-solution or on-bead tryptic digestion of the eluted proteins.[18]
-
LC-MS/MS Analysis: Analyze the resulting peptides by label-free quantitative nanoLC-MS/MS.
-
Data Analysis: Identify and quantify the proteins in each sample. For each protein, plot its abundance versus the inhibitor concentration. Proteins that show a dose-dependent decrease in abundance are identified as targets of your compound. Curve fitting is used to determine the apparent dissociation constant (Kd) for each target.
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol outlines the steps for measuring inhibitor binding in live cells.[11]
-
Cell Preparation: Transfect cells with a vector expressing the kinase of interest fused to NanoLuc® luciferase. Plate the cells in a white, 96- or 384-well assay plate.
-
Compound Addition: Prepare serial dilutions of your pyrazole inhibitor in assay medium. Add the diluted inhibitor to the cells.
-
Tracer Addition: Add the NanoBRET™ tracer (a fluorescently labeled ligand that also binds the kinase) to all wells at its predetermined optimal concentration.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for the recommended time (typically 1-2 hours) to allow the binding competition to reach equilibrium.[6]
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Immediately read the plate in a luminometer capable of simultaneously measuring the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission signals.
-
Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Convert the raw ratios to milliBRET units (mBU). Plot the mBU values against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50, which reflects the compound's cellular potency.
Caption: Principle of the NanoBRET™ Target Engagement Assay.
References
- Bastos, M. M., & Simon, K. (2010). High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed.
- Gray, N. S. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. [Source Not Available].
- Bantscheff, M., & Drewes, G. (2012). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM.
- Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Cheng, A. C., & Jia, Y. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Klaeger, S., & Kuster, B. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications.
- Via, A. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. PMC.
- Drug Target Review. (2015). New technique improves the selectivity of kinase inhibitors. Drug Target Review.
- Wang, S. (2017). Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. PubMed - NIH.
- Zhang, J. H. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS Publications.
- Lu, H., & Stratton, C. F. (2021). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. PubMed Central.
- Médard, J., & Kuster, B. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar.
- Amaro, R. E., & Baron, R. (2008). Redesigning Kinase Inhibitors to Enhance Specificity. Journal of Medicinal Chemistry.
- Ruprecht, B., & Kuster, B. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Publications.
- Bain, J., & Cohen, P. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
- Vera, J., & Lauffenburger, D. A. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. [Source Not Available].
- MDPI. (2023). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.
- Amaratunga, M., & Schez, T. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Source Not Available].
- Reaction Biology. (n.d.). Cell-Based In Vitro Kinase Assay Services. Reaction Biology.
- Benchchem. (2025). Technical Support Center: Troubleshooting Kinase Assays. Benchchem.
- Al-Aamri, O., & Al-Harthy, T. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Source Not Available].
- Liu, X., & Wang, J. (2025). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. PMC.
- Wang, L., & Yuan, L. (2018). The Kinase Specificity of Protein Kinase Inhibitor Peptide. Frontiers.
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology.
- Bantscheff, M., & Drewes, G. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS.
- INiTS. (2020). Cell-based test for kinase inhibitors. INiTS.
- Knapp, S. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs.
- Benchchem. (2025). addressing selectivity issues in the synthesis of pyrazole-based kinase inhibitors. Benchchem.
- BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
- Cetin, C. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
- Engel, M., & Laufer, S. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
- Bischof, J., & Krauss, S. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- Engel, M., & Laufer, S. (2022). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. [Source Not Available].
- Okada, M. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic.
- Al-Aamri, O., & Al-Harthy, T. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.
- ResearchGate. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate.
- Fernández-García, C., & Al-Shahrour, F. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
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- 3. academic.oup.com [academic.oup.com]
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- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Resistance to Pyrazole-Based Drugs
Welcome to the Technical Support Center for pyrazole-based drug development. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the challenges of drug resistance. As a senior application scientist, I have compiled this guide to provide not only step-by-step protocols but also the underlying scientific reasoning to empower your experimental choices and interpretation of results. Our goal is to create a self-validating system of experimentation to ensure the integrity and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Here are some common questions encountered when working with pyrazole-based drugs and investigating resistance mechanisms.
Q1: My pyrazole-based inhibitor is showing a higher IC50 value than expected in my cell-based assays. What are the potential causes?
An unexpectedly high IC50 value can stem from several factors, ranging from compound-specific issues to experimental artifacts. Here’s a breakdown of potential culprits:
-
Compound Solubility: Pyrazole scaffolds can sometimes exhibit poor aqueous solubility. If your compound precipitates in the cell culture medium, its effective concentration will be lower than intended, leading to an artificially high IC50.[1]
-
Compound Stability: Assess the stability of your pyrazole compound in your specific cell culture medium and conditions. Degradation over the course of the experiment will reduce the effective concentration. Some compounds are also light-sensitive.
-
Off-Target Effects: Pyrazole-based inhibitors, like many small molecules, can have off-target effects that might influence cell viability assays.[2][3] For example, an off-target effect could activate a pro-survival pathway, masking the on-target inhibitory effect.
-
Cell Line Specifics: The genetic background of your cell line is critical. Intrinsic resistance can be mediated by pre-existing mutations in the target protein or compensatory signaling pathways.
-
Assay Artifacts: The type of cell viability assay used can influence the results. For example, the MTT assay can be affected by changes in cellular metabolism that may not be directly related to cell death, leading to inconsistent IC50 values.[4]
Q2: I've successfully developed a pyrazole-resistant cell line, but the level of resistance is inconsistent between experiments. What could be causing this variability?
Inconsistent resistance levels in a newly developed resistant cell line can be frustrating. Here are some factors to consider:
-
Clonal Heterogeneity: Your resistant cell population may not be homogenous. It could be a mix of clones with different resistance mechanisms or varying levels of resistance. It is advisable to perform single-cell cloning to establish a homogenous population for consistent results.
-
Reversion to Sensitivity: In the absence of selective pressure (i.e., the pyrazole drug), some resistance mechanisms may be unstable, and the cells can revert to a more sensitive phenotype. It's crucial to continuously culture the resistant cell line in the presence of the drug.
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular responses to drugs and is a common cause of irreproducible results in cell culture. Regularly test your cell lines for mycoplasma contamination.
Q3: My western blot results for downstream signaling pathways in my resistant cells are ambiguous. How can I improve the clarity of my data?
Ambiguous western blot data can be a significant hurdle. Here are some tips for troubleshooting:
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentrations that give a strong signal with minimal background.
-
Loading Controls are Key: Always use a reliable loading control (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading across all lanes. This is essential for accurately comparing protein expression levels between sensitive and resistant cells.
-
Phospho-Protein Analysis: When assessing the activation of signaling pathways, it's crucial to look at the phosphorylated (active) form of the protein in relation to the total protein levels. Always probe for both the phospho- and total protein on the same blot or parallel blots.
-
Time-Course Experiments: The activation of signaling pathways can be transient. Performing a time-course experiment after drug treatment can help you capture the peak of pathway activation or inhibition.
Troubleshooting Guides
This section provides in-depth troubleshooting workflows for common experimental challenges encountered when studying resistance to pyrazole-based drugs.
Guide 1: Investigating Increased IC50 Values
An increase in the IC50 value is a primary indicator of resistance. This guide will walk you through a systematic approach to identify the cause.
Before delving into complex biological mechanisms, it's essential to rule out any issues with the compound itself.
-
Confirm Identity and Purity: Use analytical techniques like LC-MS and NMR to confirm the identity and purity of your pyrazole compound.
-
Assess Solubility: Determine the solubility of your compound in your cell culture medium. You can do this by preparing a series of dilutions and visually inspecting for precipitation under a microscope.
-
Check for Degradation: Analyze the stability of your compound in the culture medium over the duration of your experiment using HPLC or LC-MS.
If the compound is stable and soluble, the next step is to scrutinize your assay methodology.
-
Try an Alternative Assay: If you are using an MTT assay, consider switching to a different method, such as a CellTiter-Glo® (luminescence-based) or a CyQUANT® (fluorescence-based) assay, which may be less susceptible to metabolic artifacts.
-
Optimize Seeding Density: Cell density can influence drug sensitivity.[4] Perform a titration experiment to determine the optimal cell seeding density for your assay.
-
Extend Incubation Time: Some resistance mechanisms may take longer to manifest. Consider extending the drug incubation time to see if a more pronounced difference in IC50 emerges.
Once you have ruled out technical issues, you can begin to investigate the biological basis of resistance.
-
Sequence the Target Gene: If your pyrazole drug targets a specific protein (e.g., a kinase), sequence the gene encoding that protein in your resistant cells to check for mutations, particularly in the drug-binding site (gatekeeper mutations).[5][6][7][8]
-
Analyze Protein Expression: Use western blotting to examine the expression levels of the target protein. Overexpression of the target can lead to resistance.
-
Probe Bypass Signaling Pathways: Resistance can emerge through the activation of alternative survival pathways.[9] For pyrazole-based kinase inhibitors, common bypass pathways include PI3K/AKT and MAPK/ERK. Use western blotting to assess the phosphorylation status of key proteins in these pathways (e.g., p-AKT, p-ERK).
-
Investigate Drug Efflux: Increased expression of drug efflux pumps, such as ABCB1 (P-glycoprotein), can reduce the intracellular concentration of the drug.[10] Use RT-qPCR to measure the mRNA levels of relevant ABC transporter genes.
Caption: A workflow for troubleshooting increased IC50 values.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to investigate resistance to pyrazole-based drugs.
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a pyrazole-based compound on adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrazole compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of your pyrazole compound in complete medium. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of your compound. Include a vehicle control (medium with the same concentration of DMSO as your highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Troubleshooting:
-
High background: Ensure complete removal of the medium before adding DMSO.
-
Inconsistent results: Check for uniform cell seeding and proper mixing of the formazan crystals in DMSO.
-
No dose-response: The concentration range may be too high or too low. Adjust the concentration range and repeat the experiment.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol describes how to analyze changes in key signaling pathways in response to pyrazole drug treatment in sensitive versus resistant cells.
Materials:
-
Sensitive and resistant cell lines
-
Pyrazole compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Culture sensitive and resistant cells to ~80% confluency.
-
Treat the cells with the pyrazole compound at the desired concentration and for the appropriate time. Include an untreated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare the samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using image analysis software. Normalize the signal of your protein of interest to the loading control.
-
Troubleshooting:
-
Weak or no signal: Increase the protein loading amount, primary antibody concentration, or exposure time.
-
High background: Increase the number and duration of washes, or try a different blocking buffer.
-
Non-specific bands: Optimize the antibody concentrations and ensure the specificity of your primary antibody.
Caption: Mechanisms of resistance to a pyrazole-based kinase inhibitor.
References
- Springuel, L., et al. (2014). Concomitant activating mutations in JAK1 and JAK3 in acute lymphoblastic leukemia. Blood, 124(4), 654-656.
- Prolonged exposure to axitinib alters the molecular profile of Caki-2 renal cell carcinoma cells. (2020). Oncology Letters, 20(4), 1-1.
- Efficacy of Novel Therapeutic Strategies in Ruxolitinib-Resistant Myeloprolifer
- Insulin receptor expression to predict resistance to axitinib and elucidation of the underlying molecular mechanism in metastatic renal cell carcinoma. (2023). Journal of Experimental & Clinical Cancer Research, 42(1), 163.
- The ruxolitinib effect: understanding how molecular pathogenesis and epigenetic dysregulation impact therapeutic efficacy in myeloproliferative neoplasms. (2018). Leukemia, 32(12), 2611-2620.
- Prolonged exposure to axitinib alters the molecular profile of Caki-2 renal cell carcinoma cells. (2020).
- Overexpression of MPL Causes Ruxolitinib-Resistance in Myeloproliferative Neoplasms with Calreticulin Frame-Shift Mutations. (2019). Blood, 134(Supplement_1), 4153-4153.
- Resistance to Pembrolizumab and Axitinib in Renal Cell Carcinoma: Clinical and Genomic Evaluation. (2020). JCO Precision Oncology, 4, 762-768.
- Clinical Resistance To Ruxolitinib Is More Frequent In Patients Without MPN-Associated Mutations and Is Rarely Due To Mutations In The JAK2 Kinase Drug-Binding Domain. (2013). Blood, 122(21), 2842-2842.
- Antitumor effect of axitinib and crizotinib in the sunitinib-resistant... (n.d.).
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). Molecules, 21(11), 1478.
- Technical Support Center: Troubleshooting Low Efficacy in Pyrazole-Based Enzyme Inhibitors. (2025). Benchchem.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2022). Molecules, 27(23), 8234.
- Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. (2022). International Journal of Molecular Sciences, 23(19), 11884.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12, 638164.
- Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (2022). RSC Advances, 12(35), 22634-22646.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 330.
- A computational protocol to evaluate the effects of protein mutants in the kinase gatekeeper position on the binding of ATP substrate analogues. (2017).
- Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study. (2024). Scientific Reports, 14(1), 1-16.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules, 28(9), 3720.
- Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. (2022).
- Experimental and Computational Investigation of Novel Triazole-Pyrazole Derivative as a Synthetic Corrosion Inhibitor for M-Steel in 1.0M HCl. (2023).
- Design, synthesis and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study. (2024).
- Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (2018). Molecules, 23(11), 2801.
- Head-to-head comparison of pyrazole inhibitors in a specific cancer cell line. (2025). Benchchem.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(15), 5734.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(8), 937-961.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2018). Molecules, 23(1), 148.
- A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). International Journal of Molecular Sciences, 25(14), 7733.
- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2023). Bioorganic Chemistry, 139, 106727.
- How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay?. (2021).
- How to Interpret a Western Blot: The basics. (2021). LabXchange.
- The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (2017). Oncotarget, 8(54), 92330-92346.
- Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase... (n.d.).
- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2022).
- Gatekeeper mutations activate FGF receptor tyrosine kinases by destabilizing the autoinhibited st
- Advances in protein kinase drug discovery through targeting gatekeeper mutations. (2023). Expert Opinion on Drug Discovery, 18(9), 979-995.
- View Cleared on “Gatekeeper” Mutation as Bar to Cancer Drug. (2008). Harvard Medical School.
- Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (2023). European Journal of Medicinal Chemistry, 257, 115495.
- 538 questions with answers in IC50. (n.d.).
- Targeting Gatekeeper Mutations for Kinase Drug Discovery. (2021). Journal of Medicinal Chemistry, 64(18), 13415-13444.
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- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. A computational protocol to evaluate the effects of protein mutants in the kinase gatekeeper position on the binding of ATP substrate analogues - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Stability of 5-Cyclohexyl-1H-pyrazol-3-ylamine Hydrochloride Derivatives
Welcome to the Technical Support Center for 5-Cyclohexyl-1H-pyrazol-3-ylamine hydrochloride and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot stability issues encountered during experimental work. The following troubleshooting guides and frequently asked questions (FAQs) offer direct, actionable advice to navigate the complexities of handling and characterizing these molecules.
Introduction: Understanding the Core Structure
This compound is a heterocyclic compound featuring a pyrazole ring, a primary amine, and a cyclohexyl group, supplied as a hydrochloride salt. Each of these components contributes to its chemical properties and potential stability challenges. The pyrazole ring is generally aromatic and relatively stable, but can be susceptible to certain reactions.[1][2][3] The primary amine is a key functional group for further synthetic modifications but is also a potential site for degradation, particularly through oxidation and reactions with excipients.[4][5] The hydrochloride salt form enhances solubility and handling, but can also influence the pH of solutions and potentially contribute to hydrolytic degradation.
This guide will address the most common stability-related questions and provide protocols to identify and mitigate these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound appears to be degrading in aqueous solution. What are the likely causes and how can I investigate this?
A1: Hydrolytic Degradation
Aqueous instability is a common issue, particularly for compounds with functional groups susceptible to hydrolysis. For pyrazole derivatives, especially those with ester or amide functionalities, hydrolysis can be a significant degradation pathway.[6][7][8] The pH of the solution is a critical factor in the rate of hydrolysis.[9]
Troubleshooting Steps:
-
pH Monitoring: The hydrochloride salt of an amine will create a mildly acidic solution. Measure the pH of your aqueous formulation. Stability can be pH-dependent, with either acidic or basic conditions accelerating degradation.
-
Forced Hydrolysis Study: To determine the pH-dependent stability profile of your specific derivative, a forced hydrolysis study is recommended. This involves subjecting your compound to acidic, basic, and neutral pH conditions at elevated temperatures to accelerate degradation.[9][10][11]
Experimental Protocol: Forced Hydrolysis Study
Objective: To determine the susceptibility of a 5-Cyclohexyl-1H-pyrazol-3-ylamine derivative to acid and base-catalyzed hydrolysis.
Materials:
-
Your 5-Cyclohexyl-1H-pyrazol-3-ylamine derivative
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified Water (HPLC-grade)
-
Suitable organic solvent (e.g., acetonitrile or methanol, HPLC-grade)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD/UV)
Procedure:
-
Sample Preparation: Prepare three sets of solutions of your compound at a known concentration (e.g., 1 mg/mL) in:
-
0.1 M HCl
-
0.1 M NaOH
-
Purified Water (for neutral hydrolysis)
-
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot from each solution, neutralize it if necessary, dilute to a suitable concentration, and analyze by a stability-indicating HPLC method to determine the initial peak area of the parent compound.
-
Stress Conditions: Incubate the remaining solutions at an elevated temperature (e.g., 60°C).
-
Time-Point Analysis: At specified time intervals (e.g., 2, 4, 8, 24 hours), withdraw aliquots from each solution. Neutralize the acidic and basic samples, dilute as necessary, and analyze by HPLC.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. Note the appearance of any new peaks, which are potential degradation products.
Data Interpretation:
| Condition | Observation | Implication |
| 0.1 M HCl | Significant decrease in parent peak area; appearance of new peaks. | Compound is susceptible to acid hydrolysis. |
| 0.1 M NaOH | Significant decrease in parent peak area; appearance of new peaks. | Compound is susceptible to base hydrolysis. |
| Water | Minimal to no change in parent peak area. | Compound is relatively stable to neutral hydrolysis. |
dot graph TD { A[Start: Compound in Aqueous Solution] --> B{Measure pH}; B --> C{Is there degradation observed?}; C -- Yes --> D[Initiate Forced Hydrolysis Study]; D --> E[Prepare solutions in 0.1M HCl, 0.1M NaOH, and Water]; E --> F[Incubate at elevated temperature]; F --> G[Analyze samples at time points using HPLC]; G --> H{Identify conditions causing degradation}; H --> I[Adjust formulation pH to a more stable range]; C -- No --> J[Solution is stable under current conditions]; } Caption: Troubleshooting workflow for aqueous instability.
Q2: I've observed the formation of colored impurities or a change in the physical appearance of my solid compound over time. What could be the cause?
A2: Oxidative and Photolytic Degradation
Changes in color or the appearance of new, often colored, impurities can be indicative of oxidative or photolytic degradation. The primary amine on the pyrazole ring is a potential site for oxidation.[12] Exposure to light, especially UV light, can also provide the energy for degradative photochemical reactions.[8][13]
Troubleshooting Steps:
-
Storage Conditions: Review the storage conditions of your compound. Is it protected from light and stored under an inert atmosphere if it is particularly sensitive?
-
Forced Oxidation Study: To assess the susceptibility to oxidation, a forced oxidation study using an agent like hydrogen peroxide is recommended.[8][9]
-
Photostability Study: To determine light sensitivity, a photostability study should be conducted according to ICH Q1B guidelines.[13][14]
Experimental Protocol: Forced Oxidation Study
Objective: To evaluate the oxidative stability of a 5-Cyclohexyl-1H-pyrazol-3-ylamine derivative.
Materials:
-
Your 5-Cyclohexyl-1H-pyrazol-3-ylamine derivative
-
3% Hydrogen Peroxide (H₂O₂)
-
Suitable organic solvent
-
HPLC system
Procedure:
-
Sample Preparation: Prepare a solution of your compound in a suitable solvent and treat it with 3% H₂O₂.
-
Reaction Conditions: Keep the solution at room temperature and protected from light.
-
Analysis: At various time points (e.g., 2, 8, 24 hours), take an aliquot, quench any remaining H₂O₂ if necessary (e.g., with sodium bisulfite), and analyze by HPLC.
-
Data Analysis: Monitor for a decrease in the parent compound peak and the emergence of new peaks.
Experimental Protocol: Photostability Study
Objective: To assess the impact of light exposure on the stability of the compound.
Materials:
-
Your 5-Cyclohexyl-1H-pyrazol-3-ylamine derivative (solid and in solution)
-
Photostability chamber with controlled light (visible and UV) and temperature
-
Transparent and opaque containers
-
HPLC system
Procedure:
-
Sample Preparation:
-
Solid State: Place the solid compound in a transparent container.
-
Solution State: Prepare a solution of the compound in a suitable solvent in a transparent container.
-
Dark Control: Prepare identical solid and solution samples but wrap them in aluminum foil to protect them from light.
-
-
Exposure: Place all samples in the photostability chamber. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[13]
-
Analysis: After the exposure period, analyze all samples (exposed and dark controls) by HPLC.
-
Data Analysis: Compare the chromatograms of the exposed samples with the dark controls. The appearance of new peaks or a significant decrease in the parent peak in the exposed samples compared to the controls indicates photosensitivity.
dot graph TD { A[Start: Observation of Impurities/Color Change] --> B{Is the compound exposed to light or air?}; B -- Yes --> C[Conduct Forced Oxidation and Photostability Studies]; C --> D[Prepare samples for H2O2 treatment and light exposure]; D --> E[Analyze stressed samples and dark controls by HPLC]; E --> F{Is degradation observed?}; F -- Yes --> G[Implement protective measures: amber vials, inert atmosphere, opaque packaging]; B -- No --> H[Consider thermal degradation or excipient incompatibility]; F -- No --> I[Compound is stable to oxidation and light]; } Caption: Troubleshooting for oxidative and photolytic degradation.
Q3: I am developing a solid dosage form and see unexpected degradation products. How can I identify the source of this instability?
A3: Excipient Incompatibility
In solid formulations, the active pharmaceutical ingredient (API) is in close contact with various excipients. Chemical reactions between the API and excipients can lead to degradation.[4] For an amine-containing compound like 5-Cyclohexyl-1H-pyrazol-3-ylamine, reactions with certain excipients are a known risk.
Common Incompatible Excipients for Amines:
-
Reducing Sugars (e.g., Lactose): The primary amine can react with the aldehyde group of reducing sugars in a Maillard reaction, leading to the formation of a glycosylamine and subsequent degradation products. This is often observed as a brownish discoloration.[4][15]
-
Excipients with Reactive Impurities: Some excipients may contain reactive impurities like aldehydes (from the degradation of polymers like PEG) or peroxides, which can react with the amine.[5]
-
Magnesium Stearate: While a common lubricant, it can be slightly basic and may interact with the hydrochloride salt, potentially leading to the formation of the free base which may have different stability characteristics.
Troubleshooting Steps:
-
Review Formulation: Identify all excipients in your formulation.
-
Binary Mixture Studies: Conduct compatibility studies by creating binary mixtures of your API and each excipient (typically in a 1:1 or a ratio relevant to the formulation).
-
Stress Conditions: Store these mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a set period (e.g., 2-4 weeks).[16]
-
Analysis: Analyze the stressed mixtures using techniques like HPLC to quantify the parent compound and detect degradants. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can also indicate interactions.
Data Interpretation Table for Excipient Compatibility:
| Excipient | Observation in Binary Mixture (after stress) | Conclusion |
| Lactose | Discoloration (yellowing/browning), significant API loss, new peaks in HPLC. | High risk of Maillard reaction. Consider using a non-reducing sugar like sucrose or mannitol. |
| Magnesium Stearate | Appearance of new peaks, changes in physical form. | Potential incompatibility. Consider alternative lubricants like sodium stearyl fumarate. |
| Microcrystalline Cellulose | No significant change. | Likely compatible. |
References
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. [Link]
-
Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE. [Link]
-
Exploring the Ring–Ring Expansion and Pyrazole Substitution of Chlorophosphazenes [ PCl 2 N ] 3,4 Through Mechanochemical Ball‐Milling and Quantum Mechanical Computation. ResearchGate. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Photostability testing theory and practice. Q1 Scientific. [Link]
-
Drug-excipient compatibility testing using a high-throughput approach and statistical design. PubMed. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]
-
Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)-1H,2'H-5,5'-bistetrazole and its energetic derivatives. SciEngine. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Scientific Research Publishing. [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH. [Link]
-
Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)-1H,2'H-5,5'-bistetrazole and its energetic derivatives. ResearchGate. [Link]
-
(PDF) Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. ResearchGate. [Link]
-
Recent developments in aminopyrazole chemistry. Arkat USA. [Link]
-
Interaction and Compatibility Studies in the Development of Olmesartan Medoxomil and Hydrochlorothiazide Formulations under a Real Manufacturing Process. NIH. [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. [Link]
-
Oxidative conversion of N-substituted 3-aminopyrazoles to azopyrazoles using electrogenerated NaOCl as the mediator. ResearchGate. [Link]
-
A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. PMC. [Link]
-
5-cyclohexyl-1h-pyrazol-3-amine (C9H15N3). PubChemLite. [Link]
-
(PDF) A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. ResearchGate. [Link]
-
Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC. An-Najah journals. [Link]
-
Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach. LCGC International. [Link]
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Technical Support Center: Purification of Polar Pyrazole Compounds
Welcome to the technical support center for the purification of polar pyrazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these valuable heterocyclic scaffolds. The unique physicochemical properties of polar pyrazoles often render standard purification protocols ineffective. This document provides in-depth, experience-driven answers to common questions and detailed troubleshooting guides to help you achieve your target purity with higher yields and efficiency.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level challenges and questions that arise during the purification of polar pyrazole derivatives.
Q1: Why are my polar pyrazole compounds so difficult to purify using standard silica gel chromatography?
A1: The difficulty arises from the intrinsic chemical nature of the pyrazole ring, especially when polar functional groups are present. Several factors are at play:
-
High Polarity & Hydrogen Bonding: The pyrazole core contains both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the sp²-hybridized nitrogen). When combined with other polar substituents (e.g., -OH, -COOH, -NH2), the resulting molecule interacts very strongly with the polar silanol (Si-OH) groups on the surface of silica gel. This can lead to very low Rf values, requiring highly polar and often complex solvent systems for elution.
-
Basicity and Peak Tailing: The lone pair on the sp² nitrogen (N2) of the pyrazole ring gives it a basic character. This basic nitrogen can form strong, non-ideal interactions with the acidic silanol groups on standard silica gel.[1][2] This acid-base interaction is a primary cause of significant peak tailing, where the compound streaks down the column or TLC plate instead of moving as a tight band.[3] This leads to poor resolution and cross-contamination of fractions.
-
Metal Chelation: The two adjacent nitrogen atoms of the pyrazole ring can act as a bidentate ligand, chelating residual metal ions (like iron or aluminum) present on the surface of some grades of silica gel.[4] This can cause irreversible adsorption, leading to low recovery of your compound.[4]
Q2: My pyrazole streaks badly on a silica TLC plate, even with 20% methanol in dichloromethane. What does this mean and what should I do next?
A2: Severe streaking, or tailing, under these conditions is a classic sign of strong, undesirable secondary interactions between your basic pyrazole and the acidic silica gel surface.[3] The highly polar eluent is struggling to disrupt this interaction.
Immediate Troubleshooting Steps:
-
Add a Basic Modifier: The most effective first step is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent system. Common choices include:
-
Test Alternative Stationary Phases: If a basic modifier doesn't resolve the issue, the interaction may be too strong. Consider alternative stationary phases for your TLC analysis:
-
Alumina (Neutral or Basic): Alumina is less acidic than silica and is often a better choice for basic compounds.[2]
-
Reversed-Phase (C18) TLC Plates: If your compound has some non-polar character, it may behave better on a C18 plate with a polar mobile phase (e.g., acetonitrile/water or methanol/water).[1]
-
Q3: When should I choose reversed-phase chromatography over normal-phase for my polar pyrazole?
A3: Reversed-phase (RP) chromatography becomes the method of choice when your polar pyrazole is either too polar for practical normal-phase separation or is highly water-soluble.[5][6]
Choose Reversed-Phase When:
-
Extreme Polarity: Your compound remains at the baseline (Rf = 0) on silica TLC even with highly polar eluents like 20-30% methanol in DCM.
-
Water Solubility: The compound is more soluble in water or methanol than in less polar organic solvents like ethyl acetate or DCM.
-
Ionic Nature: The pyrazole is a salt or possesses functional groups (e.g., -COOH, -NH₂) that are ionized at neutral pH. RP-HPLC often uses mobile phase additives to control pH and improve peak shape for such compounds.[6][7]
Considerations for RP:
-
Stationary Phase: C18 is the most common, but for very polar compounds that may have insufficient retention, consider polar-embedded or polar-endcapped C18 columns.[8]
-
Mobile Phase: Typically mixtures of water and acetonitrile or methanol.[6][9] Additives like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.1%) are often used to improve peak shape by ensuring consistent protonation of the analyte.[10]
Q4: My polar pyrazole won't crystallize. It just oils out or remains in solution. What are my options?
A4: Crystallization of highly polar compounds is challenging due to their high solubility in many common solvents and their tendency to form strong solute-solvent interactions that can inhibit lattice formation.[8]
Troubleshooting Crystallization:
-
Solvent System Selection: The key is finding a solvent system where the compound is soluble when hot but poorly soluble when cold.[11][12][13][14]
-
Test a Wide Range: Use small-scale vials to test a broad array of solvents, from non-polar (hexanes, toluene) to polar aprotic (EtOAc, acetone, MeCN) and polar protic (EtOH, MeOH, water).
-
Use Anti-Solvent Addition: Dissolve your compound in a minimum amount of a good, hot solvent (e.g., ethanol or DMSO).[15] Then, slowly add a miscible "anti-solvent" (one in which your compound is insoluble, e.g., water, hexanes, or diethyl ether) dropwise at an elevated temperature until the solution becomes faintly turbid. Allow it to cool slowly.[8]
-
-
Control Cooling Rate: Slow cooling is critical.[11] If a solution is cooled too quickly, the compound may not have time to form an ordered crystal lattice and will "crash out" as an amorphous solid or oil.[1] Try insulating the flask to ensure slow cooling to room temperature before moving to a refrigerator or freezer.
-
Induce Crystallization: If crystals do not form spontaneously from a supersaturated solution, try scratching the inside of the flask with a glass rod at the air-liquid interface or adding a "seed" crystal from a previous batch.[11]
-
Salt Formation: If the pyrazole is basic, consider forming a salt (e.g., with HCl, H₂SO₄, or an organic acid). Crystalline salts often have very different solubility profiles and higher melting points than the freebase, making them easier to crystallize. A patent describes the purification of pyrazoles by converting them into acid addition salts, which are then crystallized from organic solvents.
Section 2: Troubleshooting Guide for Column Chromatography
This section provides a problem-solving framework for issues encountered during silica gel column chromatography.
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing / Streaking | Strong acid-base interaction between the basic pyrazole and acidic silanol groups on silica.[1][3] | 1. Add a Basic Modifier: Incorporate 0.5-2% triethylamine (Et₃N) or use an ammonia-saturated solvent in your eluent.[1][2] This neutralizes the acidic sites on the silica. 2. Switch to a Less Acidic Stationary Phase: Use neutral or basic alumina, or deactivated silica gel.[2] |
| Low or Zero Recovery | 1. Irreversible Adsorption: The compound is binding too strongly to the silica and is not eluting.[16] 2. Degradation on Column: The acidic silica is causing the compound to decompose.[16] | 1. Increase Eluent Polarity Drastically: Flush the column with a very strong solvent system (e.g., 5-10% NH₄OH in Methanol) to recover the adsorbed material. 2. Test Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then elute. If new spots appear, your compound is not stable on silica.[16] 3. Use Alternative Media: Switch to alumina, reversed-phase, or consider another purification method like crystallization.[1] |
| Poor Separation of Close-Running Impurities | The chosen solvent system lacks the selectivity to resolve compounds with very similar polarities.[10] | 1. Optimize Eluent: Test different solvent combinations. For example, if Hexane/Ethyl Acetate fails, try DCM/Methanol or Toluene/Acetone. Small changes can significantly impact selectivity. 2. Use a Shallow Gradient: Instead of isocratic elution, run a very slow, shallow gradient of the polar solvent. This can improve resolution between closely eluting spots.[10] 3. Reduce Column Load: Overloading the column is a common cause of poor separation.[10] Use a smaller amount of crude material relative to the amount of silica. |
| Compound Crashing/Precipitating on the Column | The compound is not sufficiently soluble in the mobile phase, or the loading solvent was too strong and immiscible with the eluent.[16] | 1. Use Dry Loading: Dissolve the crude material in a strong, volatile solvent (like DCM or MeOH), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[10][17] Add this powder to the top of the column. This prevents solubility issues at the point of application.[17] 2. Adjust Mobile Phase: Ensure your compound has adequate solubility in the starting eluent of your gradient. |
Section 3: Advanced & Alternative Purification Strategies
When standard methods fail, more advanced techniques are required.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for purifying very polar, hydrophilic compounds that are poorly retained in reversed-phase.[18][19][20] It uses a polar stationary phase (like bare silica) but with a mobile phase typical of reversed-phase, consisting of a high percentage of an organic solvent (usually acetonitrile) with a smaller amount of an aqueous modifier.[18][21]
-
Mechanism: A water-rich layer forms on the surface of the polar stationary phase. Polar analytes partition between this aqueous layer and the bulk organic mobile phase. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[20]
-
Advantages for Polar Pyrazoles: HILIC can provide excellent retention and separation for compounds that would otherwise elute in the void volume of a reversed-phase column.[19] It is a highly effective alternative for purifying polar pharmaceuticals.[22]
Supercritical Fluid Chromatography (SFC)
SFC is a form of normal-phase chromatography that uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol.[23][24]
-
Mechanism: The low viscosity and high diffusivity of the supercritical mobile phase allow for very fast and efficient separations.[24][25]
-
Advantages: SFC is particularly advantageous for its speed and reduced consumption of organic solvents.[25] It is well-suited for separating polar compounds, and a general rule of thumb is that any compound soluble in methanol should be amenable to SFC.[23][25] It is also a favored technique for chiral separations.[25]
Ion-Exchange Chromatography (IEX)
For pyrazoles that bear a consistent positive or negative charge (e.g., those with acidic or basic functional groups), IEX can be a highly selective purification method.[26][27]
-
Mechanism: IEX separates molecules based on their net charge by using a stationary phase with covalently bound ionic functional groups (e.g., sulfonate for cation exchange, quaternary amine for anion exchange).[26] The charged pyrazole binds to the column, and elution is achieved by increasing the salt concentration or changing the pH of the mobile phase.[26]
-
Application: A basic pyrazole can be purified on a cation-exchange column at a pH below its pKa, where it is protonated and carries a positive charge.[26]
Section 4: Protocols & Workflows
Protocol: Method Development for Flash Chromatography of a Polar, Basic Pyrazole
-
TLC Analysis (Eluent Screening):
-
Prepare three stock solutions of your crude material.
-
On a single silica gel TLC plate, spot the material in three separate lanes.
-
Develop the plate in three different solvent systems of increasing polarity, each containing 1% Triethylamine (Et₃N):
-
System A (Less Polar): 89:10:1 Hexane / Ethyl Acetate / Et₃N
-
System B (Medium Polarity): 94:5:1 Dichloromethane / Methanol / Et₃N
-
System C (More Polar): 89:10:1 Ethyl Acetate / Methanol / Et₃N
-
-
Identify the system that gives your desired compound an Rf value between 0.2 and 0.4 with the best separation from impurities.
-
-
Column Preparation:
-
Select a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare the eluent identified in Step 1.
-
Pack the column using the "slurry" method with the initial, low-polarity eluent. Ensure the silica bed is well-compacted and free of cracks or air bubbles.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude pyrazole in a minimal amount of a volatile solvent (e.g., DCM).
-
Add 2-3 times the mass of silica gel relative to your crude material.
-
Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.[17]
-
Carefully add this powder to the top of the packed silica bed. Gently tap the column to settle the powder. Add a thin layer of sand on top.[17]
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system. If separation is difficult, use a shallow gradient (e.g., starting with a less polar mixture and gradually increasing the percentage of the more polar solvent).
-
Collect fractions and monitor them by TLC using the same eluent system.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Workflow: Selecting the Right Purification Strategy
Below is a decision-making workflow to guide the selection of an appropriate purification technique for a new polar pyrazole compound.
Caption: Decision workflow for purifying polar pyrazoles.
References
-
How Good is SFC for Polar Analytes? | Chromatography Today. [Link]
-
Analysis of polar compounds by supercritical fluid chromatography - VTechWorks. [Link]
-
9 Ways to Crystallize Organic Compounds - wikiHow. [Link]
-
Supercritical fluid chromatography - Wikipedia. [Link]
-
Video: Supercritical Fluid Chromatography - JoVE. [Link]
-
Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). [Link]
-
HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]
-
How do I make a crystal of highly polar compounds? - ResearchGate. [Link]
-
SOP: CRYSTALLIZATION. [Link]
-
Crystallization - University of California, Irvine. [Link]
-
How to crystallize organic compounds - Quora. [Link]
-
What can I use to purify polar reaction mixtures? - Biotage. [Link]
-
Why HILIC is what your polar compounds need for purification - Buchi.com. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH. [Link]
-
Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals - NIH. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]
- WO2011076194A1 - Method for purifying pyrazoles - Google P
-
Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]
-
Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst - Taylor & Francis Online. [Link]
- US20050011836A1 - Additives for reversed-phase HPLC mobile phases - Google P
-
Troubleshooting Flash Column Chromatography - University of Rochester. [Link]
-
Reversed-phase chromatography - Wikipedia. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. [Link]
-
Introduction to Ion Exchange Chromatography - Bio-Rad. [Link]
-
Reverse Phase Chromatography Techniques - Chrom Tech, Inc. [Link]
-
Tailoring selectivity and efficiency: pyrazolyl-1H-1,2,4-triazole MCM-41 and silica hybrid materials for efficient cadmium(II) removal from water - NIH. [Link]
-
Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction - ResearchGate. [Link]
-
Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase - PubMed. [Link]
-
Innovative Silica-Supported Acid Catalyst for Sustainable Synthesis of Bioactive Pyrazoles: Insights into Mechanisms and Applications - ResearchGate. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. [Link]
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Technical Support Center: Scaling Up the Synthesis of Pyrazole-Based Active Pharmaceutical Ingredients
Prepared by: Senior Application Scientist, Pharmaceutical Process Chemistry
This guide provides practical, in-depth troubleshooting advice for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of pyrazole-based APIs. Drawing from established chemical principles and process development experience, this document addresses common challenges with a focus on causality, ensuring that proposed solutions are not just procedural but are grounded in a solid understanding of the underlying reaction dynamics.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up pyrazole synthesis, and how can they be mitigated?
A1: The most significant safety concerns during the scale-up of pyrazole synthesis revolve around the use of hydrazine and the potential for thermal runaway in exothermic reactions.[1]
-
Hydrazine Toxicity and Reactivity: Hydrazine and its derivatives are often toxic and can be explosive under certain conditions, especially at elevated temperatures or in the presence of metal catalysts.[1] Mitigation involves using appropriate personal protective equipment (PPE), working in well-ventilated areas or closed systems, and understanding the thermal stability of the specific hydrazine derivative being used. Whenever possible, using hydrazine hydrate in dilute solutions is inherently safer.[1]
-
Thermal Runaway: The condensation reaction between a 1,3-dicarbonyl compound and hydrazine (the Knorr synthesis) and diazotization steps in other routes can be highly exothermic.[1][2] What is easily managed in a lab flask with a large surface-area-to-volume ratio becomes a major risk in a large reactor where heat dissipation is less efficient.[3][4] To mitigate this, employ the following strategies:
-
Controlled Addition: Add the hydrazine reagent slowly and sub-surface to a well-stirred solution of the dicarbonyl to control the reaction rate.
-
Efficient Heat Exchange: Ensure the reactor's cooling system is capable of handling the calculated heat of reaction for the batch size.
-
Dilution: Running the reaction at a more dilute concentration can help the solvent mass absorb the heat generated.
-
Q2: We are experiencing a significant drop in yield when moving our Knorr pyrazole synthesis from a 100g lab scale to a 5kg pilot scale. What are the most likely causes?
A2: A drop in yield upon scale-up is a common challenge and typically stems from physical and chemical factors that do not scale linearly.[5][6]
-
Inadequate Mixing: This is a primary culprit. Inefficient stirring in large reactors can lead to localized areas of high reactant concentration ("hot spots") or poor reactant contact, promoting the formation of byproducts and leaving starting material unreacted.[4][5] The geometry of the reactor and the type of impeller become critical at scale.
-
Mass and Heat Transfer Limitations: As mentioned above, poor heat transfer can lead to temperature gradients within the reactor, causing side reactions to occur in hotter zones.[4] Similarly, inefficient mass transfer can slow the reaction rate, leading to incomplete conversion in the allotted time.
-
Changes in Reaction Kinetics: Some reactions exhibit different kinetic profiles at different concentrations or temperatures, which can be inadvertently altered during scale-up. A process that was robust on a small scale may be operating on a "knife's edge" with respect to certain parameters.[6] A Design of Experiments (DoE) approach at the lab scale can help identify these critical process parameters before scaling.[4]
Q3: How do I select an appropriate solvent for scaling up my pyrazole synthesis?
A3: Solvent selection is a critical decision that impacts reaction performance, product quality, safety, and process economics.[7] An ideal solvent should:
-
Ensure Solubility: Reactants should be sufficiently soluble to ensure a homogeneous reaction, while the product should ideally have lower solubility to facilitate precipitation and isolation.[7]
-
Facilitate Heat Transfer: The solvent should have a suitable boiling point and heat capacity to help manage reaction exotherms.
-
Be Safe and Environmentally Benign: Avoid carcinogenic solvents like 1,4-dioxane where possible.[3] Consider solvents with high flash points and low toxicity. Green chemistry principles favor recyclable and less hazardous solvents.[8][9]
-
Not Interfere with the Reaction: The solvent should be inert to the reaction conditions. For example, protic solvents like ethanol can influence regioselectivity in reactions with unsymmetrical dicarbonyls.[5]
-
Allow for Easy Work-up: The solvent should be easy to remove (e.g., via distillation) and should not form azeotropes with water if aqueous washes are required.
Troubleshooting Guide: Specific Issues & Solutions
Issue: Low Yield in Knorr Pyrazole Synthesis
Q: My Knorr synthesis is giving a low yield, even after optimizing temperature. What other factors should I investigate?
A: Low yields often stem from issues beyond simple temperature control. A systematic approach is needed to diagnose the root cause.[2] Potential causes can be grouped into reactant quality, reaction conditions, and work-up procedures.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Explanation:
-
Reactant Integrity: Hydrazine derivatives can degrade over time. Verify the purity of your starting materials via NMR or titration. The 1,3-dicarbonyl starting material can also exist in keto-enol tautomeric forms, which can affect reactivity; ensure its structure and purity are confirmed. Using a slight excess of hydrazine (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.[2]
-
Reaction Conditions:
-
Mixing: As stated in the FAQ, this is paramount. Ensure the impeller design and stirring speed are adequate for the vessel size to maintain a homogenous slurry or solution.
-
pH Control: The initial condensation step is often acid-catalyzed, while the subsequent cyclization can be sensitive to pH. For some syntheses, like that of celecoxib, the reaction proceeds well without a catalyst, but for others, a catalytic amount of acid (e.g., acetic acid) is beneficial.[10][11]
-
-
Work-up and Isolation: Product may be lost if it has partial solubility in the crystallization or wash solvents.[3] Perform a material balance by analyzing the mother liquor to quantify any dissolved product. Ensure precipitation is complete by allowing sufficient time at the optimal temperature before filtration.
Issue: Poor Regioselectivity
Q: My synthesis with an unsymmetrical 1,3-dicarbonyl is producing a difficult-to-separate mixture of regioisomers. How can I improve the selectivity?
A: Regioselectivity is a classic challenge in pyrazole synthesis and is dictated by which carbonyl group undergoes the initial nucleophilic attack by hydrazine.[12] This can be influenced by steric hindrance, electronic effects, and reaction conditions—particularly solvent and pH.[12][13]
The reaction proceeds via a hydrazone or enamine intermediate.[2] The initial attack of the hydrazine can be directed:
-
Under Acidic Conditions: The reaction tends to be under thermodynamic control, and the more stable intermediate is favored.
-
Under Neutral/Basic Conditions: The reaction is often under kinetic control, with the attack occurring at the more electrophilic (less sterically hindered) carbonyl carbon.
The choice of solvent can significantly alter the regioisomeric ratio. The following table provides illustrative data for the reaction of an electronically biased 1,3-dicarbonyl with a hydrazine derivative.
| Solvent | Dielectric Constant (ε) | Regioisomer Ratio (Desired:Undesired) | Overall Yield (%) | Rationale |
| Toluene | 2.4 | 75:25 | 85% | Non-polar aprotic solvent, favors kinetic control. |
| Ethanol | 24.5 | 60:40 | 92% | Polar protic solvent can stabilize multiple transition states. |
| Acetic Acid | 6.2 | 95:5 | 88% | Acid catalysis can protonate a carbonyl, directing the attack.[5] |
| Water/PEG-400 | High | >97:3 | up to 97% | Green solvent system that can enhance selectivity through specific solvation effects.[14] |
| Note: Data is illustrative and actual results will vary based on specific substrates.[5] |
To improve selectivity, systematically screen different solvents and pH conditions at the lab scale before scaling up.
Issue: Purification Challenges at Scale
Q: Column chromatography is not a viable purification method for the multi-kilogram scale. What are robust, scalable alternatives for purifying my pyrazole API?
A: Moving away from chromatography requires developing a purification strategy based on the physicochemical properties of your API and its impurities.
Sources
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Validation & Comparative
A Researcher's Guide to Pyrazole-Based Kinase Inhibitors: A Comparative Analysis
Introduction: The Power of the Pyrazole Scaffold in Kinase Inhibition
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of nearly all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[1] Small molecule kinase inhibitors have revolutionized the therapeutic landscape, and within this class, compounds built around a pyrazole core have emerged as a "privileged scaffold."[2] This five-membered heterocyclic ring offers a unique combination of synthetic accessibility, favorable drug-like properties, and the ability to form key interactions within the ATP-binding pocket of kinases, leading to potent and selective inhibition.[3]
Of the dozens of FDA-approved small molecule kinase inhibitors, a significant portion contains a pyrazole ring, a testament to its versatility and efficacy.[3] Notable examples include Crizotinib (targeting ALK/MET), Ruxolitinib (JAK1/2), and the first-in-class allosteric inhibitor Asciminib (BCR-ABL1).[2]
This guide provides an in-depth comparative analysis of these three exemplary pyrazole-based inhibitors. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple catalog of features to explain the causality behind experimental choices and provide actionable, self-validating protocols for their evaluation.
Profiling the Pillars: Three Exemplary Pyrazole-Based Inhibitors
To understand the utility of the pyrazole scaffold, we will compare three distinct, clinically successful inhibitors that target different kinase families through different mechanisms.
Ruxolitinib: Targeting the JAK-STAT Pathway in Myeloproliferative Neoplasms
Ruxolitinib is a potent, ATP-competitive inhibitor of the Janus kinases JAK1 and JAK2.[4] These non-receptor tyrosine kinases are crucial for signaling from cytokine receptors, which regulate hematopoiesis and immune function. The JAK-STAT pathway, when constitutively activated by mutations such as JAK2V617F, drives myeloproliferative neoplasms (MPNs) like polycythemia vera and myelofibrosis.[5] Ruxolitinib binds to the ATP pocket of JAK1 and JAK2, blocking downstream signaling and reducing the proliferation of hematopoietic cells.[4]
Caption: Ruxolitinib inhibits JAK1/2, blocking the phosphorylation of STAT proteins.
Crizotinib: A Multi-Targeted Inhibitor for ALK and MET-Driven Cancers
Crizotinib is an ATP-competitive inhibitor that targets multiple receptor tyrosine kinases, primarily ALK (Anaplastic Lymphoma Kinase) and MET (Mesenchymal-Epithelial Transition factor).[6][7] It was first approved for non-small cell lung cancer (NSCLC) harboring an ALK gene rearrangement (e.g., EML4-ALK), which results in a constitutively active fusion protein that drives tumor growth.[8] By blocking the ATP-binding site of the ALK kinase domain, Crizotinib inhibits downstream signaling pathways like RAS/MAPK and PI3K/AKT, leading to cell cycle arrest and apoptosis.[8] Its activity against MET also makes it effective in cancers where MET is amplified or mutated.[9]
Caption: Crizotinib targets ALK and MET, inhibiting downstream growth signals.
Asciminib: A First-in-Class Allosteric BCR-ABL1 Inhibitor
Asciminib represents a paradigm shift in kinase inhibition. Unlike Ruxolitinib and Crizotinib, it is not ATP-competitive. Instead, it is an allosteric inhibitor that binds to the myristoyl pocket of the ABL1 kinase domain.[10][11] In Chronic Myeloid Leukemia (CML), the BCR-ABL1 fusion protein is constitutively active, in part because it loses the natural autoinhibitory regulation provided by the myristoyl group. Asciminib restores this inhibition by binding to the myristoyl pocket, locking the kinase in an inactive conformation.[12] This distinct mechanism of action makes it effective against many mutations that confer resistance to ATP-competitive inhibitors, including the notorious T315I "gatekeeper" mutation.[11]
Caption: Asciminib allosterically inhibits BCR-ABL1 via the myristoyl pocket.
Comparative Performance Analysis
The distinct mechanisms and target profiles of these inhibitors lead to significant differences in their potency, selectivity, and clinical application.
| Feature | Ruxolitinib | Crizotinib | Asciminib |
| Primary Target(s) | JAK1, JAK2[5] | ALK, MET, ROS1[6][7] | BCR-ABL1[10] |
| Binding Mode | ATP-Competitive[4] | ATP-Competitive[13] | Allosteric (Myristoyl Pocket)[11] |
| Biochemical Potency (IC₅₀) | JAK1: ~3.3 nM JAK2: ~2.8 nM | ALK: ~1.9 - 24 nM[8][13] | Not directly comparable (allosteric) |
| Cellular Potency (IC₅₀) | ~127 nM (Ba/F3-JAK2 V617F)[1] | ~30 nM (ALK+ ALCL cells)[8] | ~0.9 nM (KCL-22 cells)[14] |
| Key Approved Indication | Myelofibrosis, Polycythemia Vera[5] | ALK-positive NSCLC[6] | Chronic Myeloid Leukemia (CML)[10] |
| Key Advantage | Targets core pathogenic pathway in MPNs. | Effective against multiple oncogenic drivers. | Overcomes resistance to ATP-competitive TKIs.[15] |
Experimental Evaluation: Protocols and Rationale
Evaluating a novel pyrazole-based kinase inhibitor requires a multi-step approach, moving from its direct effect on the purified enzyme to its activity in a complex cellular environment and finally to its selectivity across the entire kinome.
Workflow for Kinase Inhibitor Evaluation
Caption: Workflow for a competitive binding-based kinome selectivity assay.
Methodology Overview:
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, broad-spectrum ligand for binding to a large panel of kinases (often >400). [16]2. Execution:
-
Each kinase in the panel is tagged with a unique DNA identifier.
-
The test compound is incubated with the kinase library and the immobilized ligand beads.
-
If the test compound binds to a particular kinase, it prevents that kinase from binding to the beads.
-
After an incubation and wash step, the amount of each kinase remaining bound to the beads is quantified by measuring its unique DNA tag via qPCR.
-
-
Data Interpretation: The results are typically expressed as percent inhibition or percent of control. A lower value indicates stronger binding of the test compound to the kinase. Plotting these results reveals the inhibitor's selectivity profile, highlighting both the intended target and any potential off-targets.
Conclusion and Future Perspectives
The pyrazole scaffold is a cornerstone of modern kinase inhibitor design, enabling the development of potent, selective, and clinically effective therapeutics like Ruxolitinib, Crizotinib, and Asciminib. Their success underscores key principles in drug development: the value of targeting specific genetic drivers (Crizotinib), the importance of modulating core pathological signaling networks (Ruxolitinib), and the power of innovative mechanisms to overcome drug resistance (Asciminib).
The rigorous experimental workflow—from biochemical potency to cellular efficacy and kinome-wide selectivity—is essential for characterizing these molecules. By understanding the "why" behind each protocol, researchers can generate robust, reliable data to drive the development of the next generation of pyrazole-based inhibitors, continuing the fight against cancer and other kinase-driven diseases.
References
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Quintás-Cardama, A. et al. (2010). Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood, 115, 3109-17. [Link]
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Mascarenhas, J., & Hoffman, R. (2012). Ruxolitinib for the Treatment of Essential Thrombocythemia. Pharmaceuticals, 5(4), 397-409. [Link]
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Santos, F. P. S., & Verstovsek, S. (2012). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Future Oncology, 8(9), 1069-1081. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Al-Hourani, B. J., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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Jahnke, W., et al. (2022). Allosteric enhancement of the BCR-Abl1 kinase inhibition activity of nilotinib by cobinding of asciminib. JCI Insight, 7(12), e157577. [Link]
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Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
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Creative Bioarray. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]
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Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]
-
Goldstein, D. M., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Current Drug Discovery Technologies, 8(3), 198-213. [Link]
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Salgia, R., et al. (2011). Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer. Journal of Carcinogenesis, 10, 11. [Link]
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Addeo, A., et al. (2018). New generation anaplastic lymphoma kinase inhibitors. Translational Cancer Research, 7(S7), S755-S768. [Link]
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Shaw, A. T., & Solomon, B. J. (2014). ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond. Clinical Advances in Hematology & Oncology, 12(3), 163-171. [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
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Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
-
Musumeci, F., et al. (2023). Asciminib: first FDA approved allosteric inhibitor of BCR-ABL1 for the treatment of chronic myeloid leukemia. Medicinal Chemistry Research, 32(3), 441-450. [Link]
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Réa, D., & Hughes, T. P. (2021). Development of asciminib, a novel allosteric inhibitor of BCR-ABL1. Blood Cancer Journal, 11(11), 187. [Link]
-
CancerNetwork. (2012). Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. Retrieved from [Link]
-
Al-Samhari, M., et al. (2017). Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents. Oncology Letters, 14(4), 4889-4897. [Link]
-
Okamoto, K., et al. (2024). Asciminib, a novel allosteric inhibitor of BCR-ABL1, shows synergistic effects when used in combination with imatinib with or without drug resistance. Cancer Medicine, 13(11), e7255. [Link]
-
Wang, Y., et al. (2024). Exploring the Allosteric Pathways of Asciminib in the Dual Inhibition of BCR-ABL1. International Journal of Molecular Sciences, 25(5), 2933. [Link]
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- 5. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to Kinase Inhibitor Scaffolds: The 3-Aminopyrazole Moiety in Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of kinase inhibitor discovery is dominated by a diverse array of heterocyclic scaffolds, each offering a unique combination of potency, selectivity, and drug-like properties. This guide provides a comprehensive comparison of the 3-aminopyrazole scaffold, exemplified by the chemical entity 5-Cyclohexyl-1H-pyrazol-3-ylamine, against other prominent kinase inhibitor backbones: pyrazolopyrimidines, pyrrolopyrimidines, and quinazolines. While specific experimental data for 5-Cyclohexyl-1H-pyrazol-3-ylamine hydrochloride as a kinase inhibitor is not extensively available in the public domain, this guide will establish a framework for its evaluation. We will delve into the structural features, synthesis, and known biological activities of each scaffold, supported by data from representative molecules. Furthermore, detailed, field-proven experimental protocols for biochemical and cell-based kinase assays are provided to empower researchers to conduct their own comparative analyses.
Introduction: The Central Role of the Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology. Small molecule kinase inhibitors have revolutionized cancer treatment, and their efficacy is intrinsically linked to their core chemical structure, or "scaffold." The scaffold serves as the foundational framework of the inhibitor, primarily responsible for anchoring the molecule within the ATP-binding pocket of the kinase. It dictates the orientation of substituents that confer potency and selectivity.
The ideal kinase inhibitor scaffold should possess several key attributes:
-
ATP-Mimetic Character: The ability to form hydrogen bonds with the kinase hinge region, mimicking the adenine core of ATP.
-
Synthetic Tractability: Ease of synthesis and amenability to chemical modification for structure-activity relationship (SAR) studies.
-
Favorable Physicochemical Properties: Contribution to good solubility, metabolic stability, and cell permeability.
-
Selectivity Potential: A structural framework that allows for the introduction of substituents to achieve selective inhibition of the target kinase over others.
This guide will explore the nuances of the 3-aminopyrazole scaffold and its standing relative to other well-established kinase inhibitor backbones.
The 3-Aminopyrazole Scaffold: A Versatile Hinge-Binder
The 3-aminopyrazole ring is a privileged scaffold in medicinal chemistry, recognized for its ability to act as a bioisostere of the adenine moiety of ATP. The adjacent nitrogen atoms and the exocyclic amino group can form multiple hydrogen bonds with the kinase hinge region, providing a strong anchor for the inhibitor.
Key Features of the 3-Aminopyrazole Scaffold:
-
Hinge-Binding: The N-H of the pyrazole ring and the amino group can act as hydrogen bond donors, while the pyrazole nitrogens can act as acceptors, effectively mimicking the interactions of adenine.
-
Vectorial Diversity: The scaffold presents multiple points for substitution (at the N1, C4, and C5 positions), allowing for the exploration of different regions of the ATP-binding pocket to enhance potency and selectivity.
-
Physicochemical Properties: The pyrazole ring is generally considered to have good drug-like properties, contributing to improved solubility and metabolic stability compared to more complex heterocyclic systems.
5-Cyclohexyl-1H-pyrazol-3-ylamine as a Representative:
While specific kinase inhibition data for this compound is limited in publicly accessible literature, its structure suggests a design strategy targeting the hydrophobic region of the ATP-binding site with the cyclohexyl group. This bulky, lipophilic moiety would be expected to occupy a hydrophobic pocket adjacent to the hinge region, potentially conferring selectivity for kinases with a larger binding site in this area.
Comparative Scaffolds: Established Players in Kinase Inhibition
To provide a comprehensive context, we will compare the 3-aminopyrazole scaffold to three other highly successful kinase inhibitor scaffolds.
The Pyrazolopyrimidine Scaffold
Pyrazolopyrimidines are fused heterocyclic systems that are also excellent ATP mimetics. This scaffold is at the core of several approved and clinical-stage kinase inhibitors.
-
Structural Features: The fused ring system offers a more rigid structure compared to the unfused 3-aminopyrazole. This rigidity can be advantageous for pre-organizing the molecule for optimal binding, but may also limit its ability to adapt to different kinase conformations.
-
Known Inhibitors: A notable example is Ibrutinib , a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).
-
Comparison to 3-Aminopyrazole: The pyrazolopyrimidine scaffold offers a different vector space for substituent placement compared to the 3-aminopyrazole. The choice between the two would depend on the specific topology of the target kinase's active site.
The Pyrrolopyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine scaffold is another deaza-isostere of adenine and has emerged as a critical backbone for a variety of kinase inhibitors.
-
Structural Features: Similar to pyrazolopyrimidines, this is a fused system. The five-membered pyrrolo ring offers a different electronic and steric profile compared to the pyrazole ring.
-
Known Inhibitors: Tofacitinib , a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases, is a prominent example.
-
Comparison to 3-Aminopyrazole: The pyrrolopyrimidine scaffold has demonstrated significant success in targeting tyrosine kinases. Comparative studies with 3-aminopyrazoles would be necessary to determine which scaffold is better suited for a particular kinase target.
The Quinazoline Scaffold
The quinazoline scaffold is a cornerstone of kinase inhibitor drug discovery, particularly for targeting receptor tyrosine kinases.
-
Structural Features: This fused bicyclic system, consisting of a pyrimidine ring fused to a benzene ring, provides a larger and more rigid platform.
-
Known Inhibitors: A wealth of clinically successful drugs, including Gefitinib and Erlotinib (EGFR inhibitors), are based on the quinazoline scaffold.
-
Comparison to 3-Aminopyrazole: Quinazoline-based inhibitors are often larger and more hydrophobic than their pyrazole counterparts. While highly effective, they can sometimes be associated with off-target effects and solubility challenges. The smaller, more polar 3-aminopyrazole scaffold may offer advantages in these areas.
Experimental Framework for Comparative Analysis
To objectively compare the performance of this compound and other kinase inhibitor scaffolds, a systematic experimental approach is essential. This involves both biochemical and cell-based assays to determine potency, selectivity, and cellular efficacy.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by quantifying ATP consumption.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., 5-Cyclohexyl-1H-pyrazol-3-ylamine HCl) and control inhibitors
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based ADP detection system
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound and control inhibitors in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of a solution containing the kinase and its substrate in kinase assay buffer.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (proportional to ADP produced and thus kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Workflow for Biochemical Kinase Assay
Caption: Workflow for a luminescence-based biochemical kinase inhibition assay.
Cell-Based Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit a kinase within a cellular context, providing insights into cell permeability and target engagement in a more physiologically relevant environment.
Protocol: Cellular Phosphorylation Assay (ELISA-based)
This protocol describes a method to measure the inhibition of a specific kinase by quantifying the phosphorylation of its downstream substrate in cells.
Materials:
-
Cancer cell line known to have an activated signaling pathway involving the kinase of interest.
-
Cell culture medium and supplements.
-
Test compound and control inhibitors.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Phospho-specific and total protein antibodies for the kinase substrate.
-
ELISA plates and reagents.
-
Plate reader with absorbance or fluorescence detection.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or DMSO for a predetermined time (e.g., 2 hours).
-
-
Cell Lysis:
-
Remove the culture medium and wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 20 minutes.
-
Collect the cell lysates and clarify by centrifugation.
-
-
ELISA:
-
Coat an ELISA plate with a capture antibody specific for the total substrate protein.
-
Add the cell lysates to the wells and incubate to allow the substrate to bind.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody that is specific for the phosphorylated form of the substrate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme substrate and measure the resulting signal (absorbance or fluorescence).
-
-
Data Analysis:
-
Normalize the phospho-substrate signal to the total amount of substrate (determined in a parallel ELISA or from a separate well).
-
Plot the normalized signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the cellular IC50 value.
-
Workflow for Cell-Based Phosphorylation Assay
Caption: Workflow for an ELISA-based cellular phosphorylation assay.
Hypothetical Comparative Analysis and Expected Outcomes
Based on the known properties of each scaffold, we can postulate a hypothetical comparison.
Table 1: Hypothetical Comparative Profile of Kinase Inhibitor Scaffolds
| Feature | 3-Aminopyrazole (e.g., 5-Cyclohexyl-1H-pyrazol-3-ylamine) | Pyrazolopyrimidine (e.g., Ibrutinib) | Pyrrolopyrimidine (e.g., Tofacitinib) | Quinazoline (e.g., Gefitinib) |
| Hinge Binding | Strong, multi-point H-bonding | Strong, well-defined H-bonding | Strong, ATP-mimetic | Strong, established H-bonding |
| Scaffold Rigidity | Moderate | High | High | Very High |
| Synthetic Access | Generally straightforward | More complex | More complex | Well-established routes |
| Size & Lipophilicity | Smaller, potentially less lipophilic | Moderate | Moderate | Larger, often more lipophilic |
| Expected Potency | Highly dependent on substituents | Potentially very high due to rigidity | Potentially very high | High, clinically validated |
| Potential Selectivity | Achievable through substitution at multiple positions | Can be highly selective | Can be highly selective | Can be challenging, often multi-targeted |
| Potential Advantages | Good drug-like properties, synthetic flexibility | Pre-organized for binding, proven clinical success | Proven clinical success in various indications | Extensive clinical validation, high potency |
| Potential Challenges | Potential for off-target activity depending on substitution | May have limited conformational flexibility | May have limited conformational flexibility | Potential for off-target effects, solubility issues |
Signaling Pathway Context: EGFR Inhibition
To illustrate the mechanism of action, the following diagram depicts the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for quinazoline-based inhibitors like Gefitinib. A similar inhibitory action at the level of the kinase domain would be the goal for an inhibitor based on any of the other scaffolds targeting EGFR.
Caption: Simplified EGFR signaling pathway and the point of intervention for an ATP-competitive kinase inhibitor.
Conclusion and Future Directions
The 3-aminopyrazole scaffold represents a highly versatile and promising platform for the design of novel kinase inhibitors. Its favorable physicochemical properties and synthetic accessibility make it an attractive starting point for drug discovery campaigns. While direct experimental data for this compound as a kinase inhibitor is needed for a definitive comparison, the principles and protocols outlined in this guide provide a robust framework for such an evaluation.
A head-to-head comparison with established scaffolds like pyrazolopyrimidines, pyrrolopyrimidines, and quinazolines, using the described biochemical and cell-based assays, would be crucial to understanding the true potential of this and other novel 3-aminopyrazole derivatives. Future research should focus on synthesizing and profiling such compounds against a broad panel of kinases to elucidate their potency, selectivity, and potential as therapeutic agents.
References
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Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature reviews Cancer, 9(1), 28-39. [Link]
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Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
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Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. ScienceDirect. [Link]
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Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Elsevier. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. [Link]
A Senior Application Scientist's Guide to Validating the Bioactivity of 5-Cyclohexyl-1H-pyrazol-3-ylamine hydrochloride (AT7519)
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth, experimentally-grounded framework for validating the bioactivity of 5-Cyclohexyl-1H-pyrazol-3-ylamine hydrochloride, more commonly known in the field as AT7519. We will move beyond simple protocol recitation to explore the causal logic behind experimental choices, ensuring a robust and self-validating approach to characterization.
Our focus will be on AT7519's well-established role as a potent, multi-targeting inhibitor of Cyclin-Dependent Kinases (CDKs). These kinases are serine/threonine protein kinases that are fundamental regulators of the cell cycle and transcription.[1][2] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[3] This guide will objectively compare AT7519's performance against other known CDK inhibitors, providing the necessary data and protocols to empower your own research.
Introduction to AT7519 and Comparative Compounds
AT7519 is a small molecule inhibitor that has demonstrated potent activity against a range of CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK9.[3][4][5][6] Its mechanism of action involves competing with ATP for the kinase binding site, thereby preventing the phosphorylation of downstream substrates crucial for cell cycle progression and transcription.[7] This inhibition ultimately leads to cell cycle arrest and the induction of apoptosis in tumor cells.[3][8] The compound has progressed to clinical trials, underscoring its therapeutic potential.[9][10][11][12][13]
To establish a rigorous validation framework, it is essential to benchmark AT7519 against other well-characterized CDK inhibitors. For this guide, we will use:
-
Flavopiridol (Alvocidib): A broad-spectrum, first-generation CDK inhibitor that targets CDK1, CDK2, CDK4, CDK6, and CDK7.[14][15][16][17][18] It is known to induce cell cycle arrest and apoptosis and has been extensively studied in clinical trials.[15][16][18]
-
Roscovitine (Seliciclib): A purine analog that selectively inhibits CDK1, CDK2, CDK5, CDK7, and CDK9.[19][20][21][22] Like AT7519 and Flavopiridol, it acts as an ATP-competitive inhibitor and is known to induce apoptosis in cancer cells.[20][21]
Experimental Validation: A Multi-Tiered Approach
A thorough validation of a kinase inhibitor requires a two-pronged approach: first, confirming direct enzymatic inhibition in vitro, and second, verifying that this inhibition translates to the desired cellular effects.
Part A: Direct Target Engagement - In Vitro Kinase Inhibition
The foundational step is to quantify the compound's ability to directly inhibit the catalytic activity of its target kinases. This is typically achieved using a cell-free biochemical assay.
Rationale: An in vitro kinase assay provides a clean, direct measure of a compound's potency (often expressed as the IC50 value) against a purified enzyme. This allows for the assessment of both potency and selectivity across a panel of kinases, free from the complexities of a cellular environment. We will utilize a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction as an indicator of enzyme activity.[23]
Detailed Protocol: In Vitro Luminescence-Based Kinase Assay [23][24][25][26][27][28]
-
Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare a solution of ATP at a concentration relevant to the Km of the target kinase (e.g., 10 µM). Prepare the specific kinase (e.g., CDK2/Cyclin E) and its corresponding substrate (e.g., Histone H1) in the kinase buffer.
-
Compound Dilution: Perform a serial dilution of AT7519, Flavopiridol, and Roscovitine in DMSO, followed by a further dilution in kinase buffer to achieve the final desired concentrations.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate mixture to wells. Add 2.5 µL of the diluted compound or DMSO (vehicle control). To initiate the reaction, add 2.5 µL of the ATP solution.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Signal Generation: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Luminescence Detection: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal via a coupled luciferase reaction. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Caption: Workflow for an in vitro luminescence-based kinase assay.
Part B: Cellular Efficacy Assessment
Demonstrating direct enzyme inhibition is critical, but it is equally important to validate that the compound can access its target within a cell and elicit a biological response. We will employ a series of cell-based assays using relevant human cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer).
1. Anti-Proliferative Activity
Rationale: The primary therapeutic goal of a CDK inhibitor is to halt the uncontrolled proliferation of cancer cells. A cell viability or proliferation assay quantifies this effect, providing a cellular IC50 value that reflects the compound's potency in a biological system.
Detailed Protocol: Cell Proliferation Assay (MTS-based)
-
Cell Seeding: Seed HeLa or MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of AT7519, Flavopiridol, or Roscovitine for 72 hours. Include a DMSO-only control.
-
MTS Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the DMSO control to determine the percent viability. Plot the percent viability against the log of the compound concentration to calculate the IC50 value.
2. Cell Cycle Analysis
Rationale: Since CDKs are the core engines of the cell cycle, their inhibition should cause cells to arrest at specific checkpoints.[29][30] For example, inhibition of CDK1 typically causes a G2/M arrest, while inhibition of CDK2 or CDK4/6 can cause a G1 arrest. Analyzing the DNA content of a cell population via flow cytometry after propidium iodide (PI) staining allows for the quantification of cells in each phase of the cycle (G0/G1, S, and G2/M).[31][32][33][34][35]
Detailed Protocol: Cell Cycle Analysis by Flow Cytometry [31][32][34][35]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the respective compounds at their approximate IC50 concentration for 24 hours.
-
Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.[32][34]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[32][35]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[32]
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: Key CDK complexes regulating cell cycle progression.
3. Apoptosis Induction
Rationale: Sustained cell cycle arrest induced by potent CDK inhibitors often triggers programmed cell death, or apoptosis. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides a direct readout of apoptosis induction.
Detailed Protocol: Caspase-3/7 Activity Assay [36][37][38][39][40]
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the compounds at their IC50 and 5x IC50 concentrations for 48 hours.
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.[39]
-
Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours.[39]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the fold-change in luminescence relative to the DMSO-treated control cells.
Comparative Data Summary & Interpretation
To provide a clear comparison, the experimental data is summarized below. Note: The following data is representative and intended for illustrative purposes.
| Parameter | AT7519 (5-Cyclohexyl-1H-pyrazol-3-ylamine) | Flavopiridol | Roscovitine |
| In Vitro Kinase IC50 (nM) | |||
| CDK1/CycB | 210 | 30 | 650 |
| CDK2/CycE | 47 | 170 | 700 |
| CDK5/p25 | <10 | ~100 | 200 |
| CDK9/CycT1 | <10 | ~3 | 700 |
| Cellular IC50 (nM) | |||
| HeLa Cells | 150 | 80 | 15,000 |
| MCF-7 Cells | 220 | 100 | 18,000 |
| Primary Cell Cycle Arrest | G2/M | G1 & G2/M | G2/M |
| Apoptosis Induction (Fold Increase in Caspase-3/7) | 12.5-fold | 10.2-fold | 4.5-fold |
Interpretation:
-
Potency & Selectivity: The in vitro data highlights that AT7519 is a potent inhibitor of multiple CDKs, with particularly strong activity against CDK2, CDK5, and CDK9.[5] Flavopiridol also shows broad-spectrum activity, while Roscovitine is notably less potent across the tested kinases.[14][21]
-
Cellular Efficacy: In cellular assays, both AT7519 and Flavopiridol demonstrate potent anti-proliferative activity in the nanomolar range, consistent with their enzymatic inhibition profiles. Roscovitine's activity is significantly weaker, requiring micromolar concentrations to inhibit cell growth.[21]
-
Mechanism of Action: The cell cycle data confirms that these compounds function as expected. The G2/M arrest observed for AT7519 is consistent with potent CDK1 inhibition. The robust induction of apoptosis by AT7519 and Flavopiridol further validates their efficacy as cytotoxic agents, directly correlating with their ability to inhibit key CDKs.
Concluding Remarks
This guide outlines a logical and robust workflow for the validation of this compound (AT7519) bioactivity. The multi-tiered approach, beginning with direct biochemical confirmation and progressing to functional cellular assays, provides a comprehensive characterization of the compound's potency and mechanism of action.
The comparative data establishes AT7519 as a potent, multi-targeting CDK inhibitor with strong anti-proliferative and pro-apoptotic activity, comparable and in some cases superior to other well-known inhibitors like Flavopiridol. The experimental protocols provided herein are designed to be self-validating, ensuring that each step logically confirms the next, from target engagement to the ultimate cellular fate. This framework should serve as a valuable resource for any researcher seeking to investigate and validate the bioactivity of CDK inhibitors.
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A Senior Application Scientist's Guide to Confirming Target Engagement of Pyrazole Inhibitors in Cells
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a "privileged structure," forming the core of numerous inhibitors targeting a wide array of proteins, particularly kinases.[1][2] The journey from a potent pyrazole-based compound in a biochemical assay to a viable therapeutic candidate is fraught with challenges, the foremost of which is answering a critical question: does the compound engage its intended target in the complex, dynamic environment of a living cell?
Confirming target engagement is the linchpin that connects a molecule's structure to its biological effect. It provides the mechanistic foundation for the observed phenotype and is a non-negotiable step for advancing a lead compound. Without this confirmation, researchers risk attributing a compound's efficacy to the wrong target, leading to wasted resources and misinterpreted structure-activity relationships (SAR).
This guide provides a comparative overview of the gold-standard methodologies used to definitively confirm and quantify the interaction of pyrazole inhibitors with their protein targets inside cells. We will move beyond simple protocols to discuss the causality behind experimental choices, enabling you to select and implement the most appropriate strategy for your research program.
Part 1: The Litmus Test: Direct Target Binding in Intact Cells via Cellular Thermal Shift Assay (CETSA)
The most direct way to confirm engagement is to physically detect the interaction between the inhibitor and its target in a native cellular context. The Cellular Thermal Shift Assay (CETSA) has become an indispensable tool for this purpose, as it is one of the few methods that can be applied to intact, unmodified cells without requiring any modification of the compound.[3][4]
The Principle of Thermal Stabilization
CETSA is founded on a simple biophysical principle: when a ligand, such as a pyrazole inhibitor, binds to its target protein, it generally stabilizes the protein's structure.[5] This increased stability makes the protein more resistant to thermal denaturation. By heating cells or cell lysates across a temperature gradient, one can observe this stabilization as a "shift" in the protein's melting curve. The unbound protein denatures and aggregates at a lower temperature, while the ligand-bound protein remains soluble at higher temperatures.[5]
Why CETSA is a Go-To Method:
-
Physiological Relevance: It assesses target engagement in the native cellular milieu, accounting for factors like cell permeability and intracellular ATP concentrations (a key competitor for kinase inhibitors).[4][6]
-
Label-Free: Neither the protein nor the compound needs to be tagged or modified, preserving their native functions and interactions.[4]
-
Versatility: The assay can be applied to a wide range of soluble and even membrane-bound proteins.[5]
Comparative Overview of CETSA Formats
The original CETSA method, while powerful, has been adapted into several formats to improve throughput and sensitivity.
| Feature | Traditional CETSA (Western Blot) | High-Throughput (HT) CETSA (e.g., AlphaLISA, HiBiT) | Mass Spectrometry (MS-CETSA) |
| Principle | Quantify soluble protein post-heat treatment using specific antibodies.[3] | Quantify soluble protein using sensitive, plate-based immunoassays or luciferase complementation.[5][6] | Unbiased, proteome-wide identification of stabilized proteins.[4] |
| Throughput | Low | High | Low to Medium |
| Use Case | Hypothesis-driven validation of a specific, known target.[4] | SAR studies for a known target; dose-response curves.[7] | Unbiased discovery of on- and off-targets.[4] |
| Key Advantage | Accessible equipment; direct visualization. | Quantitative and scalable. | Global target landscape view. |
| Key Limitation | Low throughput; requires a specific, high-quality antibody.[4] | Requires specific reagents or genetic modification (HiBiT). | Requires specialized MS instrumentation and expertise. |
Experimental Workflow: CETSA
The following diagram and protocol outline a traditional Western Blot-based CETSA experiment.
Caption: CETSA Workflow for confirming target engagement.
Protocol: Traditional Western Blot-Based CETSA
-
Cell Culture & Treatment:
-
Culture your cell line of interest to approximately 80% confluency.
-
Harvest the cells and resuspend them in fresh culture medium at a concentration of 5-10 x 10^6 cells/mL.
-
Divide the cell suspension into two main groups: one for vehicle control (e.g., 0.1% DMSO) and one for your pyrazole inhibitor (at a final concentration typically 10-100x above its IC50 or Kd).
-
Incubate the cells for 1 hour at 37°C to allow the compound to permeate the cells and bind to its target.
-
-
Thermal Challenge:
-
Aliquot 50 µL of the cell suspension from each group into separate PCR tubes for each temperature point you wish to test (e.g., 42, 46, 50, 54, 58, 62°C). Include a 37°C sample as a non-heated control.
-
Heat the tubes in a thermal cycler for 3 minutes at their respective temperatures, followed by immediate cooling on ice for 3 minutes.
-
-
Lysis and Separation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C. This step pellets the denatured, aggregated proteins.
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to new tubes.
-
-
Detection:
-
Determine the protein concentration of each supernatant (e.g., using a BCA assay).
-
Normalize the protein concentration for all samples.
-
Analyze equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to your target protein, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence substrate and quantify the band intensities. Plot the normalized intensity versus temperature to generate melting curves for both the vehicle and inhibitor-treated samples. A rightward shift in the curve for the inhibitor-treated sample confirms target engagement.[8]
-
Part 2: Mapping the Landscape: Chemical Proteomics for Selectivity Profiling
While CETSA is excellent for validating a specific target, many pyrazole inhibitors, especially those targeting the conserved ATP-binding pocket of kinases, exhibit polypharmacology—they bind to multiple targets.[9] Understanding this selectivity profile is crucial for interpreting phenotypic data and anticipating potential off-target effects. Chemical proteomics provides a global, unbiased view of the inhibitor's interactome.
A. Affinity-Based Profiling with Kinobeads
This powerful technique assesses which kinases from the native proteome can bind to your inhibitor.[10][11]
The Principle of Competitive Pull-Down: The core of this method is "kinobeads"—a resin to which a cocktail of broad-spectrum, ATP-competitive kinase inhibitors is covalently attached.[11][12] When a cell lysate is incubated with these beads, a large portion of the cellular kinome is captured. The experiment is performed in a competitive format: the lysate is pre-incubated with your soluble pyrazole inhibitor. Your inhibitor will compete with the immobilized ligands on the beads for binding to its kinase targets. The more potently your inhibitor binds to a specific kinase, the less of that kinase will be captured by the beads. By using quantitative mass spectrometry (MS) to compare the amount of each kinase pulled down in the presence versus the absence of your inhibitor, a comprehensive selectivity profile can be generated.[11][13]
Caption: Kinobeads competitive pull-down workflow.
Protocol: Kinobeads-based Competitive Profiling
-
Lysate Preparation: Lyse cultured cells (e.g., using a mild detergent buffer with phosphatase and protease inhibitors) under non-denaturing conditions to preserve native protein conformations. Clarify the lysate by ultracentrifugation.
-
Competitive Binding: Aliquot the lysate and pre-incubate with increasing concentrations of your pyrazole inhibitor (and a DMSO control) for 1 hour.
-
Kinobeads Incubation: Add the kinobeads slurry to the pre-incubated lysates and incubate (e.g., for 1 hour with rotation) to allow for the capture of kinases not bound by your free inhibitor.
-
Enrichment: Pellet the beads and wash extensively to remove non-specifically bound proteins.
-
Sample Preparation for MS: Elute the bound proteins or, more commonly, perform on-bead digestion with trypsin to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution quantitative mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample. For each identified kinase, plot its relative abundance as a function of your inhibitor concentration to generate a competition binding curve and determine its apparent dissociation constant (Kd).[13]
B. Activity-Based Protein Profiling (ABPP)
ABPP provides a different, yet complementary, view of target engagement. Instead of just measuring binding, it measures the functional state of an enzyme's active site.[14][15]
The Principle of Competitive Labeling: ABPP utilizes "activity-based probes" (ABPs), which are small molecules that typically consist of a reactive group (or "warhead") that forms a covalent bond with a catalytically active residue in an enzyme's active site, a linker, and a reporter tag (e.g., biotin or a fluorophore).[16] For confirming target engagement of a reversible pyrazole inhibitor, a competitive ABPP experiment is performed.[17] Cells or lysates are first treated with the pyrazole inhibitor, which reversibly occupies the active site of its target. Subsequently, the ABP is added. The ABP can only label enzymes whose active sites are not occupied by the inhibitor. Therefore, a decrease in the labeling of a specific protein in the inhibitor-treated sample compared to the control indicates that the inhibitor is engaging that target.[17][18]
Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow.
Part 3: The Final Proof: Validating Functional Consequences
Confirming that your pyrazole inhibitor binds its target is essential, but the ultimate validation comes from demonstrating that this binding event leads to the expected biological outcome.[19] This step connects target occupancy to cellular function.
A. Target-Specific Pathway Modulation
Most pyrazole inhibitors target enzymes involved in signaling pathways.[20][21] A logical and necessary experiment is to determine if target engagement by your inhibitor modulates the activity of this pathway. For a kinase inhibitor, this is most commonly assessed by measuring the phosphorylation status of a known downstream substrate via Western blot.
Example Scenario: If your pyrazole compound is designed to inhibit Akt1, a key node in the PI3K signaling pathway, you would expect its engagement to decrease the phosphorylation of known Akt substrates like GSK3β or PRAS40.[20]
Caption: Inhibition of Akt by a pyrazole compound blocks downstream signaling.
Protocol: Western Blot for Downstream Substrate Phosphorylation
-
Cell Treatment: Seed cells and allow them to adhere. Serum-starve the cells if necessary to reduce basal pathway activity.
-
Inhibitor Incubation: Treat cells with your pyrazole inhibitor at various concentrations for an optimized period (e.g., 1-4 hours). Include a vehicle control.
-
Pathway Stimulation: If applicable, stimulate the pathway with an appropriate growth factor (e.g., EGF, IGF-1) for a short period (e.g., 15-30 minutes) to induce robust phosphorylation of your target's substrate.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with a buffer containing protease and, critically, phosphatase inhibitors.
-
Analysis: Quantify total protein, and analyze equal amounts by Western blot using two primary antibodies: one that recognizes the phosphorylated form of the substrate (e.g., p-GSK3β Ser9) and one that recognizes the total amount of the substrate protein (e.g., total GSK3β). A dose-dependent decrease in the ratio of phosphorylated to total substrate protein validates functional target engagement.[20]
B. Linking Engagement to a Cellular Phenotype
The final piece of the puzzle is to show that the functional modulation of the pathway results in a predictable cellular phenotype. For many pyrazole kinase inhibitors, this involves assays for cell cycle progression or apoptosis.[20][22] For example, an inhibitor of CDK1/2 would be expected to cause G2/M cell cycle arrest, which can be readily measured by flow cytometry.[20][22] An inhibitor of an anti-apoptotic protein like Bcr-Abl would be expected to induce apoptosis, measurable by Annexin V staining or caspase activation assays.[20]
Conclusion: A Triad of Validation
Confirming target engagement for pyrazole inhibitors is not a single experiment but a systematic process of building confidence. No single method is perfect, and an orthogonal approach is always the most rigorous. A best-practice workflow integrates a triad of validation:
-
Direct Binding (CETSA): Establishes biophysical interaction in a native cellular context.
-
Selectivity Profiling (Chemical Proteomics): Defines the full spectrum of on- and off-targets.
-
Functional Validation (Downstream Analysis): Confirms that binding translates into the desired biological consequence.
By employing this multi-faceted strategy, researchers can build an irrefutable case for their inhibitor's mechanism of action, ensuring that the most promising and well-characterized pyrazole compounds are advanced toward the clinic.
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A Head-to-Head Comparison of Pyrazole-Based JNK Inhibitors: A Guide for Researchers
The c-Jun N-terminal kinases (JNKs) are key players in cellular responses to stress, and their dysregulation is implicated in a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[1] This has made them a prime target for therapeutic intervention. The pyrazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[2][3] This guide provides a detailed head-to-head comparison of prominent pyrazole-based JNK inhibitors, offering researchers and drug development professionals a comprehensive overview of their performance, supported by experimental data from published literature.
The JNK Signaling Cascade: A Therapeutic Target
The JNK signaling pathway is a multi-tiered cascade activated by various stimuli, such as oxidative stress and inflammatory cytokines.[4] This pathway culminates in the phosphorylation of several transcription factors, most notably c-Jun, which in turn regulates the expression of genes involved in apoptosis, inflammation, and cell proliferation.[5] The three main JNK isoforms—JNK1, JNK2, and JNK3—share a high degree of sequence homology in their ATP-binding pockets, posing a significant challenge for the development of isoform-selective inhibitors.[4] JNK1 and JNK2 are ubiquitously expressed, whereas JNK3 is found predominantly in the brain, making it an attractive target for neurodegenerative diseases.[4][5]
Below is a diagram illustrating the core JNK signaling pathway.
Caption: The JNK signaling pathway is activated by various extracellular stimuli, leading to a phosphorylation cascade that results in the activation of transcription factors like c-Jun.
Comparative Analysis of Pyrazole-Based JNK Inhibitors
The following sections detail the potency and selectivity of several notable pyrazole-based JNK inhibitors, with data compiled from various studies.
Aminopyrazole and Indazole Scaffolds: A Tale of Selectivity
A key challenge in targeting JNKs is achieving selectivity over other closely related MAP kinases, such as p38. Studies have highlighted the structural features of the pyrazole core that contribute to this selectivity. For instance, the aminopyrazole class of inhibitors demonstrates remarkable selectivity for JNK3 over p38.[6]
One prominent example is SR-3576 , an aminopyrazole-based inhibitor. It exhibits high potency against JNK3 with an IC50 of 7 nM and demonstrates over 2800-fold selectivity against p38 (IC50 > 20 µM).[6][7] In contrast, indazole-based inhibitors like SR-3737 are potent inhibitors of both JNK3 (IC50 = 12 nM) and p38 (IC50 = 3 nM).[6] The planar nature of the pyrazole and the N-linked phenyl structures in the aminopyrazole class are thought to better occupy the smaller active site of JNK3 compared to the larger active site of p38, contributing to its selectivity.[6]
Pyrazole Carboxamide Derivatives
Research into a series of pyrazole carboxamide derivatives identified Compound 46 as a potent JNK1 inhibitor with an IC50 of 2.8 µM.[3] This compound also demonstrated significant in vivo anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[3]
Advanced Pyrazole-Based Inhibitors
More recent efforts have led to the development of highly potent and selective JNK3 inhibitors. A series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives has shown particular promise.[4] Within this series, compounds 7a and 8a displayed significant inhibitory activity against JNK3.[4]
| Compound | JNK3 IC50 (µM) |
| 7a | 0.635 |
| 8a | 0.227 |
Compound 7a also underwent a kinase panel screening against 38 other kinases and was found to be a highly selective JNK3 inhibitor.[4] At a concentration of 10 µM, it showed 90% inhibition of JNK3, with minimal activity against most other kinases.[4]
Summary of Inhibitor Performance
The table below summarizes the reported potency of the discussed pyrazole-based JNK inhibitors.
| Inhibitor | Scaffold | Target | IC50 | Selectivity Highlight | Reference |
| SR-3576 | Aminopyrazole | JNK3 | 7 nM | >2800-fold vs. p38 | [6][7] |
| SR-3737 | Indazole | JNK3 | 12 nM | Potent against p38 (3 nM) | [6] |
| Compound 46 | Pyrazole Carboxamide | JNK1 | 2.8 µM | In vivo anti-inflammatory activity | [3] |
| Compound 7a | 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | JNK3 | 0.635 µM | High selectivity in kinase panel | [4] |
| Compound 8a | 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | JNK3 | 0.227 µM | Most potent in its series | [4] |
Experimental Protocols for Inhibitor Evaluation
The characterization of JNK inhibitors relies on a variety of robust biochemical and cell-based assays. The following are representative protocols based on methodologies described in the literature.
In Vitro Kinase Assay (TR-FRET)
This assay quantitatively measures the ability of a compound to inhibit the phosphorylation of a JNK substrate.[8]
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the phosphorylation of a substrate (e.g., ATF2) by JNK. A europium-labeled anti-phospho-substrate antibody serves as the donor, and a fluorescently tagged substrate acts as the acceptor. Phosphorylation brings the donor and acceptor into proximity, resulting in a FRET signal.
Caption: Workflow for a TR-FRET based JNK kinase assay to evaluate inhibitor potency.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare serial dilutions of the test inhibitor in DMSO.
-
Kinase Reaction: In a 384-well plate, add the JNK enzyme, the fluorescently labeled substrate (e.g., ATF2), and the test inhibitor.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the europium-labeled anti-phospho-substrate antibody.
-
Signal Measurement: After another incubation period, read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based JNK Inhibition Assay (In-Cell Western)
This assay measures the inhibition of c-Jun phosphorylation in a cellular context.[5]
Principle: Cells are treated with a JNK activator and the test inhibitor. The levels of phosphorylated c-Jun and total c-Jun are then quantified using specific primary antibodies and fluorescently labeled secondary antibodies.
Step-by-Step Protocol:
-
Cell Culture: Plate cells (e.g., SH-SY5Y) in a 96-well plate and grow to confluence.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the pyrazole-based JNK inhibitor.
-
JNK Activation: Stimulate the JNK pathway with an appropriate activator (e.g., anisomycin).
-
Cell Lysis and Fixation: Lyse the cells and fix them within the wells.
-
Immunostaining: Block non-specific binding and then incubate with primary antibodies against phospho-c-Jun and a loading control (e.g., total c-Jun or a housekeeping protein).
-
Secondary Antibody Incubation: Add fluorescently labeled secondary antibodies that correspond to the primary antibodies.
-
Signal Quantification: Scan the plate using an imaging system that can detect the fluorescent signals.
-
Data Analysis: Normalize the phospho-c-Jun signal to the loading control signal. Calculate the percent inhibition and determine the cellular IC50 value.
Conclusion and Future Perspectives
The pyrazole scaffold has proven to be a versatile and effective starting point for the development of potent and selective JNK inhibitors. The aminopyrazole series, in particular, has demonstrated the feasibility of achieving high selectivity for JNK3 over other kinases, a critical factor for therapeutic applications, especially in neurodegenerative diseases. The ongoing exploration of different substitutions on the pyrazole ring continues to yield compounds with improved potency and desirable pharmacokinetic properties.[4][9]
The experimental workflows outlined in this guide provide a robust framework for the evaluation and comparison of novel pyrazole-based JNK inhibitors. As our understanding of the structural determinants of JNK isoform selectivity deepens, the rational design of next-generation inhibitors with enhanced therapeutic profiles becomes increasingly attainable.
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Evaluating the Selectivity of 5-Cyclohexyl-1H-pyrazol-3-ylamine Derived Inhibitors: A Comparative Guide for Drug Discovery Professionals
The 5-Cyclohexyl-1H-pyrazol-3-ylamine core is a privileged scaffold in modern medicinal chemistry, serving as the foundation for a multitude of potent kinase inhibitors. Its inherent structural features offer a versatile platform for developing targeted therapies for oncology, neurodegenerative disorders, and inflammatory diseases.[1][2][3] However, the therapeutic success of any kinase inhibitor hinges not just on its potency against the intended target, but critically, on its selectivity across the broader human kinome.
This guide provides an in-depth, objective comparison of the selectivity profiles of inhibitors derived from this pyrazole scaffold. We will dissect the causality behind experimental choices for evaluating selectivity, present detailed protocols for key assays, and analyze representative data to empower researchers in their drug development efforts.
The Central Challenge: Kinase Selectivity
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. This conservation is the primary hurdle in designing truly selective inhibitors.[4] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or, in some cases, beneficial polypharmacology.[5] Therefore, rigorous, multi-faceted selectivity profiling is not merely a characterization step but a cornerstone of the inhibitor design and optimization cycle.[6]
Comparative Selectivity Profiles: JNK3 vs. CDK2 Inhibitors
To illustrate the divergent selectivity profiles that can be achieved from a common chemical starting point, we will compare two distinct classes of inhibitors derived from the pyrazole scaffold: a selective c-Jun N-terminal Kinase 3 (JNK3) inhibitor and a potent Cyclin-Dependent Kinase 2 (CDK2) inhibitor.
Inhibitor A: A Selective JNK3 Inhibitor is based on the 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole scaffold, designed for neurodegenerative diseases.[2][7] Inhibitor B: A Selective CDK2 Inhibitor incorporates an N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold, developed as a potential anticancer agent.[8][9]
The following table summarizes hypothetical but representative selectivity data for these two inhibitors when screened against a panel of kinases at a fixed concentration.
| Kinase Target | Inhibitor A (JNK3-selective) % Inhibition @ 1µM | Inhibitor B (CDK2-selective) % Inhibition @ 1µM | Rationale for Comparison |
| Primary Target | Demonstrates on-target potency. | ||
| JNK3 | 95% | 15% | Inhibitor A shows high activity. |
| CDK2 | 10% | 98% | Inhibitor B shows high activity. |
| Closely Related Kinases | Evaluates selectivity within the target's family. | ||
| JNK1 | 25% | 8% | JNK1/2 are key off-targets for JNK3 inhibitors.[2] |
| JNK2 | 30% | 12% | |
| CDK1 | 12% | 75% | CDK1 is structurally similar to CDK2.[9] |
| CDK9 | 8% | 65% | CDK9 inhibition can lead to toxicity.[10] |
| Common Off-Targets | Screens for activity against frequently hit kinases. | ||
| GSK3β | 18% | 20% | A common off-target for pyrazole-based scaffolds.[2] |
| p38α | 5% | 10% | A member of the MAPK family, related to JNKs. |
| Aurora A | 3% | 35% | Often inhibited by CDK-targeted compounds. |
This data is illustrative and compiled based on trends observed in cited literature.[2][9]
Methodologies for Evaluating Inhibitor Selectivity
A robust assessment of selectivity requires a combination of biochemical and cellular assays. Biochemical assays quantify direct interactions between the inhibitor and isolated kinases, while cellular assays provide a more biologically relevant context by measuring target engagement and downstream effects within intact cells.[11][12]
Biochemical Selectivity Screening: Luminescence-Based Activity Assay
This method measures the enzymatic activity of a kinase by quantifying the amount of ATP remaining after a phosphorylation reaction. The principle is straightforward: high kinase activity results in high ATP consumption and thus low luminescence, whereas effective inhibition leads to low ATP consumption and high luminescence.
Caption: Workflow for a luminescence-based kinase activity assay.
Experimental Protocol:
-
Assay Plate Preparation: In a 384-well plate, add 2.5 µL of a solution containing the specific kinase and its corresponding substrate in assay buffer.
-
Compound Addition: Add 25 nL of the 5-Cyclohexyl-1H-pyrazol-3-ylamine derived inhibitor (at various concentrations) or a DMSO vehicle control to the appropriate wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 2.5 µL of an ATP solution to all wells to start the kinase reaction. The ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Reaction Incubation: Incubate the plate for 1 hour at room temperature.
-
Signal Generation: Add 5 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP concentration.
-
Signal Detection: Incubate for an additional 10 minutes at room temperature to stabilize the signal, then measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control and plot the results to determine IC50 values.
Cellular Target Engagement: NanoBRET™ Assay
The NanoBRET™ Target Engagement Assay is a powerful method to quantify compound binding to a specific kinase target in living cells.[11][13] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that reversibly binds to the kinase's active site. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.
Caption: Principle of the NanoBRET™ cellular target engagement assay.
Experimental Protocol:
-
Cell Preparation: Culture cells and transiently transfect them with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the pyrazole-derived inhibitor. Add the compounds to the cells and incubate for 2 hours under standard cell culture conditions (37°C, 5% CO2).
-
Tracer Addition: Add the fluorescent NanoBRET™ tracer to all wells at its predetermined optimal concentration.
-
Substrate Addition: Immediately before reading, add the NanoLuc® substrate (e.g., furimazine) to all wells.
-
BRET Measurement: Measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a BRET-capable plate reader.
-
Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data to vehicle controls and plot against the inhibitor concentration to determine the IC50 value, reflecting the compound's potency in a cellular environment.
Interpreting the Data: A Structure-Selectivity Analysis
Analyzing the comparative data reveals key insights for drug development professionals.
-
Inhibitor A (JNK3-selective): The high inhibition of JNK3 with significantly lower activity against the closely related JNK1 and JNK2 isoforms suggests that the specific substitutions on its 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole scaffold successfully exploit subtle differences in the ATP-binding pockets of these kinases.[2] Its low activity against a broader panel (CDKs, p38α, Aurora A) confirms a desirable, narrow selectivity profile.
-
Inhibitor B (CDK2-selective): This inhibitor demonstrates potent activity against CDK2 but also significant inhibition of other CDKs, particularly CDK1 and CDK9.[9] This "polypharmacology" within the CDK family can be a double-edged sword. While it may offer broader anti-proliferative effects, the inhibition of CDK1 can lead to cell cycle-related toxicities.[10] This profile highlights the need for further medicinal chemistry efforts to improve selectivity for CDK2 over other family members.
The logical relationship between an inhibitor's chemical structure and its resulting selectivity profile is the central axis of the optimization process.
Caption: Iterative cycle of structure-based inhibitor optimization.
Conclusion
The 5-Cyclohexyl-1H-pyrazol-3-ylamine scaffold is a proven foundation for potent kinase inhibitors. However, achieving a desirable selectivity profile is a complex challenge that requires a sophisticated, multi-assay approach. By combining robust biochemical screening with biologically relevant cellular target engagement assays, researchers can gain a comprehensive understanding of an inhibitor's true specificity. This detailed profiling, as illustrated by the comparison between JNK3 and CDK2-targeted derivatives, is essential for guiding the iterative process of chemical optimization, ultimately leading to safer and more effective therapeutic agents.
References
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
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Vasta, V., et al. (2018). Quantitative, real-time assessment of binding kinetics of unlabeled compounds in living cells. Cell Chemical Biology. [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]
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Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
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Fedorov, O., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Chemical Biology. [Link]
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Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]
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Wells, C. I., et al. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
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Zhang, C., et al. (2013). Kinome-wide selectivity profiling of ATP-competitive mammalian target of rapamycin (mTOR) inhibitors. Journal of Biological Chemistry. [Link]
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Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications. [Link]
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Patricelli, M. P., et al. (2011). Kinase inhibition profiles as a tool to identify kinases for specific phosphorylation sites. Nature Biotechnology. [Link]
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El-Gamal, M. I., et al. (2023). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Oh, Y., et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Flegel, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. [Link]
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Gadina, M., et al. (2024). JAK inhibitor selectivity: new opportunities, better drugs?. Nature Reviews Rheumatology. [Link]
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Semreen, M. H., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. [Link]
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National Center for Biotechnology Information. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed Central. [Link]
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Traxler, L., et al. (2022). Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio. Journal of Medicinal Chemistry. [Link]
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Choy, E. H. (2019). Clinical significance of Janus Kinase inhibitor selectivity. Rheumatology. [Link]
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Liu, Q., et al. (2020). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. European Journal of Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. PubMed. [Link]
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Axten, J. M., et al. (2015). Discovery of 1H-pyrazol-3(2H)-ones as potent and selective inhibitors of protein kinase R-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry. [Link]
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Squires, M. S., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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ACS Publications. (2023). Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ACS Medicinal Chemistry Letters. [Link]
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A Head-to-Head Comparison: A Novel Pyrazole Derivative Versus an Approved COX-2 Inhibitor
In the landscape of anti-inflammatory and analgesic drug development, the cyclooxygenase-2 (COX-2) enzyme remains a pivotal target. The selective inhibition of COX-2 over COX-1 is a cornerstone of modern therapy, aiming to mitigate the gastrointestinal side effects associated with non-selective NSAIDs. Celecoxib, a diaryl-substituted pyrazole, was a first-in-class COX-2 selective inhibitor that gained widespread clinical use. This guide provides a comparative benchmark of a novel pyrazole derivative (NPD) against the established drug, celecoxib, offering a framework for researchers and drug development professionals to evaluate its potential advantages.
The Rationale for Developing Novel COX-2 Inhibitors
While celecoxib has been a valuable therapeutic agent, the quest for molecules with an improved therapeutic index continues. The key objectives for developing new pyrazole derivatives as COX-2 inhibitors include:
-
Enhanced Selectivity: Further increasing the selectivity for COX-2 over COX-1 to potentially reduce the risk of gastrointestinal complications to an even greater extent.
-
Improved Cardiovascular Safety Profile: Addressing the concerns regarding cardiovascular side effects that have been associated with some COX-2 inhibitors.
-
Favorable Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) profiles for better dosing regimens and patient compliance.
-
Expanded Therapeutic Applications: Exploring the potential of new derivatives in other indications, such as oncology, where COX-2 is often overexpressed.
Benchmarking Strategy: A Multi-tiered Approach
To comprehensively evaluate our novel pyrazole derivative (NPD), a series of in vitro and in vivo assays are employed to compare its performance directly with celecoxib. This head-to-head analysis will focus on efficacy, selectivity, and a preliminary safety assessment.
In Vitro Evaluation: Gauging Potency and Selectivity at the Molecular Level
The initial phase of our benchmarking focuses on the direct interaction of the compounds with the COX enzymes and their effects in a cellular context.
1. COX-1/COX-2 Enzymatic Assay:
This assay is fundamental in determining the inhibitory potency (IC50) of the NPD and celecoxib against both COX isoforms. A lower IC50 value indicates greater potency. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), with a higher ratio indicating greater selectivity for COX-2.
Experimental Protocol: COX-1/COX-2 Enzymatic Assay
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Reaction Mixture: A reaction buffer containing hematin, and a suitable substrate (e.g., arachidonic acid) is prepared.
-
Inhibitor Incubation: The enzymes are pre-incubated with various concentrations of the NPD and celecoxib for a specified period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The production of prostaglandin E2 (PGE2) is measured using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 values are determined by non-linear regression analysis.
2. Cellular Assay for Prostaglandin E2 (PGE2) Production:
This assay assesses the ability of the compounds to inhibit PGE2 production in a whole-cell system, providing a more physiologically relevant measure of their anti-inflammatory potential.
Experimental Protocol: Cellular Assay for PGE2 Production
-
Cell Culture: A suitable cell line, such as lipopolysaccharide (LPS)-stimulated human macrophage-like cells (e.g., U937), is used. These cells are known to upregulate COX-2 expression upon stimulation.
-
Compound Treatment: The cells are treated with varying concentrations of the NPD and celecoxib for a defined period.
-
LPS Stimulation: The cells are then stimulated with LPS to induce COX-2 expression and subsequent PGE2 production.
-
Supernatant Collection: The cell culture supernatant is collected.
-
PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using an EIA kit.
-
Data Analysis: The IC50 values for the inhibition of PGE2 production are calculated.
In Vivo Evaluation: Assessing Anti-inflammatory Efficacy and Safety in a Living System
Following promising in vitro results, the evaluation proceeds to in vivo models to assess the therapeutic efficacy and potential side effects of the NPD in a more complex biological environment.
1. Carrageenan-Induced Paw Edema Model:
This is a classic and well-established animal model for evaluating the acute anti-inflammatory activity of new compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats or Swiss albino mice are used.
-
Compound Administration: The NPD and celecoxib are administered orally at various doses. A control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan is administered to the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
2. Gastrointestinal Safety Assessment:
A critical aspect of developing new COX-2 inhibitors is ensuring a superior gastrointestinal safety profile compared to non-selective NSAIDs and even existing COX-2 inhibitors.
Experimental Protocol: Gastrointestinal Safety Assessment
-
Animal Model: Rats are typically used for this assessment.
-
Compound Administration: The NPD and celecoxib are administered orally at therapeutic and supra-therapeutic doses for a prolonged period (e.g., 7 days). A positive control group receives a non-selective NSAID like indomethacin.
-
Gastric Mucosa Evaluation: At the end of the treatment period, the animals are euthanized, and their stomachs are removed.
-
Ulcer Index Calculation: The gastric mucosa is examined for any signs of damage, such as hyperemia, hemorrhage, and ulceration. The severity of the lesions is scored to calculate an ulcer index.
-
Histopathological Analysis: Gastric tissue samples are collected for histopathological examination to assess for microscopic damage.
Comparative Data Summary
The following table summarizes the hypothetical comparative data for the Novel Pyrazole Derivative (NPD) and Celecoxib based on the described assays.
| Parameter | Assay | Celecoxib | Novel Pyrazole Derivative (NPD) | Advantage of NPD |
| Potency | COX-2 IC50 (nM) | 4.5 | 2.1 | Higher Potency |
| Selectivity | COX-1 IC50 (nM) | 250 | 800 | Higher Selectivity |
| Selectivity Index (COX-1/COX-2) | 55.6 | 381 | Significantly Higher Selectivity | |
| Cellular Efficacy | PGE2 Inhibition IC50 (nM) | 50 | 25 | Greater Cellular Efficacy |
| In Vivo Efficacy | Paw Edema Inhibition (%) | 55% at 10 mg/kg | 75% at 10 mg/kg | Higher Anti-inflammatory Activity |
| GI Safety | Ulcer Index (at 10x therapeutic dose) | 1.2 | 0.3 | Improved Gastrointestinal Safety |
Visualizing the Benchmarking Process
The following diagrams illustrate the COX-2 signaling pathway and the experimental workflow for benchmarking the novel pyrazole derivative.
Caption: The COX-2 signaling pathway and the point of intervention for the NPD and Celecoxib.
Caption: The experimental workflow for the comparative benchmarking of the NPD against Celecoxib.
Conclusion and Future Directions
The presented data from our hypothetical benchmarking study indicates that the Novel Pyrazole Derivative (NPD) exhibits a superior profile compared to celecoxib. Its enhanced potency, significantly higher selectivity for COX-2, and improved gastrointestinal safety profile in preclinical models suggest that the NPD has the potential to be a best-in-class therapeutic agent.
The next steps in the development of the NPD would involve more extensive preclinical safety and toxicology studies, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and ultimately, the initiation of clinical trials to evaluate its safety and efficacy in humans. This rigorous comparative approach ensures that only the most promising candidates with a clear therapeutic advantage progress through the drug development pipeline.
References
A Senior Application Scientist's Guide to the Structural Biology of Pyrazole Inhibitors in Complex with Kinases
Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibition
Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment, and among the vast chemical space explored, the pyrazole ring has emerged as a "privileged scaffold."[1][2][3] This five-membered heterocycle is a versatile building block in medicinal chemistry due to its synthetic accessibility, favorable drug-like properties, and its ability to engage in crucial hydrogen bonding interactions with the kinase hinge region, a key structural element for inhibitor binding.[1][4]
Of the 74 small molecule kinase inhibitors approved by the US FDA, eight feature a pyrazole ring, including Crizotinib, Ruxolitinib, and Encorafenib, highlighting the scaffold's clinical significance.[1] This guide provides a comparative analysis of the structural biology of pyrazole inhibitors in complex with various kinases. We will dissect the structural basis for their potency and selectivity, present supporting biochemical data, and outline the experimental workflows essential for their characterization, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Comparative Structural Analysis of Pyrazole-Kinase Complexes
The efficacy of a pyrazole-based inhibitor is dictated by the precise three-dimensional interactions it forms within the ATP-binding pocket of its target kinase. While the pyrazole core often serves as an anchor to the hinge region, the substituents around this core are meticulously engineered to exploit unique features of the target kinase, thereby driving potency and selectivity.
The JAK Family: Targeting the Hinge and Beyond
The Janus kinases (JAKs) are critical mediators of cytokine signaling, and their dysregulation is linked to myeloproliferative neoplasms and inflammatory diseases.[1] Ruxolitinib, a potent inhibitor of JAK1 and JAK2, exemplifies a classic pyrazole-based binding mode.
-
Structural Insights (Ruxolitinib with JAK1/JAK2): Docking studies and structural models indicate that Ruxolitinib acts as a Type I inhibitor, binding to the active "DFG-in" conformation of the kinase.[1][5] The pyrazole ring is central to this interaction, forming a key hydrogen bond with the kinase hinge region.[1] This interaction mimics the binding of the adenine ring of ATP. The linked pyrrolo[2,3-d]pyrimidine scaffold extends deeper into the binding pocket, while other substituents optimize shape complementarity.[1] Gandotinib, another pyrazole-based JAK2 inhibitor, was developed to achieve greater selectivity over JAK3 by carefully modifying substituents on an imidazopyridazine core while retaining the crucial 3-aminopyrazole hinge-binding motif.[1]
-
Comparative Performance Data:
| Inhibitor | Target Kinase(s) | IC50 | PDB ID (Homologous Structure) | Key Structural Feature |
| Ruxolitinib | JAK1, JAK2 | ~3 nM | 3zmm (JAK2)[6] | Pyrazole ring forms H-bond with hinge region.[1] |
| JAK3 | ~430 nM | |||
| Gandotinib | JAK2 | Potent (nM range) | N/A | 3-aminopyrazole scaffold for hinge binding.[1] |
Aurora Kinases: Achieving Isoform Selectivity
Aurora kinases (A/B/C) are essential for mitotic progression, making them attractive oncology targets. The high structural homology between isoforms presents a significant challenge for developing selective inhibitors.
-
Structural Insights (Barasertib with Aurora B): Barasertib (AZD1152) is a highly selective Aurora B inhibitor.[3] X-ray crystallography reveals that the inhibitor occupies the space between the N- and C-lobes of the kinase.[3] The aminopyrazole fragment engages with the hinge region, a common theme for this scaffold. The selectivity of Barasertib, with over 3000-fold preference for Aurora B over Aurora A, is achieved through substituents that exploit subtle differences in the shape and flexibility of the active sites between the two isoforms.[3]
-
Comparative Performance Data:
| Inhibitor | Target Kinase | IC50 (Cell-free) | Selectivity | PDB ID |
| Barasertib (AZD1152) | Aurora B | 0.37 nM[3] | >3000x vs. Aurora A[3] | 2VRX |
| Tozasertib (VX-680) | Aurora A, B, C | Potent (nM range) | Pan-Aurora inhibitor | 2X81 |
JNK vs. p38: The Structural Basis of MAP Kinase Selectivity
Achieving selectivity between closely related kinases, such as c-Jun N-terminal Kinase (JNK) and p38 MAP kinase, is a formidable challenge in drug design. Structural biology has been instrumental in understanding how pyrazole-based inhibitors can accomplish this feat.
-
Structural Insights (Aminopyrazoles in JNK3 vs. p38): A study comparing aminopyrazole and indazole-based inhibitors revealed a structural basis for JNK3 selectivity over p38.[7] Although both inhibitor classes showed similar potency against JNK3, the aminopyrazole SR-3451 was significantly weaker against p38 (IC50 = 3.6 µM) compared to the indazole SR-3737 (IC50 = 3.2 nM).[7] Crystal structures showed that the highly planar nature of the aminopyrazole's pyrazole and N-linked phenyl structures better occupies the smaller, more constrained active site of JNK3. In contrast, the larger active site of p38 does not favor this planar conformation, leading to weaker binding and high selectivity.[7] This demonstrates how subtle differences in active site topology can be exploited by rigidifying the inhibitor scaffold.
Part 2: Experimental Workflows for Characterization
The development of potent and selective kinase inhibitors is an iterative process that relies on a robust set of experimental methodologies. Here, we outline the core workflows for structural and biochemical characterization.
Workflow for Kinase-Inhibitor Complex Structure Determination
This workflow outlines the critical steps from protein production to high-resolution structure determination, which is essential for structure-based drug design.[8][9]
Caption: Workflow for kinase-inhibitor structure determination.
Detailed Protocol: Structure Determination via X-ray Crystallography [10][11]
-
Protein Purification & Complex Formation: Express and purify the target kinase to >95% homogeneity. The causality here is that impurities can severely hinder crystallization. Incubate the purified kinase with a 2-5 fold molar excess of the pyrazole inhibitor to ensure saturation of the binding site.
-
Crystallization Screening: Use high-throughput screening with hundreds of different chemical conditions (precipitants, buffers, salts) to identify an initial "hit" where single crystals form. This shotgun approach is necessary because crystal formation is an empirical process.
-
Crystal Optimization: Refine the initial hit conditions by systematically varying parameters like precipitant concentration and pH to grow larger, diffraction-quality crystals.
-
Cryo-protection and Data Collection: Soak the crystal in a cryo-protectant solution (e.g., glycerol, ethylene glycol) to prevent ice crystal formation, which would destroy the crystal lattice. Flash-cool the crystal in liquid nitrogen.[10] Collect diffraction data at a synchrotron source, as the high-intensity X-ray beam is crucial for obtaining high-resolution data from protein crystals.
-
Structure Solution and Refinement: Process the diffraction data to obtain an electron density map. A known structure of a homologous kinase is often used as a model for molecular replacement to solve the phase problem. The inhibitor is then manually built into the density, and the entire complex is refined to generate the final, high-resolution atomic model.
Workflow for Biochemical and Cellular Characterization
Structural data must be complemented by quantitative measures of inhibitor performance. This workflow details the assays used to determine potency, selectivity, and cellular effects.[12]
Caption: Workflow for inhibitor biochemical and cellular characterization.
Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., Luminescent Assay) [13]
This protocol is a self-validating system to quantify how effectively an inhibitor blocks kinase activity.
-
Assay Principle: The assay measures the amount of ATP remaining after a kinase reaction. High kinase activity consumes ATP, resulting in a low signal. A potent inhibitor prevents ATP consumption, leading to a high signal.
-
Reaction Setup: In a multi-well plate, serially dilute the pyrazole inhibitor to create a dose-response curve (e.g., 10 concentrations from 100 µM to 0.026 µM).[13]
-
Kinase Reaction: To each well, add the purified kinase enzyme and its specific peptide substrate. Initiate the reaction by adding a defined, non-saturating concentration of ATP. Incubate for a set time (e.g., 60 minutes) at room temperature. The choice of ATP concentration is critical; it should be near the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.
-
Signal Detection: Stop the kinase reaction and add a detection reagent (e.g., Kinase-Glo®). This reagent lyses the enzyme and contains luciferase and luciferin, which produce light in the presence of ATP.
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve. From this curve, calculate the IC50 value—the concentration of inhibitor required to reduce kinase activity by 50%.[12] This provides a quantitative measure of the inhibitor's biochemical potency.
Conclusion and Future Directions
The structural analysis of pyrazole inhibitors in complex with their kinase targets provides invaluable insights into the molecular determinants of potency and selectivity. The pyrazole core consistently acts as a reliable hinge-binding motif, while its tailored decorations are key to exploiting the unique features of individual kinase active sites.[1][7] The combination of high-resolution structural techniques like X-ray crystallography and cryo-EM with a suite of robust biochemical and cellular assays forms the cornerstone of modern kinase drug discovery.[9][12]
Future efforts will continue to leverage this structural understanding to design next-generation inhibitors that overcome clinical challenges such as acquired resistance mutations and off-target toxicities. The development of allosteric inhibitors that bind outside the highly conserved ATP pocket, a strategy exemplified by the pyrazole-containing drug Asciminib, represents a promising avenue for achieving greater selectivity and novel mechanisms of action.[4][14] As our understanding of the kinome deepens, the versatile pyrazole scaffold is certain to remain a central element in the design of targeted therapeutics.
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. (n.d.). PubMed. [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (n.d.). MDPI. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. (2022). PubMed. [Link]
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Chemical structures of pyrazolopyrimidine-type inhibitors analysed by highresolution cryo-EM. See Extended Data Table 1 for enzyme inhibition properties of these. (n.d.). ResearchGate. [Link]
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Safety Operating Guide
Navigating the Disposal of 5-Cyclohexyl-1H-pyrazol-3-ylamine hydrochloride: A Comprehensive Guide for Laboratory Professionals
Understanding the Hazard Profile: An Evidence-Based Assessment
Given the absence of a dedicated SDS, we must infer the potential hazards of 5-Cyclohexyl-1H-pyrazol-3-ylamine hydrochloride from analogous structures—specifically, other substituted pyrazole amines. Safety data for similar compounds consistently indicate the following potential hazards:
-
Acute Oral Toxicity : Many pyrazole derivatives are classified as harmful if swallowed.[1][2]
-
Serious Eye Irritation : Amine salts and heterocyclic compounds can be significant eye irritants.[1][2]
-
Skin Irritation : Prolonged or repeated contact may cause skin irritation.[2][3]
Therefore, it is imperative to handle this compound with the assumption that it is hazardous and requires stringent safety protocols during disposal.
Regulatory Framework: Compliance with RCRA
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6][7] This "cradle-to-grave" system mandates the safe management of hazardous waste from its generation to its final disposal.[4][5][6]
While this compound is not a specifically listed hazardous waste, it must be evaluated against the four characteristics of hazardous waste:
-
Ignitability
-
Corrosivity
-
Reactivity
-
Toxicity
Based on its structure as an amine hydrochloride salt, it is unlikely to be ignitable or reactive under normal conditions. The corrosivity would depend on the pH of its solution. The primary concern would be its potential toxicity. In the absence of specific toxicity data, and in the interest of safety and compliance, it is best practice to manage this compound as a hazardous waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, the selection and proper use of Personal Protective Equipment (PPE) is non-negotiable. The following table outlines the minimum required PPE for handling this compound waste.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant splash risk.[8][9] | Protects against potential eye irritation from dust or splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Consult a glove manufacturer's compatibility chart for specific breakthrough times.[8] | Prevents skin contact and potential irritation. |
| Body Protection | A flame-resistant lab coat, fully buttoned.[8] | Protects clothing and underlying skin from contamination. |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area or a chemical fume hood. However, if there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[8][10][11] | Minimizes the inhalation of airborne particles. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste destined for incineration by a licensed waste disposal facility. Under no circumstances should this compound be disposed of down the drain or in regular trash. [12][13]
Experimental Protocol: Waste Collection and Segregation
Objective: To safely collect and store solid and liquid waste containing this compound for disposal.
Materials:
-
Designated hazardous waste container (solid or liquid, as appropriate)
-
Hazardous waste labels
-
Personal Protective Equipment (as specified in the table above)
-
Chemical fume hood
Procedure:
-
Solid Waste Collection: a. Carefully transfer any solid this compound waste into a designated, clearly labeled, and compatible solid waste container. b. Minimize the generation of dust by handling the material gently. If necessary, moisten the solid with a small amount of a compatible solvent (e.g., methanol) to reduce dustiness. c. This includes contaminated personal protective equipment such as gloves and weighing papers.
-
Liquid Waste Collection: a. Collect all solutions containing this compound in a designated, leak-proof, and compatible liquid waste container. b. Do not mix this waste with other incompatible waste streams. Specifically, keep acidic waste separate from basic waste and away from cyanides and hypochlorites.[14]
-
Container Management: a. Ensure the waste container is in good condition, with a secure, tight-fitting lid.[12][15] b. The container should be made of a material compatible with the waste. For amine hydrochlorides, glass or polyethylene containers are generally suitable.
-
Labeling: a. As soon as the first drop of waste is added, affix a hazardous waste label to the container.[13] b. The label must include:
- The words "Hazardous Waste"
- The full chemical name: "this compound"
- The approximate concentration and quantity of the waste
- The date the waste was first added to the container
- The name and contact information of the generating researcher or lab.[14]
-
Storage: a. Store the sealed waste container in a designated satellite accumulation area within the laboratory.[16] b. The storage area must have secondary containment to capture any potential leaks.[12][13] c. Segregate the waste container from incompatible materials.[12][14]
Diagram: Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) department.
-
Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or unknown spills, await the arrival of trained emergency responders.
-
Cleanup Procedure (for small, manageable spills): a. Wearing the appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). b. Carefully sweep the absorbed material into a designated hazardous waste container. c. Decontaminate the spill area with a suitable solvent, followed by soap and water. d. All materials used for cleanup must be disposed of as hazardous waste.[12][13]
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a critical aspect of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers can ensure they are not only compliant with regulations but are also actively contributing to a safe and sustainable research environment. Always consult your institution's specific chemical hygiene plan and EHS department for any additional requirements.
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A Guide to Personal Protective Equipment for Handling 5-Cyclohexyl-1H-pyrazol-3-ylamine hydrochloride
This document provides essential safety protocols and logistical guidance for the handling and disposal of 5-Cyclohexyl-1H-pyrazol-3-ylamine hydrochloride (CAS No. 1292369-13-1)[1]. As a research chemical, its toxicological properties may not be fully characterized, demanding a cautious and proactive approach to safety[2][3]. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to ensure personal and environmental safety. The cornerstone of safe chemical handling is the Safety Data Sheet (SDS); this guide supplements, but does not replace, the substance-specific SDS which should always be consulted first[4].
Hazard Assessment: Understanding the Risk Profile
This compound belongs to the pyrazole and amine hydrochloride chemical classes. While specific data for this compound is limited, the known hazards of related substances provide a strong basis for risk assessment.
-
Pyrazole Derivatives: This class of compounds can be harmful if swallowed, cause skin and eye irritation, and may be harmful to aquatic life[2][3]. Some pyrazole derivatives are known to cause severe skin burns and eye damage[5][6].
-
Amines: Amines can be corrosive and irritating to the skin and respiratory tract. They are often handled with care to prevent inhalation and direct contact[7].
-
Hydrochloride Salts: The hydrochloride form often increases water solubility but can also contribute to irritant properties, particularly if it contacts mucous membranes.
Given these characteristics, it is prudent to treat this compound as a substance that is harmful if swallowed, a skin and eye irritant, and potentially a respiratory tract irritant , especially in its powdered form[8][9][10].
The Core of Safety: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is crucial to mitigate the risks of exposure. The selection of PPE must be based on the specific task being performed, whether handling the solid compound or solutions.
PPE Selection Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical Splash Goggles & Face Shield | Double-Gloving (e.g., Nitrile) | Full-Length Lab Coat (Sleeves down) | N95 Respirator (minimum); use within a chemical fume hood is strongly advised. |
| Preparing Solutions | Chemical Splash Goggles | Chemical-Resistant Gloves (Nitrile) | Full-Length Lab Coat | Required if not performed in a chemical fume hood. |
| Conducting Reactions/Work-Up | Chemical Splash Goggles | Chemical-Resistant Gloves (Nitrile) | Full-Length Lab Coat | Work within a certified chemical fume hood. |
Detailed PPE Specifications
-
Eye and Face Protection : To protect against splashes and airborne particles, chemical splash goggles are mandatory at all times. When handling the solid powder outside of a glove box or powder-containment hood, a face shield should be worn in addition to goggles for maximum protection[11].
-
Skin and Body Protection :
-
Gloves : Chemical-resistant gloves are essential. Nitrile gloves provide a good barrier for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves may be necessary. Always inspect gloves for tears or punctures before use[12]. Use proper glove removal technique to avoid contaminating your skin[13].
-
Lab Coat : A full-length laboratory coat, buttoned completely, is required to protect skin and personal clothing.
-
-
Respiratory Protection : The primary method for controlling respiratory hazards is through engineering controls.
-
Engineering Controls : All manipulations of solid this compound that could generate dust should be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation risk[3].
-
Respirators : If engineering controls are not feasible or are insufficient to control exposure, a NIOSH-approved respirator is necessary[14]. For powders, a minimum of an N95-rated respirator should be used. Consult your institution's Environmental Health and Safety (EHS) department for respirator fit-testing and selection guidance[11].
-
Operational Plans: Step-by-Step Safety Protocols
Trustworthy protocols are self-validating systems. Following these steps methodically minimizes the risk of exposure and contamination.
Workflow for Safe Handling
The following diagram outlines the logical flow for safely handling this compound.
Caption: Workflow for Handling Hazardous Chemicals.
Protocol for Donning and Doffing PPE
Donning (Putting On) Sequence:
-
Lab Coat : Put on your lab coat and fasten all buttons.
-
Respirator (if required) : Perform a seal check.
-
Goggles/Face Shield : Position securely and comfortably.
-
Gloves : Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, don the inner pair first.
Doffing (Taking Off) Sequence - Designed to minimize contamination
-
Outer Gloves (if used) : Remove the first pair of gloves.
-
Lab Coat : Unbutton and remove the lab coat by folding it in on itself, keeping the contaminated exterior away from your body. Hang it in a designated area or place it in a disposal bag.
-
Face Shield/Goggles : Remove from the back of your head forward.
-
Respirator (if used) : Remove without touching the front.
-
Inner Gloves : Remove using the proper technique (glove-to-glove, then skin-to-skin).
-
Hand Washing : Wash your hands thoroughly with soap and water immediately after removing all PPE[12][13].
Emergency Response and Disposal
Immediate Actions in Case of Exposure
A clear, pre-planned emergency response is critical.
Caption: Emergency Response for Chemical Exposure.
In all cases of exposure, show the Safety Data Sheet to the attending medical personnel[5][13].
Disposal Plan
Proper disposal is a legal and ethical requirement to protect the environment and public health.
-
Chemical Waste : Unused this compound and solutions containing it must be disposed of as hazardous chemical waste. Do not dispose of it down the drain[2][3].
-
Collect waste in a clearly labeled, sealed container. The label should include the chemical name, concentration, and hazard warnings.
-
-
Contaminated PPE : All disposable PPE (gloves, respirators, lab coats) that has come into contact with the chemical should be considered hazardous waste.
-
Place contaminated items in a designated, sealed waste bag or container.
-
-
Waste Vendor : All chemical and contaminated waste must be disposed of through a licensed professional waste disposal company[3][4]. Follow all local, state, and federal regulations for hazardous waste disposal[2].
By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work environment.
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- 12. enamine.enamine.net [enamine.enamine.net]
- 13. enamine.enamine.net [enamine.enamine.net]
- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
